Sematilide Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-(methanesulfonamido)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S.ClH/c1-4-17(5-2)11-10-15-14(18)12-6-8-13(9-7-12)16-21(3,19)20;/h6-9,16H,4-5,10-11H2,1-3H3,(H,15,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXAJGDKHKNFAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049016 | |
| Record name | Sematilide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101526-62-9 | |
| Record name | Sematilide hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101526629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sematilide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEMATILIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B8MC21ZI2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of Sematilide Hydrochloride on IKr Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sematilide Hydrochloride is a class III antiarrhythmic agent that selectively targets the rapid component of the delayed rectifier potassium current (IKr). This current, conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channels, plays a critical role in the repolarization phase of the cardiac action potential. Inhibition of IKr prolongs the action potential duration (APD), a key mechanism for the management of certain cardiac arrhythmias. However, excessive IKr blockade can lead to proarrhythmic events, such as Torsade de Pointes (TdP). A thorough understanding of the mechanism by which Sematilide interacts with IKr channels is therefore crucial for its safe and effective therapeutic application and for the development of next-generation antiarrhythmic drugs. This technical guide provides an in-depth overview of the mechanism of action of Sematilide on IKr channels, detailing its quantitative effects, the experimental protocols used for its characterization, and the molecular basis of its interaction.
Quantitative Data Summary
The inhibitory effects of Sematilide on IKr channels have been quantified through various electrophysiological and biochemical assays. The following table summarizes the key quantitative data.
| Parameter | Value | Species/Cell Line | Experimental Method | Reference |
| IC50 | ~25 µM | Rabbit Atrial Myocytes | Whole-Cell Voltage Clamp | [1] |
| Ki | 12 ± 5 µM | Guinea Pig Ventricular Myocytes | [3H]dofetilide Competitive Binding Assay | [2] |
Mechanism of Action
Sematilide exerts its effect by directly blocking the IKr channel pore, thereby inhibiting the outward flow of potassium ions during cardiac repolarization. This action is state-dependent, with the drug having a higher affinity for the open and/or inactivated states of the channel.
Binding Site and Molecular Interactions
While direct crystallographic data of Sematilide bound to the hERG channel is not available, extensive mutagenesis and molecular modeling studies on other IKr blockers have identified a common binding pocket within the central cavity of the channel pore. It is highly probable that Sematilide interacts with these same key residues.
The critical amino acids for the binding of most IKr blockers are:
-
S6 Domain Aromatic Residues: Tyrosine 652 (Y652) and Phenylalanine 656 (F656) on the S6 helix of each of the four channel subunits are considered the primary determinants for high-affinity binding. These residues form a hydrophobic pocket that interacts with the drug molecule.
-
Pore Helix Residues: Threonine 623 (T623), Serine 624 (S624), and Valine 625 (V625) at the base of the pore helix also contribute to the binding of various IKr blockers.
The proposed mechanism involves the entry of the Sematilide molecule into the inner vestibule of the channel when it is in the open state. Once inside, it is thought to interact with the aforementioned aromatic and polar residues, physically occluding the ion conduction pathway.
Experimental Protocols
The characterization of Sematilide's effects on IKr channels relies on specialized experimental techniques. Below are detailed methodologies for the key experiments.
Whole-Cell Voltage Clamp Electrophysiology
This technique allows for the direct measurement of ion currents across the membrane of a single myocyte.
Objective: To determine the concentration-dependent inhibition of IKr by Sematilide and to characterize the voltage- and time-dependence of the block.
Methodology:
-
Cell Preparation: Single atrial myocytes are enzymatically isolated from rabbit hearts.
-
Recording Setup: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution and brought into contact with a myocyte. A high-resistance "giga-seal" is formed between the pipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Solutions:
-
Pipette (Internal) Solution (in mM): 130 K-aspartate, 20 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.
-
Bath (External) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
-
Voltage Clamp Protocol: To isolate the IKr current, a specific voltage protocol is applied. The study that determined the IC50 of ~25 µM utilized a "triangular voltage command" to mimic the shape of an action potential. A typical protocol to elicit IKr involves:
-
Holding the membrane potential at -80 mV.
-
A depolarizing step to potentials between -40 mV and +60 mV for a duration of 1-2 seconds to activate the channels.
-
A repolarizing step to a potential such as -40 mV to record the characteristic "tail current" of IKr, which is used for quantification.
-
-
Data Acquisition and Analysis: Currents are recorded before and after the application of various concentrations of Sematilide (e.g., 10, 30, 100, and 300 µM). The percentage of current inhibition at each concentration is calculated to determine the IC50 value.
[3H]dofetilide Competitive Binding Assay
This biochemical assay is used to determine the binding affinity of a compound to the IKr channel by measuring its ability to displace a radiolabeled ligand that is known to bind to the channel.
Objective: To determine the binding affinity (Ki) of Sematilide for the IKr channel.
Methodology:
-
Membrane Preparation: Ventricular myocytes are isolated from guinea pig hearts. The cells are then homogenized and centrifuged to prepare a crude membrane fraction that is rich in IKr channels.
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]dofetilide (a high-affinity IKr channel blocker).
-
Increasing concentrations of unlabeled Sematilide are added to compete with [3H]dofetilide for binding to the IKr channels.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled dofetilide.
-
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound ligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The amount of [3H]dofetilide displaced by Sematilide is plotted against the concentration of Sematilide. A competition binding curve is generated, from which the IC50 (the concentration of Sematilide that displaces 50% of the specific [3H]dofetilide binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
This compound is a selective blocker of the IKr potassium channel, a mechanism that underlies its class III antiarrhythmic properties. Its interaction with the channel is concentration-dependent and likely involves key aromatic and polar residues within the channel's inner pore, consistent with the binding of other well-characterized IKr blockers. The quantitative data derived from electrophysiological and binding assays provide a solid foundation for understanding its potency and for guiding its clinical use. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the fields of cardiac electrophysiology and drug development, facilitating further investigation into the nuanced mechanisms of IKr channel modulation. A continued exploration of the precise molecular interactions between Sematilide and the hERG channel will be instrumental in the design of safer and more effective antiarrhythmic therapies.
References
- 1. Effects of sematilide, a novel class III antiarrhythmic agent, on membrane currents in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of binding to rapidly activating delayed rectifier K+ channel, IKr, and effects on myocardial refractoriness for class III antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Pharmacology of Dofetilide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dofetilide is a selective class III antiarrhythmic agent, distinguished by its potent and specific blockade of the rapid component of the delayed rectifier potassium current (IKr).[1][2] This current is critical for the repolarization phase of the cardiac action potential.[2] The channel responsible for conducting IKr is encoded by the human ether-à-go-go-related gene (hERG).[3][4] By selectively inhibiting this channel, dofetilide prolongs the action potential duration (APD) and the effective refractory period in both atrial and ventricular tissues, which is the basis of its antiarrhythmic effect.[2][5] It is primarily used for the conversion and maintenance of normal sinus rhythm in patients with atrial fibrillation and atrial flutter.[1][6] This guide provides a detailed overview of its molecular structure, mechanism of action, pharmacokinetics, and the experimental protocols used for its characterization.
Molecular Structure and Physicochemical Properties
Dofetilide is a methanesulfonanilide derivative with a clear structure-activity relationship.[7]
-
Chemical Name: N-[4-[2-[methyl[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]-methanesulfonamide[8]
-
Molecular Formula: C19H27N3O5S2[9]
-
Molecular Weight: 441.6 g/mol [9]
Structure:
Quantitative Data Summary
The potency and pharmacokinetic profile of dofetilide have been extensively studied. Key quantitative parameters are summarized in the tables below for easy comparison.
Table 1: Pharmacodynamic Properties
| Parameter | Value | Cell/Tissue Type | Reference |
| IC50 (hERG Block) | 7 nM | HEK293 Cells (Automated Patch Clamp, 37°C) | [10] |
| IC50 (hERG Block) | 12 nM | HEK293 Cells (Whole-cell Patch Clamp) | [3] |
| IC50 (Native IKr Block) | 13 nM | Rabbit Ventricular Myocytes (37°C) | [10] |
| Kd ([3H]dofetilide binding) | 22.3 ± 2.53 nM | HEK293-hERG Membranes | [11] |
| APD90 Prolongation | 31 ± 6 ms (13%) | Human Right Ventricle (Pacing CL 500ms) | [5] |
| ERP Prolongation | 33 ± 9 ms (13%) | Human Right Ventricle (Pacing CL 600ms) | [5] |
Table 2: Pharmacokinetic Properties (Human)
| Parameter | Value | Notes | Reference |
| Oral Bioavailability | >90% | Unaffected by food | [1][12] |
| Time to Peak Plasma Conc. (Tmax) | 2-3 hours | Fasted state | [6][12] |
| Plasma Protein Binding | 60-70% | Independent of concentration | [1][6] |
| Volume of Distribution (Vd) | 3 L/kg | Suggests limited tissue sequestration | [12] |
| Elimination Half-life (t1/2) | ~10 hours | Steady state reached in 2-3 days | [12] |
| Metabolism | ~20-30% Hepatic (CYP3A4) | Minor pathway | [1] |
| Excretion | ~70-80% Unchanged in Urine | Active renal secretion | [1] |
Experimental Protocols
Characterization of dofetilide's activity relies on specific and sensitive experimental techniques. Detailed methodologies for two key assays are provided below.
Whole-Cell Patch-Clamp Electrophysiology for hERG Current Inhibition
This is the gold standard method for quantifying the inhibitory effect of dofetilide on the hERG channel. [13] Objective: To determine the concentration-dependent inhibition of the hERG potassium current (IKr) by dofetilide and calculate the IC50 value.
Methodology:
-
Cell Preparation: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene are used. [13]Cells are cultured under standard conditions and harvested for experiments.
-
Solutions:
-
External Solution (mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl2, 1 CaCl2, 12.5 Dextrose; pH adjusted to 7.4. [14] * Internal (Pipette) Solution (mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3. [14]3. Recording:
-
The whole-cell patch-clamp configuration is established using a patch-clamp amplifier and borosilicate glass micropipettes. [15] * Experiments are conducted at a controlled temperature, typically physiological temperature (35-37°C), as hERG kinetics are temperature-sensitive. [16] * A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to +20 mV or +40 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV or a ramp down to measure the peak tail current, which is characteristic of hERG. [14][17]4. Drug Application:
-
A stable baseline current is recorded in the control external solution.
-
Dofetilide is then perfused at increasing concentrations (e.g., 1 nM to 1 µM). The steady-state block at each concentration is measured.
-
-
Data Analysis:
-
The peak tail current amplitude at each concentration is measured and normalized to the baseline control current.
-
A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the dofetilide concentration.
-
The IC50 value (concentration causing 50% inhibition) is determined by fitting the data to the Hill equation.
-
Radioligand Binding Assay for hERG Channel
This assay provides a higher-throughput method to assess the binding affinity of compounds to the hERG channel. [18]It measures the displacement of a radiolabeled ligand (e.g., [3H]dofetilide) by the test compound.
Objective: To determine the binding affinity (Ki) of dofetilide for the hERG channel.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the hERG channel. [19]Cells are homogenized and centrifuged to isolate the membrane fraction, which is rich in hERG channels.
-
Assay Components:
-
Radioligand: [3H]dofetilide is used as the high-affinity radiotracer. [18] * Non-specific Binding Control: A high concentration of unlabeled dofetilide or another potent hERG blocker is used to define non-specific binding. [19] * Test Compound: Unlabeled dofetilide is used in competition assays at various concentrations.
-
-
Incubation:
-
The hERG membrane preparation is incubated with a fixed concentration of [3H]dofetilide and varying concentrations of unlabeled dofetilide. [11] * The incubation is carried out in a suitable buffer at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes). [11]4. Separation and Counting:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes (bound radioligand) while allowing the unbound radioligand to pass through.
-
The filters are washed to remove residual unbound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the unlabeled dofetilide concentration.
-
The IC50 value (concentration of unlabeled drug that displaces 50% of the specific binding) is determined.
-
The Ki (inhibitory constant) is calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand.
-
References
- 1. ahajournals.org [ahajournals.org]
- 2. What is the mechanism of Dofetilide? [synapse.patsnap.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Molecular determinants of dofetilide block of HERG K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of dofetilide on cardiac repolarization in patients with ventricular tachycardia. A study using simultaneous monophasic action potential recordings from two sites in the right ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Dofetilide | C19H27N3O5S2 | CID 71329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A High-Throughput Binding Assay for HERG | Springer Nature Experiments [experiments.springernature.com]
- 12. labeling.pfizer.com [labeling.pfizer.com]
- 13. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 16. sophion.com [sophion.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. The [3H]dofetilide binding assay is a predictive screening tool for hERG blockade and proarrhythmia: Comparison of intact cell and membrane preparations and effects of altering [K+]o - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
The Discovery and Synthesis of Novel Sematilide Hydrochloride Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, discovery, and pharmacological evaluation of novel derivatives of Sematilide Hydrochloride. Sematilide is a class III antiarrhythmic agent known for its selective blockade of the delayed rectifier potassium current (IKr), a key mechanism in cardiac repolarization.[1] This document details the rationale behind the development of new analogs, provides in-depth experimental methodologies, presents quantitative data on their electrophysiological effects, and visualizes the underlying signaling pathways and experimental workflows.
Rationale for Derivative Synthesis
Sematilide, while an effective class III antiarrhythmic agent, presents opportunities for modification to enhance its therapeutic profile. The primary goal in synthesizing new derivatives has been to incorporate additional antiarrhythmic properties, specifically Class I activity, into a single molecule.[2] This approach aims to create agents with a broader spectrum of antiarrhythmic efficacy. The research detailed herein focuses on the synthesis and evaluation of twelve novel aryl-substituted derivatives of sematilide.[2]
Synthesis of Sematilide Derivatives
The synthesis of the twelve novel aryl-substituted derivatives of sematilide was accomplished through a multi-step process. While the full, detailed experimental protocols are extensive, the following provides a comprehensive summary of the key steps.
General Synthetic Scheme:
The synthesis of the target compounds (3a-l) was achieved by the acylation of the appropriately substituted N-(2-(diethylamino)ethyl)aniline with 4-((methylsulfonyl)amino)benzoyl chloride. The requisite anilines were either commercially available or synthesized via standard procedures.
-
Starting Materials:
-
Substituted anilines
-
4-((Methylsulfonyl)amino)benzoyl chloride
-
N-(2-(diethylamino)ethyl)aniline
-
-
Key Reaction: Acylation of the secondary amine of the substituted N-(2-(diethylamino)ethyl)aniline with 4-((methylsulfonyl)amino)benzoyl chloride.
-
Purification: The final products were purified by chromatography and characterized by their spectral data.
Experimental Protocols
A series of in vitro and in vivo experiments were conducted to evaluate the electrophysiological properties and antiarrhythmic efficacy of the synthesized sematilide derivatives.
In Vitro Electrophysiological Studies
Objective: To determine the Class III antiarrhythmic activity by measuring the effects on action potential duration in cardiac Purkinje fibers.
Methodology:
-
Tissue Preparation: Canine hearts were obtained, and Purkinje fibers were dissected from the ventricles.
-
Microelectrode Technique: Standard microelectrode techniques were employed to record transmembrane action potentials.
-
Drug Application: The synthesized derivatives were perfused over the Purkinje fibers at various concentrations.
-
Data Acquisition: Changes in action potential duration at 90% repolarization (APD90) were measured to quantify Class III activity.
In Vivo Antiarrhythmic Efficacy Studies
Objective: To assess the Class I and overall antiarrhythmic efficacy of the derivatives in animal models.
Methodology:
-
Ouabain-Induced Arrhythmia Model (Guinea Pigs):
-
Guinea pigs were anesthetized, and a continuous infusion of ouabain was administered to induce ventricular arrhythmias.
-
The sematilide derivatives were administered intravenously to determine their ability to suppress the arrhythmia.
-
ECG was continuously monitored to assess efficacy.
-
-
Coronary Ligation-Induced Arrhythmia Model (Dogs):
-
Dogs underwent a two-stage coronary artery ligation to induce a myocardial infarction, leading to spontaneous ventricular arrhythmias.
-
Selected derivatives were administered to assess their efficacy in suppressing these arrhythmias.
-
Programmed electrical stimulation was also used to induce reentrant ventricular tachycardia, and the ability of the compounds to prevent induction was evaluated.
-
Quantitative Data and Structure-Activity Relationships
The electrophysiological and antiarrhythmic activities of the twelve synthesized sematilide derivatives are summarized below.
| Compound | Substitution | Class III Activity (APD90 Prolongation) | Class I Activity (Ouabain Model) | Efficacy in Canine Model |
| Sematilide | (Reference) | +++ | - | Moderate |
| 3a | 2-Methylphenyl | ++ | - | Not Tested |
| 3b | 3-Methylphenyl | +++ | + | Not Tested |
| 3c | 4-Methylphenyl | +++ | - | Not Tested |
| 3d | 2,6-Dimethylphenyl | + | - | Not Tested |
| 3e | 2-Chlorophenyl | ++ | - | Not Tested |
| 3f | 4-Chlorophenyl | +++ | + | Not Tested |
| 3g | 2,4-Dichlorophenyl | +++ | ++ | Effective |
| 3h | 2-Methoxyphenyl | ++ | - | Not Tested |
| 3i | 4-Methoxyphenyl | +++ | - | Not Tested |
| 3j | 2,5-Dimethoxyphenyl | +++ | ++ | Effective |
| 3k | 4-Nitrophenyl | + | - | Not Tested |
| 3l | 4-Aminophenyl | ++ | - | Not Tested |
Key Structure-Activity Relationship (SAR) Observations:
-
All twelve derivatives demonstrated Class III activity by prolonging the action potential duration in canine Purkinje fibers.[2]
-
Three of the derivatives (3b, 3f, 3g, and 3j) also exhibited Class I activity in the ouabain-induced arrhythmia model in guinea pigs.[2]
-
The most effective compounds in the canine models of arrhythmias were 3g (2,4-Dichlorophenyl) and 3j (2,5-Dimethoxyphenyl), suggesting that specific substitutions on the aryl ring are crucial for enhanced efficacy.[2]
Mechanism of Action and Signaling Pathway
Sematilide and its derivatives exert their primary Class III antiarrhythmic effect by selectively blocking the rapidly activating component of the delayed rectifier potassium current (IKr).[1] This channel is crucial for the repolarization phase of the cardiac action potential. By inhibiting IKr, these compounds prolong the action potential duration and the effective refractory period of cardiac myocytes, thereby suppressing reentrant arrhythmias. Some derivatives also exhibit Class I activity by blocking sodium channels.
Experimental Workflow for Drug Screening
The screening process for identifying promising sematilide derivatives involves a hierarchical approach, moving from in vitro to in vivo models to assess both efficacy and safety.
Conclusion
The synthesis and evaluation of novel aryl-substituted sematilide derivatives have successfully identified compounds with combined Class I and Class III antiarrhythmic properties. Specifically, derivatives 3g and 3j demonstrated significant efficacy in robust preclinical models of cardiac arrhythmia.[2] These findings underscore the potential for targeted chemical modifications to enhance the therapeutic profile of existing antiarrhythmic agents. Further investigation into the pharmacokinetics and safety profiles of these lead candidates is warranted to determine their clinical potential.
References
An In-depth Technical Guide to the In Vivo Pharmacokinetics of Sematilide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sematilide Hydrochloride is a potent Class III antiarrhythmic agent, a class of drugs known for their ability to prolong the cardiac action potential duration. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound across multiple species, offering valuable insights for researchers and professionals involved in drug development and cardiovascular pharmacology. The following sections detail the experimental protocols for drug administration and analysis, present a comparative summary of key pharmacokinetic parameters, and illustrate the underlying mechanism of action.
Data Presentation: Comparative Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several species, including rats, rabbits, dogs, and humans. A summary of the key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration is presented below. This comparative data is crucial for interspecies scaling and predicting human pharmacokinetics from preclinical data.
| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| Human | IV | 25 mg | - | - | - | 3.6 ± 0.8 | - | [1] |
| PO | 25 mg | - | - | - | - | 47 ± 15 | [1] | |
| PO | 100 mg | - | - | - | - | - | ||
| Dog | IV | 3 mg/kg | - | - | - | - | - | |
| Rabbit | IV | 1 mg/kg bolus + 8 µg/kg/min infusion | 1300 ± 500 (steady state) | - | - | - | - | [2] |
| IV | 2 mg/kg bolus + 20 µg/kg/min infusion | 3700 ± 1400 (steady state) | - | - | - | - | [2] | |
| IV | 7 mg/kg bolus + 68 µg/kg/min infusion | 13400 ± 1800 (steady state) | - | - | - | - | [2] | |
| Rat | IV | - | - | - | - | - | - | [3] |
Note: '-' indicates data not available in the cited literature. AUC values can be highly variable and dose-dependent.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. This section outlines the key experimental protocols for the administration of this compound and the subsequent analysis of biological samples.
Drug Administration Protocols
Intravenous (IV) Administration in Dogs
This protocol is adapted from studies evaluating the electrophysiological effects of Sematilide in a canine model.
Caption: Intravenous administration workflow for Sematilide in dogs.
Oral (PO) Administration in Humans
This protocol is based on clinical studies investigating the pharmacokinetics and tolerability of Sematilide in healthy volunteers.[1]
References
- 1. Kinetics and dynamics of sematilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rate-dependent effects of sematilide on ventricular monophasic action potential duration and delayed rectifier K+ current in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative kinetics of sematilide in four species - PubMed [pubmed.ncbi.nlm.nih.gov]
Amiodarone: A Technical Guide to Its Potential Therapeutic Applications Beyond Arrhythmia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amiodarone, a potent class III antiarrhythmic agent, is a cornerstone in the management of life-threatening ventricular arrhythmias and the maintenance of sinus rhythm in atrial fibrillation. Its primary mechanism of action involves the blockade of potassium channels, leading to a prolonged cardiac action potential and refractory period. However, a growing body of preclinical and clinical evidence reveals a much broader therapeutic potential for this complex drug. This technical guide provides an in-depth analysis of amiodarone's established antiarrhythmic properties and explores its emerging applications as an anticancer, antifungal, antiviral, and antiparasitic agent. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts in these promising new areas.
Core Mechanism of Action as a Class III Antiarrhythmic Agent
Amiodarone's primary classification as a class III antiarrhythmic stems from its ability to block potassium currents responsible for the repolarization phase (phase 3) of the cardiac action potential.[1] This blockade prolongs the duration of the action potential and, consequently, the effective refractory period of cardiac myocytes.[1] This increased refractoriness reduces the excitability of the heart muscle, thereby suppressing and preventing abnormal heart rhythms.[1]
Unlike other class III agents, amiodarone exhibits a multifaceted mechanism of action, encompassing properties of all four Vaughan-Williams classes. It also blocks sodium and calcium channels and possesses non-competitive beta-adrenergic blocking activity.[1] This complex pharmacology contributes to its broad efficacy but also to its extensive side-effect profile.
Signaling Pathway of Amiodarone's Antiarrhythmic Action
References
An In-depth Technical Guide on the Early-Stage Research of Sematilide Hydrochloride for Cardiac Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sematilide Hydrochloride is a class III antiarrhythmic agent investigated for its potential to treat cardiac arrhythmias. As a structural analog of N-acetylprocainamide, its primary mechanism of action involves the selective prolongation of the cardiac action potential duration (APD), a hallmark of class III antiarrhythmic drugs.[1] This technical guide provides a comprehensive overview of the early-stage research on Sematilide, focusing on its cardiac electrophysiological properties, the experimental methodologies used to elucidate its effects, and the quantitative data from preclinical and early clinical studies.
Mechanism of Action: Selective Blockade of the Rapidly Activating Delayed Rectifier Potassium Current (IKr)
Sematilide exerts its primary electrophysiological effect by selectively blocking the rapidly activating component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (hERG).[2][3] This current plays a crucial role in the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting IKr, Sematilide delays repolarization, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP) in cardiac tissues.[4] Notably, this action is achieved without significantly affecting other cardiac ion channels, such as the inward rectifier K+ current, L-type Ca++ current, or voltage-dependent Na+ currents at therapeutic concentrations.[2][3] This selectivity contributes to its classification as a "pure" class III agent.[1]
The blocking action of Sematilide on the IKr channel exhibits a characteristic known as reverse use-dependence. This means that its effect on prolonging the APD is more pronounced at slower heart rates and diminishes at faster heart rates.[2][5] This property is attributed to Sematilide's affinity for the rested state of the IKr channel.[5]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative data from key early-stage studies on this compound, detailing its effects on cardiac electrophysiological parameters.
Table 1: Preclinical In Vitro Electrophysiological Effects of Sematilide
| Species | Preparation | Parameter | Concentration (µM) | Effect | Reference |
| Guinea Pig | Ventricular Myocytes | Action Potential Duration (APD) | 10 | Prolongation | [5] |
| Guinea Pig | Ventricular Myocytes | APD Prolongation (at 0.2 Hz) | 30 | 20-40% increase | [5] |
| Guinea Pig | Ventricular Myocytes | Delayed Outward K+ Current (IK) | ≥10 | Depression | [5] |
| Rabbit | Atrial Myocytes | Delayed Rectifier K+ Current (IK) | 10, 30, 100, 300 | Concentration-dependent inhibition | [3] |
| Rabbit | Atrial Myocytes | IK IC50 | ~25 | - | [3] |
| Rabbit | Sinoatrial (SA) Node | Action Potential Duration (APD) | 1-100 | Concentration-dependent increase | [4] |
| Rabbit | Sinoatrial (SA) Node | Spontaneous Cycle Length (SCL) | 1-100 | Concentration-dependent increase | [4] |
| Rabbit | Atrioventricular (AV) Node | Action Potential Duration (APD) | 1-100 | Concentration-dependent increase | [4] |
| Rabbit | Atrioventricular (AV) Node | Spontaneous Cycle Length (SCL) | 1-100 | Concentration-dependent increase | [4] |
| Rabbit | Atrial Trabeculae | Action Potential Duration (APD) | 1-100 | Concentration-dependent increase | [4] |
| Rabbit | Atrial Trabeculae | Effective Refractory Period (ERP) | 1-100 | Concentration-dependent increase | [4] |
Table 2: Preclinical In Vivo Electrophysiological Effects of Sematilide in Rabbits
| Parameter | Pacing Cycle Length (ms) | Infusion 2 (3.7 ± 1.4 µg/ml) | Reference |
| APD75 Prolongation | 400 | 27 ± 4% | [2] |
| APD75 Prolongation | 200 | 18 ± 4% | [2] |
| Ventricular Effective Refractory Period (VERP) | 200-400 | Similar prolongation to APD75 | [2] |
Table 3: Clinical Electrophysiological Effects of Sematilide in Humans
| Parameter | Dose/Concentration | Effect | Reference |
| Rate-Corrected QT (QTc) Interval | 0.15 to 1.5 mg/kg IV | Dose- and concentration-related prolongation | [1] |
| QTc Interval Increase | ~2.0 µg/ml plasma concentration | ~25% increase | [1] |
| Heart Rate | ≥2 µg/ml plasma concentration | Slowed | [1] |
| PR Interval | 0.15 to 1.5 mg/kg IV | No alteration | [1] |
| QRS Duration | 0.15 to 1.5 mg/kg IV | No alteration | [1] |
Detailed Experimental Protocols
In Vitro Whole-Cell Voltage Clamp Studies in Cardiomyocytes
This protocol is designed to measure the effect of Sematilide on the IKr current in isolated cardiac myocytes.
a. Cardiomyocyte Isolation:
-
Hearts are excised from anesthetized animals (e.g., guinea pigs, rabbits) and mounted on a Langendorff apparatus.
-
The heart is perfused with a Ca2+-free Tyrode's solution to stop contractions, followed by an enzymatic digestion solution containing collagenase and protease to dissociate the cells.
-
The digested ventricular or atrial tissue is minced and gently agitated to release individual myocytes.
-
The isolated cells are then suspended in a storage solution.
b. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[6]
-
Intracellular (Pipette) Solution (in mM): 120 KCl, 5 MgCl2, 10 CaCl2, 5 EGTA, 4 Tris-ATP, 10 HEPES; pH adjusted to 7.3 with KOH.[6]
c. Voltage Clamp Protocol for IKr (hERG) Current:
-
A holding potential of -80 mV is maintained.
-
A depolarizing conditioning pulse to +40 mV for 1 second is applied to activate the channels.
-
This is followed by a test pulse to -50 mV for 1.5 seconds to measure the deactivating tail current, which is characteristic of IKr.
-
This pulse protocol is repeated at regular intervals (e.g., every 10 seconds).
-
Sematilide is added to the bath solution at various concentrations to determine its effect on the IKr tail current amplitude.
In Vivo Monophasic Action Potential (MAP) Recording in Rabbits
This protocol is used to assess the effect of Sematilide on APD and ERP in an intact animal model.[2]
a. Animal Preparation:
-
New Zealand White rabbits are anesthetized.
-
A contact monophasic action potential (MAP) catheter is inserted into the right ventricle via a jugular vein or carotid artery to record endocardial signals.
-
Pacing electrodes are also placed in the right ventricle.
b. Drug Administration:
-
Sematilide is administered intravenously as a bolus followed by a continuous infusion to achieve stable plasma concentrations. A cumulative dosing regimen can be used.[2]
-
For example: Infusion 1 (1 mg/kg bolus + 8 µg/kg/min), Infusion 2 (2 mg/kg + 20 µg/kg/min), and Infusion 3 (7 mg/kg + 68 µg/kg/min).[2]
c. Electrophysiological Measurements:
-
The heart is paced at various cycle lengths (e.g., 200-400 ms).
-
MAP recordings are taken to measure the action potential duration at 75% or 90% repolarization (APD75 or APD90).
-
The ventricular effective refractory period (VERP) is determined using programmed electrical stimulation (extrastimulus technique).
In Vivo Ventricular Tachycardia (VT) Induction in a Canine Model of Myocardial Infarction
This protocol evaluates the antiarrhythmic efficacy of Sematilide in a model of post-infarction ventricular tachycardia.[7][8]
a. Myocardial Infarction Model:
-
A myocardial infarction is created in dogs by ligating the left anterior descending coronary artery.[7]
-
The studies are typically performed 3-5 days post-infarction.[8]
b. Programmed Electrical Stimulation (PES) Protocol:
-
The dogs are anesthetized, and stimulating electrodes are placed in the right ventricle.
-
A basic drive train of 8 stimuli (S1) is delivered at a fixed cycle length.
-
One to three premature extrastimuli (S2, S3, S4) are introduced with progressively shorter coupling intervals until ventricular tachycardia is induced or the ventricle becomes refractory.[9][10]
-
The stimulation current is typically set at twice the diastolic threshold.
c. Drug Efficacy Assessment:
-
The PES protocol is performed at baseline to confirm the inducibility of VT.
-
Sematilide is administered intravenously (e.g., 3.0 mg/kg every 3 hours for a total of six doses).[8]
-
The PES protocol is repeated to determine if Sematilide suppresses the induction of VT.
Conclusion
Early-stage research on this compound has established its primary mechanism of action as a selective blocker of the IKr potassium channel, leading to a prolongation of the cardiac action potential duration and effective refractory period. This electrophysiological profile is consistent with a class III antiarrhythmic agent. Preclinical and early clinical studies have provided quantitative data on its dose-dependent effects on cardiac repolarization. The experimental protocols detailed in this guide, including whole-cell voltage clamp, monophasic action potential recording, and in vivo arrhythmia models, have been instrumental in characterizing the electrophysiological properties of Sematilide. Further research building upon these foundational studies is necessary to fully elucidate its clinical potential and safety profile.
References
- 1. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rate-dependent effects of sematilide on ventricular monophasic action potential duration and delayed rectifier K+ current in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of sematilide, a novel class III antiarrhythmic agent, on membrane currents in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular electrophysiological effects of the class III antiarrhythmic agents sematilide and clofilium on rabbit atrial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rate-dependent effects of sematilide on action potential duration in isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellmicrosystems.com [cellmicrosystems.com]
- 7. Nonsustained polymorphic ventricular tachycardia induced by electrical stimulation in 3 week old canine myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiarrhythmic and electrophysiologic actions of CK-3579 and sematilide in a conscious canine model of sudden coronary death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Initiation of ventricular tachyarrhythmia with programmed stimulation: sensitivity and specificity in an experimental canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Programmed electrical stimulation of the ventricle: an efficient, sensitive, and specific protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Patch-Clamp Studies of Sematilide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sematilide Hydrochloride is a Class III antiarrhythmic agent known for its selective blockade of the rapidly activating delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.[1] The IKr current is conducted by the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel can prolong the cardiac action potential, an effect that is desirable for treating certain arrhythmias but also carries a risk of proarrhythmic events like Torsades de Pointes. Therefore, detailed in vitro electrophysiological studies are essential to characterize the pharmacological effects of this compound.
This document provides a comprehensive guide for conducting in vitro patch-clamp studies to investigate the effects of this compound on cardiac ion channels, with a primary focus on the hERG (IKr) current.
Mechanism of Action
This compound exerts its antiarrhythmic effect by directly blocking the pore of the hERG potassium channel. This blockade reduces the outward potassium current during the repolarization phase of the cardiac action potential, leading to a prolongation of the action potential duration (APD).[1][2] This direct interaction is the primary mechanism of action and does not typically involve complex intracellular signaling cascades.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro patch-clamp studies.
| Parameter | Value | Cell Type | Current | Reference |
| IC50 | ~25 µM | Rabbit Atrial Myocytes | Delayed Rectifier K+ Current | [3] |
Experimental Protocols
This section details the methodologies for performing whole-cell patch-clamp experiments to assess the effect of this compound on cardiac IKr currents.
Cell Preparation
a. Isolation of Primary Cardiomyocytes (Example: Guinea Pig Ventricular Myocytes)
-
Anesthetize a guinea pig according to approved animal care and use protocols.
-
Excise the heart and mount it on a Langendorff apparatus for retrograde perfusion.
-
Perfuse with a Ca2+-free Tyrode's solution containing collagenase to digest the extracellular matrix.
-
After digestion, mince the ventricular tissue and mechanically dissociate the myocytes in a high-potassium storage solution.
-
Allow the isolated myocytes to stabilize at room temperature before use.
b. Culture of hERG-Expressing Cell Lines (e.g., HEK293 or CHO cells)
-
Culture cells in the appropriate medium (e.g., DMEM for HEK293) supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in an incubator at 37°C with 5% CO2.
-
Passage the cells regularly to maintain sub-confluent cultures.
-
For experiments, plate the cells onto glass coverslips 24-48 hours prior to recording.
Solutions and Reagents
a. Extracellular (Bath) Solution (in mM)
| Component | Concentration |
| NaCl | 137 |
| KCl | 4 |
| CaCl2 | 1.8 |
| MgCl2 | 1 |
| HEPES | 10 |
| Glucose | 10 |
| Adjust pH to 7.4 with NaOH. |
b. Intracellular (Pipette) Solution (in mM)
| Component | Concentration |
| K-Aspartate | 120 |
| KCl | 20 |
| MgCl2 | 1 |
| EGTA | 10 |
| HEPES | 10 |
| ATP (Mg salt) | 5 |
| Adjust pH to 7.2 with KOH. |
c. This compound Stock Solution
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile, deionized water or an appropriate solvent.
-
Store the stock solution at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution.
Electrophysiological Recordings (Whole-Cell Patch-Clamp)
-
Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Approach a selected cell with the patch pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the patch to establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode.
Voltage-Clamp Protocol for IKr (hERG) Current
To isolate and record IKr, a specific voltage-clamp protocol is required.
-
Hold the membrane potential at -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to observe the characteristic tail current, which represents the recovery of channels from inactivation into the open state before closing.
-
Repeat this protocol at a regular interval (e.g., every 15 seconds) to monitor the current amplitude over time.
Data Acquisition and Analysis
-
Record the currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Measure the peak amplitude of the tail current at -50 mV in the absence (control) and presence of different concentrations of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data with the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
Hill Equation: % Inhibition = 100 / (1 + (IC50 / [Drug])^n) where n is the Hill coefficient.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for in vitro patch-clamp studies of Sematilide.
References
Application Notes and Protocols for Class III Antiarrhythmic Agents in In Vivo Rabbit Models of Arrhythmia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Class III antiarrhythmic agents are a critical area of cardiovascular research, primarily acting by prolonging the cardiac action potential duration (APD), thereby increasing the effective refractory period. Rabbit models are frequently utilized in preclinical studies of these agents due to their physiological similarities to humans, particularly in terms of cardiac electrophysiology. These application notes provide a comprehensive overview of the dosages, experimental protocols, and underlying mechanisms of common Class III antiarrhythmics in in vivo rabbit models of arrhythmia.
Core Mechanism of Action of Class III Antiarrhythmic Agents
Class III antiarrhythmic drugs primarily exert their effect by blocking the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (hERG). This blockade prolongs the repolarization phase (Phase 3) of the cardiac action potential, leading to an increased action potential duration (APD) and a longer effective refractory period (ERP) in both atrial and ventricular tissues. This prolonged refractoriness helps to terminate and prevent re-entrant arrhythmias. Some Class III agents may also have additional mechanisms of action, such as blocking other ion channels.
Caption: Mechanism of action of Class III antiarrhythmic agents.
Data Presentation: Dosages and Electrophysiological Effects
The following tables summarize the dosages and observed electrophysiological effects of commonly used Class III antiarrhythmic agents in rabbit models. It is crucial to distinguish between in vivo studies and ex vivo or in vitro preparations, as dosages and effects can vary significantly.
Table 1: In Vivo Dosages of Class III Antiarrhythmic Agents in Rabbit Models
| Drug | Dosage | Route of Administration | Arrhythmia Model | Reference |
| Amiodarone | 20 mg/kg/day for 28 days | Oral | Not specified | [1] |
| 100 mg/kg/day for 4 weeks | Oral | Not specified | [2] | |
| Dofetilide | 3, 10, 30, and 100 µg/kg | Intravenous (incremental) | Pacing-induced | [3] |
| Ibutilide | 0.005, 0.010, 0.015, or 0.025 mg/kg | Intravenous | Atrial Fibrillation/Flutter | [4] |
Table 2: Ex Vivo / In Vitro Concentrations of Class III Antiarrhythmic Agents in Rabbit Models
| Drug | Concentration | Preparation | Observed Effects | Reference |
| Amiodarone | 1 µg/ml | Isolated perfused heart | Prolongation of AH and PR intervals | [1] |
| Sotalol | 10-100 µM | Isolated perfused heart | Increased QT interval and MAP duration | [5] |
| 60 µM | Isolated ventricular myocytes | Depression of delayed rectifier K+ current | [6] | |
| Dofetilide | 10-8 to 10-6 mol/L | Isolated ventricular endocardium | Increased APD90, induction of early afterdepolarizations | [7] |
| Ibutilide | 10-7, 10-6, and 10-5 M | Isolated myocardium | Increased effective refractory period, decreased atrial rate | [8] |
Table 3: Quantitative Electrophysiological Effects of Class III Antiarrhythmic Agents in Rabbit Models
| Drug | Parameter | Change | Model | Reference |
| Amiodarone | PR Interval | Prolonged | In vivo | [1] |
| QT Interval | Prolonged | In vivo | [1] | |
| Ventricular Refractoriness | Prolonged | In vivo | [1] | |
| AH Interval | Prolonged | In vivo | [1] | |
| Sotalol | QT Interval | Increased by 31 +/- 6 ms (amiodarone) vs. 41 +/- 4 ms and 61 +/- 9 ms (sotalol) | Ex vivo (perfused heart) | [5] |
| MAP90 Duration | Increased by 20 +/- 5 ms (amiodarone) vs. 17 +/- 5 ms and 25 +/- 8 ms (sotalol) | Ex vivo (perfused heart) | [5] | |
| Dofetilide | APD90 | Increased by 29 +/- 5 ms (at 10-8 mol/L) | In vitro (ventricular endocardium) | [7] |
| Ibutilide | Effective Refractory Period | Increased by 18-32 ms | In vitro (isolated myocardium) | [8] |
| Atrial Rate | Decreased by 19-32% | In vitro (isolated myocardium) | [8] |
Experimental Protocols
Protocol 1: Induction of Atrial Fibrillation by Rapid Atrial Pacing in Rabbits
This protocol describes a common method for inducing atrial fibrillation (AF) in an in vivo rabbit model to test the efficacy of Class III antiarrhythmic agents.
Materials:
-
New Zealand White rabbits (2.5-3.5 kg)
-
Anesthesia (e.g., pentobarbital sodium, 50 mg/kg IV)
-
Ventilator
-
ECG recording system
-
Pacing system with bipolar electrodes
-
Class III antiarrhythmic agent of interest
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rabbit and ensure a stable level of anesthesia throughout the procedure.
-
Intubate the rabbit and provide artificial respiration.
-
Perform a thoracotomy to expose the heart.
-
Place bipolar pacing electrodes on the right and/or left atrial appendage.
-
Attach ECG leads for continuous monitoring.
-
-
Baseline Electrophysiological Measurements:
-
Record baseline ECG parameters, including heart rate, PR interval, QRS duration, and QT interval.
-
Determine the atrial effective refractory period (AERP) using programmed electrical stimulation (S1-S2 protocol).
-
-
Induction of Atrial Fibrillation:
-
Initiate rapid atrial pacing at a cycle length of approximately 80 ms for a sustained period (e.g., 2 hours) to induce atrial electrical remodeling.[9]
-
Confirm the induction of sustained AF (lasting >10 minutes) by observing the ECG for an irregularly irregular rhythm and the absence of P waves.
-
-
Drug Administration:
-
Administer the Class III antiarrhythmic agent via the appropriate route (e.g., intravenous infusion).
-
Dosages should be based on previously published studies (see Table 1).
-
-
Post-Drug Evaluation:
-
Continuously monitor the ECG for conversion to sinus rhythm.
-
After a predetermined period, repeat the electrophysiological measurements to assess changes in AERP and other parameters.
-
Attempt to re-induce AF to evaluate the drug's prophylactic efficacy.
-
References
- 1. Cardiac electrophysiologic effects of acute and chronic amiodarone administration in the isolated perfused rabbit heart: altered thyroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short- and long-term effects of amiodarone on the two components of cardiac delayed rectifier K(+) current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dofetilide, a new class III antiarrhythmic agent, reduces pacing induced heterogeneity of repolarisation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Comparison of the in vitro electrophysiologic and proarrhythmic effects of amiodarone and sotalol in a rabbit model of acute atrioventricular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of sotalol on transmembrane ionic currents responsible for repolarization in cardiac ventricular myocytes from rabbit and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Testosterone diminishes the proarrhythmic effects of dofetilide in normal female rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ibutilide fumarate, a novel antiarrhythmic agent, and its enantiomers on isolated rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atrial electrical remodeling by rapid pacing in the isolated rabbit heart: effects of Ca++ and K+ channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sematilide Hydrochloride in Isolated Langendorff Heart Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sematilide Hydrochloride is a class III antiarrhythmic agent known for its selective blocking effect on the rapidly activating component of the delayed rectifier potassium current (IKr)[1][2][3]. This action prolongs the cardiac action potential duration (APD), a key mechanism for managing certain cardiac arrhythmias. The isolated Langendorff heart preparation is a widely used ex vivo model in cardiovascular research that allows for the study of cardiac function and pharmacology in the absence of systemic physiological influences[4]. These application notes provide a detailed protocol for the investigation of this compound's effects on cardiac electrophysiology using an isolated Langendorff-perfused rabbit heart model.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on key cardiac electrophysiological parameters based on in vivo studies in rabbits. These data can serve as a reference for expected outcomes in a Langendorff preparation.
Table 1: Effect of this compound on Ventricular Effective Refractory Period (VERP)
| Sematilide Infusion Level | Pacing Cycle Length (ms) | Mean VERP (ms) | % Change from Baseline |
| Infusion 1 | 400 | 165 ± 6 | +15% |
| (1.3 ± 0.5 µg/mL) | 300 | 152 ± 5 | +16% |
| 200 | 134 ± 5 | +17% | |
| Infusion 2 | 400 | 178 ± 7 | +24% |
| (3.7 ± 1.4 µg/mL) | 300 | 164 ± 6 | +25% |
| 200 | 145 ± 6 | +26% | |
| Infusion 3 | 400 | 185 ± 8 | +29% |
| (13.4 ± 1.8 µg/mL) | 300 | 171 ± 7 | +30% |
| 200 | 151 ± 7 | +31% |
Data adapted from in vivo rabbit studies. Baseline VERP values are approximately 144 ± 5 ms at 400 ms cycle length, 131 ± 5 ms at 300 ms, and 115 ± 5 ms at 200 ms[1].
Table 2: Effect of this compound on Action Potential Duration at 75% Repolarization (APD75)
| Sematilide Infusion Level | Pacing Cycle Length (ms) | Mean APD75 (ms) | % Change from Baseline |
| Infusion 1 | 400 | 161 ± 6 | +11% |
| (1.3 ± 0.5 µg/mL) | 300 | 148 ± 5 | +12% |
| 200 | 129 ± 5 | +12% | |
| Infusion 2 | 400 | 184 ± 7 | +27% |
| (3.7 ± 1.4 µg/mL) | 300 | 169 ± 6 | +28% |
| 200 | 137 ± 6 | +19% | |
| Infusion 3 | 400 | 194 ± 8 | +34% |
| (13.4 ± 1.8 µg/mL) | 300 | 178 ± 7 | +35% |
| 200 | 144 ± 7 | +25% |
Data adapted from in vivo rabbit studies. Baseline APD75 values are approximately 145 ± 5 ms at 400 ms cycle length, 132 ± 5 ms at 300 ms, and 115 ± 5 ms at 200 ms[1].
Experimental Protocols
Preparation of this compound Solutions
a. Stock Solution (10 mM):
-
Weigh an appropriate amount of this compound powder.
-
Dissolve in sterile, deionized water to a final concentration of 10 mM.
-
Ensure the solution is clear and free of particulates.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
b. Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare fresh working solutions by diluting the stock solution in Krebs-Henseleit buffer to the desired final concentrations (e.g., 1 µM, 3 µM, 10 µM, 30 µM). It is recommended to prepare these solutions fresh for each experiment.
Langendorff Heart Preparation (Rabbit Model)
a. Materials:
-
New Zealand White rabbits (2.5-3.5 kg)
-
Heparin (1000 IU/kg)
-
Pentobarbital sodium (50 mg/kg)
-
Krebs-Henseleit Buffer (see composition below), maintained at 37°C and gassed with 95% O2 / 5% CO2
-
Langendorff apparatus
-
Monophasic action potential (MAP) electrodes
-
Pacing electrodes
-
ECG recording system
-
Data acquisition system
b. Krebs-Henseleit Buffer Composition:
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.1 |
The buffer should be freshly prepared and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4[5][6][7].
c. Protocol:
-
Anesthetize the rabbit with pentobarbital sodium and administer heparin intravenously.
-
Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Mount the heart on the Langendorff apparatus via aortic cannulation.
-
Initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg).
-
Allow the heart to stabilize for a 20-30 minute equilibration period. During this time, ensure a stable heart rate, coronary flow, and left ventricular developed pressure.
-
Place MAP electrodes on the epicardial surface of the left ventricle to record action potentials.
-
Position pacing electrodes on the right atrium or ventricle for controlled pacing.
-
Record a baseline ECG using appropriately placed electrodes.
Electrophysiological Measurements
-
Baseline Recordings: After the stabilization period, record baseline electrophysiological parameters, including:
-
Heart Rate (HR)
-
ECG intervals (PR, QRS, QT)
-
Action Potential Duration at 90% repolarization (APD90) from the MAP recordings.
-
Ventricular Effective Refractory Period (VERP) using programmed electrical stimulation (S1-S2 protocol).
-
-
Drug Perfusion:
-
Switch the perfusion to Krebs-Henseleit buffer containing the desired concentration of this compound.
-
Allow for a 15-20 minute equilibration period with the drug solution before recording data.
-
-
Data Acquisition:
-
Record all electrophysiological parameters at each concentration of this compound.
-
To investigate rate-dependent effects, measurements should be taken at various pacing cycle lengths (e.g., 200, 300, 400 ms)[1].
-
-
Washout: After the final drug concentration, perfuse the heart with drug-free Krebs-Henseleit buffer for a 20-30 minute washout period and record the recovery of electrophysiological parameters.
Visualizations
Signaling Pathway of this compound
References
- 1. Rate-dependent effects of sematilide on ventricular monophasic action potential duration and delayed rectifier K+ current in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of sematilide, a novel class III antiarrhythmic agent, on membrane currents in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rate-dependent effects of sematilide on action potential duration in isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Langendorff heart - Wikipedia [en.wikipedia.org]
- 5. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 6. adinstruments.com [adinstruments.com]
- 7. himedialabs.com [himedialabs.com]
Application Notes & Protocols: Utilizing Class III Antiarrhythmic Agents in hERG Channel Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human Ether-à-go-go-Related Gene (hERG) encodes the alpha subunit of a voltage-gated potassium channel that is critical for cardiac repolarization.[1][2][3] This channel conducts the rapid component of the delayed rectifier potassium current (IKr), which plays an essential role in the final phase of the cardiac action potential.[3][4] Inhibition of the hERG channel can delay ventricular repolarization, leading to a prolongation of the QT interval on an electrocardiogram.[2][3] This drug-induced QT prolongation is a significant concern in drug development as it can lead to a life-threatening arrhythmia known as Torsades de Pointes (TdP).[1][5]
Class III antiarrhythmic agents are a group of drugs that exert their therapeutic effect by intentionally blocking hERG channels, thereby prolonging the action potential duration and the effective refractory period.[4][6] While beneficial in treating certain arrhythmias, this mechanism also makes them inherently proarrhythmic if not carefully managed.[4] Due to their well-characterized, high-affinity interaction with the hERG channel, these agents (e.g., Dofetilide, Sotalol, Amiodarone) serve as indispensable positive controls in preclinical hERG safety assays. These assays are mandated by regulatory agencies to assess the potential cardiac liability of new chemical entities.[2]
This document provides detailed application notes and protocols for the use of Class III antiarrhythmic agents in various hERG channel assays, offering a guide for researchers in cardiac safety pharmacology.
Mechanism of Action: Class III Agents and the hERG Channel
Class III antiarrhythmic drugs typically block the hERG channel by binding to a high-affinity site located within the channel's inner pore. This binding is often state-dependent, meaning the drug has a higher affinity for certain conformations of the channel (e.g., open or inactivated states) than for the closed state.[7][8] This preferential binding to the open state is a key characteristic of many hERG blockers.[7][8] The blockade reduces the outward flow of potassium ions during repolarization, leading to a longer action potential.
Figure 1: State-dependent blockade of the hERG channel by a Class III antiarrhythmic agent.
Quantitative Data Summary: IC50 Values
Class III antiarrhythmic agents are frequently used as positive controls to validate hERG assay performance. Their half-maximal inhibitory concentration (IC50) values are well-established, though they can vary depending on the specific assay conditions (e.g., temperature, voltage protocol, cell type).[9][10] The table below summarizes typical IC50 values for common Class III agents against the hERG channel, as determined by patch-clamp electrophysiology.
| Compound | Therapeutic Class | Typical hERG IC50 Range (nM) | Notes |
| Dofetilide | Antiarrhythmic (Class III) | 7 - 50 | Potent and specific hERG blocker, often the primary positive control.[9][11][12] |
| Amiodarone | Antiarrhythmic (Class III) | 800 - 1500 | Multi-channel blocker with complex pharmacology. |
| Sotalol | Antiarrhythmic (Class III) | 52,000 - 343,000 | Lower potency blocker, also exhibits beta-blocker activity.[9] |
| Ibutilide | Antiarrhythmic (Class III) | 50 - 200 | Used clinically for cardioversion of atrial fibrillation. |
| E-4031 | Research Tool | 10 - 50 | A methanesulfonanilide derivative used extensively in research as a specific IKr blocker.[2] |
Note: IC50 values are compiled from multiple sources and can vary. Values are intended for reference and assay validation purposes.
Experimental Protocols
The gold standard for assessing a compound's effect on hERG channel function is patch-clamp electrophysiology.[1][13][14] However, higher-throughput methods like radioligand binding and fluorescence-based assays are valuable for early-stage screening.[15][16][17]
Manual Whole-Cell Patch-Clamp Protocol
This method provides the most detailed and accurate characterization of a compound's interaction with the hERG channel.[14]
Objective: To measure the inhibitory effect of a Class III antiarrhythmic agent (e.g., Dofetilide) on hERG currents in a mammalian cell line stably expressing the channel (e.g., HEK293-hERG or CHO-hERG).
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing hERG.
-
External Solution (in mM): 130 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 12.5 Dextrose. Adjust pH to 7.4 with NaOH.[18]
-
Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 5 EGTA, 1.5 MgATP, 10 HEPES. Adjust pH to 7.3 with KOH.[18]
-
Test Compound: Dofetilide stock solution (e.g., 10 mM in DMSO), serially diluted to final concentrations.
-
Equipment: Patch-clamp amplifier, micromanipulator, inverted microscope, perfusion system, data acquisition software.
Procedure:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment. Grow to 60-80% confluency.
-
System Setup: Place a coverslip in the recording chamber on the microscope stage. Perfuse with the external solution.
-
Pipette Pulling: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a single, healthy cell with the micropipette. Apply gentle suction to form a high-resistance seal (≥1 GΩ) between the pipette tip and the cell membrane.[18]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving electrical and chemical access to the cell interior.
-
Current Recording (Baseline):
-
Clamp the cell membrane at a holding potential of -80 mV.
-
Apply a standardized voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +40 mV (to open and then inactivate channels) followed by a repolarizing step to -50 mV to measure the peak tail current, which reflects the channel's recovery from inactivation.[5][18]
-
Repeat the voltage pulse every 5-15 seconds until a stable baseline current is established.
-
-
Compound Application: Perfuse the chamber with the external solution containing the lowest concentration of the test compound. Allow 3-5 minutes for equilibration.
-
Recording with Compound: Record the hERG currents using the same voltage protocol until a steady-state block is achieved.
-
Dose-Response: Wash out the compound and ensure the current returns to baseline. Sequentially apply increasing concentrations of the compound, repeating steps 7 and 8 for each concentration.
-
Data Analysis: Measure the peak tail current amplitude at each concentration. Normalize the data to the baseline current and plot the percent inhibition against the compound concentration. Fit the data to a Hill equation to determine the IC50 value.
Figure 2: Experimental workflow for a manual whole-cell patch-clamp hERG assay.
Radioligand Binding Assay Protocol
Binding assays offer a higher-throughput, non-functional method to assess a compound's affinity for the hERG channel.[16][17] They measure the displacement of a known radiolabeled hERG ligand (e.g., [3H]-Astemizole or [3H]-Dofetilide) by the test compound.[16]
Objective: To determine the binding affinity (Ki) of a test compound for the hERG channel expressed in membrane preparations.
Materials:
-
Membrane Preparation: Commercially available or in-house prepared cell membranes from a cell line overexpressing hERG.[16]
-
Radioligand: [3H]-Astemizole or [3H]-Dofetilide.
-
Non-specific Ligand: High concentration of an unlabeled hERG blocker (e.g., Astemizole) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[19]
-
Equipment: 96-well plates, cell harvester, scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand), and test compound binding (membranes + radioligand + serial dilutions of test compound).[19]
-
Incubation: Add the membrane preparation, test compound/unlabeled ligand, and radioligand to the appropriate wells. Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 30°C) with gentle agitation.[16][19]
-
Harvesting: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = (Total binding) - (Non-specific binding).
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to determine the IC50, then calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
hERG Liability Assessment
Data from hERG assays are a critical component of a compound's cardiovascular safety profile. Early-stage screening helps to flag potential liabilities, allowing medicinal chemists to design new compounds with reduced hERG activity.[1][20] A decision tree is often used to classify the risk.
Figure 3: Decision workflow for assessing the hERG liability of a new compound.
References
- 1. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. The cardiac hERG/IKr potassium channel as pharmacological target: structure, function, regulation, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of HERG potassium channel function by drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Early identification of hERG liability in drug discovery programs by automated patch clamp [frontiersin.org]
- 6. Facilitation of hERG Activation by Its Blocker: A Mechanism to Reduce Drug-Induced Proarrhythmic Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Class III antiarrhythmic drugs block HERG, a human cardiac delayed rectifier K+ channel. Open-channel block by methanesulfonanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 15. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. fda.gov [fda.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Toward Quantitative Models in Safety Assessment: A Case Study to Show Impact of Dose–Response Inference on hERG Inhibition Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dofetilide: A Class III Antiarrhythmic Agent for Investigating Drug-Induced QT Prolongation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dofetilide, a potent and selective Class III antiarrhythmic agent, as a tool for studying drug-induced QT prolongation. Dofetilide serves as a crucial positive control in non-clinical and clinical safety assessments due to its specific mechanism of action and well-characterized effects on cardiac repolarization. This document outlines the molecular basis of dofetilide's action, presents detailed protocols for key experimental assays, and summarizes relevant quantitative data to guide researchers in their study design and interpretation.
Introduction to Dofetilide
Dofetilide is a Vaughan Williams Class III antiarrhythmic drug that selectively blocks the rapid component of the delayed rectifier potassium current (IKr)[1][2][3]. This current is critical for the repolarization phase of the cardiac action potential and is conducted by the protein channel encoded by the human ether-a-go-go-related gene (hERG)[4]. By inhibiting IKr, dofetilide prolongs the action potential duration (APD) and the effective refractory period in cardiac tissues[1][2]. This electrophysiological effect manifests on the surface electrocardiogram (ECG) as a dose-dependent prolongation of the QT interval[1][3][5]. Its high specificity for the hERG channel makes it an ideal reference compound for assessing the potential of new chemical entities to cause similar proarrhythmic effects.
Mechanism of Action
The primary mechanism of action of dofetilide is the high-affinity blockade of the hERG potassium channel[2][6]. This inhibition slows the efflux of potassium ions during phase 3 of the cardiac action potential, thereby delaying repolarization and prolonging the overall duration of the action potential. This targeted action is what makes dofetilide a "pure" Class III agent, with minimal effects on other cardiac ion channels at therapeutic concentrations[2].
Quantitative Data Summary
The following tables summarize the quantitative data for dofetilide's effect on the hERG channel and the QT interval from various experimental models.
Table 1: In Vitro hERG Channel Blockade by Dofetilide
| Cell Line | Assay Method | Temperature (°C) | IC50 (nM) | Reference |
| HEK293 | Automated Patch Clamp | 37 | 7 | [7] |
| HEK293 | Manual Patch Clamp | 37 | 4 - 15 | [8] |
| HEK293 | Radioligand Binding ([³H]dofetilide) | 25 | 22.3 | [4] |
| Rabbit Ventricular Myocytes | Manual Patch Clamp (native IKr) | 37 | 13 | [7] |
Table 2: In Vivo QT Interval Prolongation with Dofetilide
| Animal Model | Route of Administration | Dose | Peak Plasma Concentration (ng/mL) | Maximum QTc Prolongation (ms) | Reference |
| Beagle Dog | Oral | 0.3 mg/kg | 60.15 | 56 | [3] |
| Beagle Dog | Intravenous Infusion | 0.25 µmol/kg | ~28 | 59 | [9] |
| Cynomolgus Monkey | Oral | 0.03 mg/kg | 1.85 | 40-50 | [3] |
| Guinea Pig | Intravenous | 10 µg/kg | N/A | Significant Prolongation | [10] |
Table 3: Clinical QT Interval Prolongation with Dofetilide
| Population | Dose | Change in QTc from Baseline (ms) | Reference |
| Healthy Subjects | 0.25 mg BID | ~30 (increase of 7.5%) | [11] |
| Healthy Subjects | 0.75 mg BID | ~62 (increase of 16.7%) | [11] |
| Patients with Atrial Fibrillation | 500 µg BID | Dose-dependent increase | [12] |
Experimental Protocols
Detailed methodologies for key experiments to assess dofetilide-induced QT prolongation are provided below.
In Vitro hERG Manual Patch-Clamp Protocol
This protocol is designed to measure the inhibitory effect of dofetilide on the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293).
Cell Culture:
-
HEK293 cells stably expressing the hERG channel are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Cells are passaged regularly and plated onto glass coverslips for electrophysiological recording.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Dofetilide Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and dilute to final concentrations in the external solution on the day of the experiment.
Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope and perfuse with the external solution at a constant temperature (typically 37°C).
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, isolated cell.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.
-
Holding potential: -80 mV
-
Depolarizing step: +20 mV for 2 seconds
-
Repolarizing step: -50 mV for 2 seconds (measure peak tail current)
-
-
Record baseline hERG currents in the vehicle control solution until a stable amplitude is achieved.
-
Perfuse the chamber with increasing concentrations of dofetilide, allowing the current to reach a steady-state at each concentration.
-
Measure the peak tail current at each concentration and normalize to the baseline current to determine the percentage of inhibition.
-
Fit the concentration-response data to the Hill equation to calculate the IC50 value.
In Vivo Conscious Animal Telemetry Protocol
This protocol describes the assessment of dofetilide-induced QT prolongation in conscious, freely moving animals (e.g., Beagle dogs or Cynomolgus monkeys) using telemetry.
Animal Model and Surgical Implantation:
-
Use adult male or female Beagle dogs or Cynomolgus monkeys.
-
Surgically implant a telemetry transmitter for the continuous recording of ECG, blood pressure, and heart rate. Allow for a sufficient recovery period (at least 2 weeks) after surgery.
Experimental Procedure:
-
House the animals in individual cages in a controlled environment (temperature, humidity, light/dark cycle).
-
Acclimatize the animals to the study procedures to minimize stress.
-
Record baseline cardiovascular parameters for at least 24 hours before dosing.
-
Administer dofetilide or vehicle via the desired route (e.g., oral gavage).
-
Continuously record telemetry data for at least 24 hours post-dose.
-
Collect blood samples at predetermined time points for pharmacokinetic analysis to correlate drug exposure with cardiovascular effects.
Data Analysis:
-
Extract ECG data and analyze for QT interval, RR interval, and heart rate.
-
Correct the QT interval for changes in heart rate (QTc) using an appropriate formula (e.g., Bazett's, Fridericia's, or an individual animal-specific correction).
-
Calculate the change in QTc from the time-matched baseline for each animal.
-
Correlate the change in QTc with the plasma concentration of dofetilide to establish an exposure-response relationship.
[³H]Dofetilide Radioligand Binding Assay Protocol
This assay measures the affinity of a test compound for the hERG channel by its ability to displace the radiolabeled ligand, [³H]dofetilide.
Materials:
-
Membrane preparations from cells stably expressing the hERG channel (e.g., HEK293-hERG).
-
[³H]Dofetilide.
-
Non-labeled dofetilide (for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Protocol:
-
In a 96-well plate, add the assay buffer, [³H]dofetilide (at a concentration near its Kd, e.g., 5 nM), and either the test compound at various concentrations, vehicle, or a high concentration of non-labeled dofetilide (for non-specific binding).
-
Add the hERG membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of [³H]dofetilide binding by the test compound at each concentration.
-
Fit the data to a one-site competition model to determine the Ki value.
Conclusion
Dofetilide is an indispensable tool in cardiac safety pharmacology for the study of drug-induced QT prolongation. Its selective and potent inhibition of the hERG channel provides a clear and reproducible positive control for a variety of in vitro and in vivo assays. The protocols and data presented in these application notes are intended to assist researchers in designing robust experiments to evaluate the potential cardiac liabilities of novel therapeutic agents. Adherence to standardized methodologies and careful data interpretation are essential for the accurate assessment of proarrhythmic risk.
References
- 1. Inter-study variability of preclinical in vivo safety studies and translational exposure–QTc relationships – a PKPD meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cardiovascular and pharmacokinetic profile of dofetilide in conscious telemetered beagle dogs and cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-Throughput Binding Assay for HERG | Springer Nature Experiments [experiments.springernature.com]
- 5. Dofetilide‐Induced Long QT and Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating dynamic protocol-dependence of hERG potassium channel inhibition at 37 degrees C: Cisapride versus dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic-pharmacodynamic modeling of drug-induced effect on the QT interval in conscious telemetered dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prolongation of the QT interval by dofetilide modulates rate-dependent effects of mexiletine on intraventricular conduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Sematilide Hydrochloride Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sematilide Hydrochloride is a class III antiarrhythmic agent that selectively blocks the rapidly activating component of the delayed rectifier potassium current (IKr)[1][2][3]. This blockade leads to a prolongation of the cardiac action potential duration and the effective refractory period, making it a valuable tool for studying cardiac electrophysiology and arrhythmias in vitro[4][5][6]. These application notes provide a detailed protocol for the long-term treatment of cell cultures with this compound, enabling researchers to investigate its chronic effects on cellular function.
The stability of this compound in cell culture media under standard incubation conditions (37°C, 5% CO2) has not been extensively reported. However, studies on the structurally related compound, Procainamide Hydrochloride, have shown it to be stable in aqueous solutions for extended periods[1][4][5]. Based on this, it is reasonable to assume that this compound exhibits sufficient stability for long-term cell culture experiments, provided that the culture medium containing the compound is replenished every 2-3 days.
Data Presentation
Table 1: Recommended this compound Concentrations for In Vitro Studies
| Application | Cell Type | Concentration Range | Key Findings | Reference |
| IKr Channel Blockade | Rabbit Atrial Myocytes | 10 - 300 µM | Concentration-dependent inhibition of IKr (IC50 ≈ 25 µM) | [3] |
| Action Potential Duration Prolongation | Rabbit Atrial Tissues | 1 - 100 µM | Concentration-dependent increase in APD | [5] |
| Electrophysiological Effects | Guinea Pig Ventricular Myocytes | 10 - 30 µM | Prolongation of APD | [7] |
Table 2: Summary of Key Experimental Protocols
| Experiment | Purpose | Key Parameters |
| Cell Viability Assays | ||
| MTT Assay | To assess cell metabolic activity as an indicator of viability. | Incubation with MTT reagent (0.5 mg/mL) for 2-4 hours. Solubilization of formazan crystals with DMSO. Absorbance reading at 570 nm. |
| XTT Assay | To measure cellular metabolic activity with a water-soluble formazan product. | Incubation with XTT solution for 2-4 hours. Absorbance reading at 450-500 nm. |
| Trypan Blue Exclusion Assay | To determine the number of viable cells based on membrane integrity. | Mix cell suspension 1:1 with 0.4% Trypan Blue. Count stained (non-viable) and unstained (viable) cells using a hemocytometer. |
| Electrophysiology Assays | ||
| Patch-Clamp Electrophysiology | To record ionic currents and action potentials from single cells. | Whole-cell configuration. Voltage-clamp and current-clamp modes. |
| Multi-electrode Array (MEA) | To record extracellular field potentials from a population of cells for an extended period. | Spontaneously beating cardiomyocytes cultured on MEA plates. Recording of field potential duration (FPD). |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound in sterile, deionized water or a suitable buffer (e.g., PBS). Ensure complete dissolution.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Long-Term Treatment of Adherent Cell Cultures
This protocol is designed for the continuous exposure of adherent cells (e.g., human induced pluripotent stem cell-derived cardiomyocytes, hiPSC-CMs) to this compound over several days or weeks.
-
Cell Seeding: Seed the cells in appropriate culture vessels at a density that allows for long-term growth without reaching over-confluence during the treatment period.
-
Initial Treatment: After allowing the cells to adhere and stabilize (typically 24 hours), replace the culture medium with fresh medium containing the desired final concentration of this compound. Prepare the treatment medium by diluting the stock solution directly into the pre-warmed culture medium.
-
Medium and Compound Replenishment:
-
Every 2-3 days, aspirate the old medium from the culture vessels.
-
Gently wash the cells once with sterile PBS.
-
Add fresh, pre-warmed culture medium containing the same concentration of this compound.
-
-
Cell Passaging (if necessary): If the cells approach confluence during the treatment period, they can be passaged.
-
Wash the cells with PBS.
-
Detach the cells using a suitable dissociation reagent (e.g., TrypLE™).
-
Neutralize the dissociation reagent and centrifuge the cells.
-
Resuspend the cell pellet in fresh treatment medium and re-plate a fraction of the cells into new culture vessels.
-
Cell Viability and Cytotoxicity Assays
-
Seed cells in a 96-well plate and treat with this compound as described in the long-term treatment protocol.
-
At the desired time points, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Follow the same initial steps as the MTT assay.
-
At the desired time points, prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450-500 nm.
-
Harvest the cells from the culture vessel.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of blue (non-viable) and translucent (viable) cells under a microscope.
-
Calculate the percentage of viable cells.
Electrophysiological Analysis
-
Culture cells on glass coverslips suitable for patch-clamp recording.
-
Treat the cells with this compound for the desired duration.
-
Transfer a coverslip to the recording chamber of the patch-clamp setup, continuously perfused with extracellular solution.
-
Obtain whole-cell recordings in either voltage-clamp mode to measure IKr or current-clamp mode to record action potentials.
-
Plate hiPSC-CMs onto MEA plates and allow them to form a spontaneously beating syncytium.
-
Initiate long-term treatment with this compound, replenishing the medium every 2-3 days.
-
Record the extracellular field potentials at regular intervals throughout the treatment period.
-
Analyze the recordings to determine changes in field potential duration (FPD), beat rate, and the occurrence of arrhythmic events.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for long-term Sematilide treatment.
References
- 1. Stability of Procainamide Injection in Clear Glass Vials and Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of procainamide hydrochloride in neutralized 5% dextrose injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Procainamide Injection in Clear Glass Vials and Polyvinyl Chloride Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of procainamide hydrochloride in an extemporaneously compounded oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiarrhythmic effects of selective prolongation of refractoriness. Electrophysiologic actions of sematilide HCl in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Class III Antiarrhythmic Agent Delivery in Conscious Canine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the delivery of Class III antiarrhythmic agents in conscious canine models, a critical component in preclinical cardiovascular safety assessment and efficacy studies. The protocols outlined below cover intravenous and oral administration routes for commonly studied agents such as amiodarone, sotalol, and dofetilide. All quantitative data is summarized for clear comparison, and experimental workflows are accompanied by diagrams generated using Graphviz (DOT language) for enhanced clarity.
Overview of Class III Antiarrhythmic Agents in Canine Models
Class III antiarrhythmic agents exert their primary effect by blocking potassium channels, which leads to a prolongation of the cardiac action potential duration and the effective refractory period.[1][2][3][4][5] This mechanism is crucial for managing various cardiac arrhythmias. Conscious canine models are frequently employed in preclinical studies due to their physiological similarity to humans and the ability to assess cardiovascular parameters in an unanesthetized state, thus avoiding the confounding effects of anesthesia.[6][7] Telemetry systems are the gold standard for continuous monitoring of electrocardiogram (ECG) and hemodynamic parameters in these models.[6][7][8]
Data Presentation: Pharmacokinetics of Class III Antiarrhythmics in Canines
The following tables summarize key pharmacokinetic parameters for amiodarone, sotalol, and dofetilide in canine models, administered via intravenous and oral routes.
Table 1: Pharmacokinetic Parameters of Amiodarone in Canines
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Reference(s) |
| Dosage | 5 mg/kg | 10 mg/kg loading dose BID for 7 days, then 5 mg/kg SID | [9][10] |
| Cmax | Not specified in conscious models | Not specified | [10] |
| Tmax | Not applicable | Not specified | [10] |
| Bioavailability | 100% | Slow and variable | [11] |
| Half-life (t½) | ~3.2 - 3.5 hours (initial) | Long and variable with chronic dosing | [12] |
Table 2: Pharmacokinetic Parameters of Sotalol in Canines
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Reference(s) |
| Dosage | 1, 2, and 4 mg/kg | 2, 4, and 8 mg/kg | [1] |
| Cmax | Dose-dependent | Dose-dependent | [1] |
| Tmax | Not applicable | Not specified | |
| Bioavailability | 100% | 75-90% | [1] |
| Half-life (t½) | ~4.8 hours | ~4.3 hours | [1][13] |
Table 3: Pharmacokinetic Parameters of Dofetilide in Canines
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Reference(s) |
| Dosage | 100 mcg/kg | 0.03 mg/kg and 0.3 mg/kg | [14][15][16] |
| Cmax | Not specified | 3.35 ng/mL (at 0.03 mg/kg) and 60.15 ng/mL (at 0.3 mg/kg) | [14][15] |
| Tmax | Not specified | Not specified | |
| Bioavailability | 100% | Not specified | |
| Half-life (t½) | Not specified | Not specified |
Experimental Protocols
Intravenous Administration
Intravenous administration allows for precise dose control and rapid achievement of therapeutic plasma concentrations.
This protocol is adapted from established veterinary and preclinical research practices.[9][17]
Materials:
-
Amiodarone injectable formulation
-
5% Dextrose in Water (D5W) for dilution
-
Infusion pump
-
Sterile syringes and needles
-
Catheter (central or peripheral)
-
Canine model equipped with a telemetry implant
Protocol:
-
Animal Preparation: Ensure the conscious canine is comfortably restrained and the catheter is patent.
-
Loading Dose (Bolus):
-
Constant Rate Infusion (CRI):
-
Monitoring: Continuously monitor ECG, heart rate, and blood pressure via the telemetry system throughout the infusion period.
This protocol is based on findings from conscious canine models of myocardial infarction.[18]
Materials:
-
d-Sotalol injectable formulation
-
Sterile saline for dilution
-
Infusion equipment
-
Canine model with telemetry implant
Protocol:
-
Dosage Regimen: Administer four doses of 8 mg/kg d-sotalol intravenously over a 24-hour period.[18]
-
Administration: Each dose should be administered as a slow bolus or a short infusion.
-
Monitoring: Continuously monitor ECG for changes in QT interval and ventricular refractoriness.
This protocol is derived from studies evaluating dofetilide's effects on ventricular arrhythmias in dogs.[16][19]
Materials:
-
Dofetilide injectable formulation
-
Appropriate vehicle for dilution
-
Infusion equipment
-
Canine model with telemetry implant
Protocol:
-
Dosage: Administer a dose of 100 micrograms/kg of dofetilide intravenously.[16]
-
Administration: The dose can be administered as a bolus or a short infusion.
-
Monitoring: Continuously monitor ECG, with particular attention to the QT interval and the emergence of any proarrhythmic events.
Oral Administration
Oral administration is a common route for chronic dosing studies.
This protocol is based on clinical and research use in dogs.[9][10]
Materials:
-
Amiodarone tablets or oral solution
-
Gavage tube
-
Syringe
-
Water or appropriate vehicle
Protocol:
-
Dosage:
-
Administration: Administer the dose via oral gavage to ensure complete delivery.
-
Monitoring: Perform periodic ECG monitoring via telemetry to assess the antiarrhythmic effect and any changes in cardiac intervals.
This protocol is based on pharmacokinetic and pharmacodynamic studies in dogs.[1][7]
Materials:
-
Sotalol tablets
-
Pill gun or food for administration
Protocol:
-
Dosage: Administer sotalol at doses ranging from 2 to 8 mg/kg orally.[1] Doses of 4, 8, or 16 mg/kg have also been used.[7]
-
Administration: Administer the tablet directly or hidden in a small amount of food. For optimal absorption, administration on an empty stomach is preferred.[20]
-
Monitoring: Monitor ECG via telemetry for at least 6 hours post-dose to assess effects on heart rate and QT interval.[7]
This protocol is based on cardiovascular safety and pharmacokinetic studies in telemetered beagle dogs.[14][15]
Materials:
-
Dofetilide oral formulation
-
Appropriate vehicle
-
Gavage tube and syringe
Protocol:
-
Dosage: Administer oral doses of 0.03 mg/kg or 0.3 mg/kg.[14][15]
-
Administration: Administer the dose via oral gavage.
-
Monitoring: Continuously monitor ECG and blood pressure via telemetry for at least 6 hours post-dose. Collect blood samples at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, and 8 hours post-dose) for pharmacokinetic analysis.[14]
Subcutaneous Administration
Specific, detailed protocols for the subcutaneous delivery of Class III antiarrhythmic agents in conscious canine models were not prominently available in the reviewed literature. However, a general protocol for subcutaneous injection can be followed, with the caveat that dose, volume, and formulation specifics would need to be determined on a case-by-case basis for each drug.
General Protocol for Subcutaneous Injection:
-
Site Preparation: Select an area with loose skin, typically between the shoulder blades.
-
Injection: Lift the skin to form a "tent" and insert the needle at a 45-degree angle into the subcutaneous space.
-
Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel.
-
Injection: Depress the plunger to administer the drug.
-
Withdrawal: Remove the needle and apply gentle pressure to the injection site.
Mandatory Visualizations
Signaling Pathway of Class III Antiarrhythmic Agents
References
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 3. lecturio.com [lecturio.com]
- 4. partone.litfl.com [partone.litfl.com]
- 5. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
- 6. Telemetry of electrophysiologic variables from conscious dogs: system design, validation, and serial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-invasive telemetric electrocardiogram assessment in conscious beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cardiology Drug Formulary – CardioRush [sites.tufts.edu]
- 10. Effects of Amiodarone on Cardiac Performance in Arrhythmic Dogs - WSAVA 2015 Congress - VIN [vin.com]
- 11. Evaluation of the pharmacokinetics and bioavailability of intravenously and orally administered amiodarone in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, antiarrhythmic effects, and tissue concentrations of amiodarone and desethylamiodarone in dogs with acute coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relationship between pharmacokinetics and pharmacodynamics of the beta adrenergic blocking drug sotalol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The cardiovascular and pharmacokinetic profile of dofetilide in conscious telemetered beagle dogs and cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The cardiovascular and pharmacokinetic profile of dofetilide in conscious telemetered beagle dogs and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of dofetilide, a class III antiarrhythmic drug, on various ventricular arrhythmias in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amiodarone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Prevention of ventricular fibrillation by dextrorotatory sotalol in a conscious canine model of sudden coronary death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. Pharmacokinetics of the -adrenergic blocker sotalol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Quantification of Sematilide Hydrochloride
Introduction
Sematilide Hydrochloride is an antiarrhythmic agent that requires precise and accurate quantification in pharmaceutical formulations and biological matrices for both quality control and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is based on established principles of reversed-phase chromatography with UV detection, providing a reliable and sensitive analytical procedure.
Chromatographic Conditions
The separation and quantification of this compound were achieved using a reversed-phase HPLC method. The key chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 50 mM Phosphate Buffer : Acetonitrile (50:50, v/v), pH 3.0 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm[1] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation Summary
The HPLC method was validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2] The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are crucial for demonstrating the method's performance.[2][3][4]
| Validation Parameter | Result |
| Linearity Range | 12 - 2400 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Dependent on instrumentation and sample matrix |
| Limit of Quantification (LOQ) | Dependent on instrumentation and sample matrix |
Experimental Protocols
1. Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 15 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to cover the desired concentration range (e.g., 10, 50, 100, 500, 1000, and 2000 ng/mL).
2. Sample Preparation (from Human Plasma)
This protocol is based on a liquid-liquid extraction method.[1]
-
Aliquot Plasma: Pipette 0.5 mL of human plasma into a clean centrifuge tube.
-
Internal Standard: Add a known amount of a suitable internal standard.
-
pH Adjustment: Adjust the plasma sample's pH to 8.5.[1]
-
Extraction: Add 5 mL of an extraction solvent (e.g., 7.5% isopropanol in methylene chloride) to the tube.[1]
-
Vortex: Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
3. Chromatographic Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared standard solutions and samples into the HPLC system.
-
Data Acquisition: Record the chromatograms and integrate the peak areas for Sematilide and the internal standard.
-
Quantification: Construct a calibration curve by plotting the peak area ratio (Sematilide/Internal Standard) against the concentration of the standard solutions. Determine the concentration of Sematilide in the samples from the calibration curve.
Workflow Diagram
Caption: Workflow for this compound quantification by HPLC.
References
Application Notes and Protocols for a Class III Antiarrhythmic Agent In Vitro Model for Assessing Proarrhythmic Risk
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for an in vitro model to assess the proarrhythmic risk of Class III antiarrhythmic agents. This model integrates data from manual patch clamp electrophysiology, multi-electrode array (MEA) recordings with human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), and in silico computational modeling, aligning with the principles of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[1][2][3]
Introduction
Class III antiarrhythmic agents exert their therapeutic effect primarily by blocking potassium channels involved in cardiac repolarization, leading to a prolongation of the action potential duration (APD).[4][5] However, this mechanism can also carry a risk of proarrhythmia, most notably Torsades de Pointes (TdP), a life-threatening ventricular tachyarrhythmia.[6][7] Therefore, robust in vitro assessment of proarrhythmic risk is a critical component of drug development. The model described herein provides a multi-faceted approach to characterize the electrophysiological effects of Class III agents and predict their potential for inducing arrhythmias.
Core Components of the In Vitro Model
The comprehensive assessment of proarrhythmic risk for a Class III antiarrhythmic agent involves three key components:
-
In Vitro Ion Channel Assays: Quantifying the effect of the test compound on key cardiac ion channels, particularly the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is the primary target of Class III drugs.[8][9]
-
Human iPSC-Cardiomyocyte (hiPSC-CM) Assays: Assessing the integrated electrophysiological effects of the compound on a more physiologically relevant cellular model.[2][3]
-
In Silico Modeling: Integrating the ion channel data into a computational model of a human ventricular cardiomyocyte to predict the effect on the action potential and calculate a proarrhythmic risk score.[10][11]
Data Presentation: Quantitative Analysis of a Representative Class III Agent (Dofetilide)
The following tables summarize quantitative data for the well-characterized Class III antiarrhythmic agent, dofetilide, which serves as a high-risk control compound in proarrhythmia assays.
Table 1: In Vitro Ion Channel Effects of Dofetilide
| Ion Channel | Assay Type | IC50 (nM) | Hill Coefficient | Reference |
| hERG (IKr) | Manual Patch Clamp | 17.9 ± 1.2 | 1.0 | [12] |
| Nav1.5 (peak) | Manual Patch Clamp | >10,000 | N/A | [4] |
| Cav1.2 (L-type) | Manual Patch Clamp | >10,000 | N/A | [9] |
Table 2: Effects of Dofetilide on hiPSC-Cardiomyocytes (MEA Data)
| Parameter | Concentration (nM) | % Change from Baseline | Observation | Reference |
| Field Potential Duration (FPDc) | 10 | Significant Prolongation | Increased risk of EADs | [13][14] |
| Beat Period | 10 | Variable | May show instability | [13] |
| Arrhythmic Events | 2 - 10 | Increased Incidence | Early afterdepolarizations (EADs) observed | [14][15] |
Table 3: In Silico Proarrhythmic Risk Prediction for Dofetilide
| In Silico Model | Input Data | Predicted Metric | Risk Classification | Reference |
| O'Hara-Rudy (ORd) dynamic model | hERG, Nav1.5, Cav1.2 IC50 values | qNet | High Risk | [11][16] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: Manual Patch Clamp Assay for hERG Potassium Current
Objective: To determine the concentration-dependent inhibition of the hERG (IKr) current by a test compound in a heterologous expression system.
Materials and Reagents:
-
HEK293 cells stably expressing the hERG channel
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4 with NaOH
-
Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2 with KOH
-
Test compound stock solution (in DMSO)
-
Borosilicate glass capillaries for pipette fabrication
-
Patch clamp amplifier and data acquisition system
Procedure:
-
Cell Preparation: Culture hERG-HEK293 cells to 50-80% confluency. Dissociate cells using a gentle enzyme-free method and plate them onto glass coverslips at a low density for single-cell recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution at a constant rate.
-
Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[5]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.
-
Voltage Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1 second to activate and then inactivate the hERG channels.
-
Repolarize to -50 mV for 2 seconds to elicit the characteristic hERG tail current.
-
Repeat this protocol at a regular interval (e.g., every 15 seconds).
-
-
Data Acquisition:
-
Record baseline hERG tail currents for at least 3-5 minutes to ensure stability.
-
Apply the test compound at increasing concentrations, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).
-
Perform a final washout with the external solution to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each concentration.
-
Normalize the current amplitude to the baseline control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 value.
-
Protocol 2: Multi-Electrode Array (MEA) Assay with hiPSC-Cardiomyocytes
Objective: To assess the integrated effect of a test compound on the electrophysiology of a spontaneously beating monolayer of hiPSC-CMs.
Materials and Reagents:
-
Cryopreserved hiPSC-CMs
-
MEA plates (e.g., 48-well)
-
Coating solution (e.g., fibronectin)
-
Cardiomyocyte maintenance medium
-
Test compound stock solution (in DMSO)
-
MEA recording system and analysis software
Procedure:
-
MEA Plate Preparation: Coat the MEA plates with fibronectin solution according to the manufacturer's instructions to promote cell attachment.
-
Cell Plating: Thaw the cryopreserved hiPSC-CMs and plate them onto the coated MEA plates at a density that ensures the formation of a confluent, spontaneously beating monolayer within a few days.[17]
-
Cell Culture: Maintain the hiPSC-CMs in a CO2 incubator at 37°C, changing the medium every 2-3 days until a stable, synchronous beating pattern is observed (typically 7-14 days post-plating).[8]
-
Baseline Recording:
-
Place the MEA plate on the recording system and allow it to equilibrate for at least 10-20 minutes.
-
Record the baseline spontaneous field potentials from each well for a period of 2-5 minutes.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound in the maintenance medium.
-
Add the compound to the wells in a cumulative manner, with a 10-15 minute incubation period between each concentration.
-
Record the field potentials for 2-5 minutes after each addition.
-
-
Data Analysis:
-
Use the MEA software to detect and analyze the field potential waveforms.
-
Key parameters to quantify include:
-
Field Potential Duration (FPD), often corrected for beat rate (FPDc)
-
Beat Period (inverse of beat rate)
-
Spike Amplitude
-
Incidence and characteristics of arrhythmic events (e.g., EAD-like events, fibrillation-like activity).[18]
-
-
Compare the parameters at each compound concentration to the baseline values to determine the concentration-dependent effects.
-
Protocol 3: In Silico Modeling for Proarrhythmic Risk Assessment
Objective: To integrate in vitro ion channel data into a computational model of a human ventricular cardiomyocyte to predict the proarrhythmic risk of a test compound.
Software and Models:
-
Computational cardiac cell model (e.g., O'Hara-Rudy dynamic model - ORd)[11]
-
Software for running simulations (e.g., R, MATLAB, or specialized platforms)
Procedure:
-
Data Input:
-
Input the experimentally determined IC50 and Hill coefficient values for the test compound's effect on key cardiac ion channels (hERG, Nav1.5, Cav1.2, etc.) into the model.[10]
-
-
Simulation Protocol:
-
Pace the in silico cardiomyocyte model at a physiological rate (e.g., 1 Hz) until a steady-state action potential is achieved.
-
Simulate the effect of the test compound at various concentrations by modifying the conductance of the respective ion channels based on the input IC50 values.
-
For each concentration, run the simulation for a sufficient number of beats to reach a new steady-state.
-
-
Endpoint Analysis:
-
Analyze the simulated action potentials to determine key parameters such as:
-
Action Potential Duration at 90% repolarization (APD90)
-
Resting Membrane Potential
-
Presence of EADs
-
-
-
Risk Score Calculation:
-
Risk Classification:
-
Compare the calculated risk score to pre-defined thresholds established with a set of reference compounds with known clinical proarrhythmic risk (low, intermediate, and high) to classify the test compound.[16]
-
References
- 1. Introduction to in silico model for proarrhythmic risk assessment under the CiPA initiative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CiPA Microelectrode Array Assay with hSC-Derived Cardiomyocytes: Current Protocol, Future Potential | Axion Biosystems [axionbiosystems.com]
- 3. Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis [kjpp.net]
- 4. researchgate.net [researchgate.net]
- 5. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]
- 6. Proarrhythmia with class III antiarrhythmic drugs: definition, electrophysiologic mechanisms, incidence, predisposing factors, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiarrhythmic drugs and torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. metrionbiosciences.com [metrionbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Introduction to in silico model for proarrhythmic risk assessment under the CiPA initiative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Optimization of an In silico Cardiac Cell Model for Proarrhythmia Risk Assessment [frontiersin.org]
- 12. Drug induced QT prolongation and torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of an In Silico Mechanistic Model for Proarrhythmia Risk Prediction Under the CiPA Initiative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eurofins.com [eurofins.com]
- 18. Development of a Human iPSC Cardiomyocyte-Based Scoring System for Cardiac Hazard Identification in Early Drug Safety De-risking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in understanding the mechanisms of drug-induced torsades de pointes arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of Class III Antiarrhythmic Agents on Automated Electrophysiology Platforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Class III antiarrhythmic agents exert their therapeutic effect primarily by blocking cardiac potassium channels, thereby prolonging the repolarization phase of the cardiac action potential.[1] The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the rapid component of the delayed rectifier potassium current (IKr), a critical current in cardiac repolarization.[2][3] Inhibition of the hERG channel is the principal mechanism of action for Class III antiarrhythmics and is also a key factor in drug-induced QT prolongation, which can increase the risk of Torsades de Pointes (TdP), a life-threatening cardiac arrhythmia.[1][4]
Automated patch clamp (APC) platforms have become indispensable tools in cardiac safety screening and drug discovery, offering higher throughput and reproducibility compared to traditional manual patch clamp techniques.[5] These platforms are integral to initiatives like the Comprehensive in Vitro Proarrhythmia Assay (CiPA), which aims to provide a more holistic assessment of a drug's proarrhythmic risk by integrating data from multiple ion channel assays with in silico modeling.[6]
This document provides detailed application notes and protocols for the evaluation of a representative Class III antiarrhythmic agent, dofetilide, on an automated electrophysiology platform, with a focus on the dynamic hERG assay using the Milnes voltage protocol as recommended by the CiPA initiative.[6][7]
Signaling Pathway of Class III Antiarrhythmic Agents
Class III antiarrhythmic agents, by blocking the hERG potassium channel, directly impact the electrophysiology of cardiomyocytes. This action leads to a cascade of events that ultimately prolongs the action potential duration (APD) and the QT interval on an electrocardiogram.
Experimental Protocols
Cell Preparation for Automated Patch Clamp
This protocol is optimized for Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel, a common cell line for cardiac safety assays.
Materials:
-
CHO-hERG cells
-
Cell culture medium (e.g., DMEM/F12 with appropriate supplements and selection antibiotics)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Detachment solution (e.g., Trypsin-EDTA or a non-enzymatic cell dissociation solution)
-
Serum-Free Medium (SFM) with trypsin inhibitor
-
Automated patch clamp external and internal solutions
Procedure:
-
Culture CHO-hERG cells in T-175 flasks until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Add 2-3 mL of pre-warmed detachment solution and incubate at 37°C for 2-3 minutes, or until cells begin to detach.
-
Gently tap the flask to dislodge the cells and add 5-7 mL of SFM containing a trypsin inhibitor to neutralize the detachment solution.
-
Create a single-cell suspension by gently pipetting the solution up and down.
-
Determine the cell count and viability using a hemocytometer or automated cell counter.
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 2-3 minutes.
-
Resuspend the cell pellet in the appropriate external solution for the automated patch clamp platform to the desired concentration (typically 1-5 x 10^6 cells/mL).
Automated Patch Clamp (QPatch) hERG Assay Protocol
This protocol outlines the procedure for conducting a dynamic hERG assay using the Milnes voltage protocol on a QPatch system. This protocol is designed to assess the kinetics of drug binding and trapping.[8][9]
Solutions:
-
External Solution (mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (mM): 120 KCl, 5.37 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP; pH 7.2 with KOH.
Experimental Workflow Diagram:
QPatch Run Protocol:
-
System Preparation: Prime the QPatch system with the appropriate internal and external solutions.
-
Loading: Load the prepared cell suspension, compound plates (containing various concentrations of dofetilide and controls), and the QPlate (patch clamp chip) into the instrument.
-
Automated Cell Handling: The system will automatically capture individual cells and form giga-ohm seals.
-
Whole-Cell Configuration: After seal formation, the system will rupture the cell membrane to achieve the whole-cell patch clamp configuration.
-
Milnes Voltage Protocol: The Milnes protocol consists of a series of depolarizing pulses to assess the kinetics of the hERG current. A typical protocol involves:
-
Compound Application: The system will then perfuse the cells with different concentrations of the Class III antiarrhythmic agent (e.g., dofetilide).
-
Data Recording: The Milnes voltage protocol is applied again in the presence of the compound to measure the inhibition of the hERG current and to assess drug trapping.
-
Data Acquisition: The software records the ionic currents from each cell throughout the experiment.
Data Analysis
The data generated from the automated patch clamp experiment is analyzed to determine the potency of the compound and its kinetic properties.
Key Parameters to Analyze:
-
IC50 Value: The concentration of the compound that causes 50% inhibition of the hERG current. This is determined by fitting a concentration-response curve to the data.
-
Drug Trapping: This is a measure of the degree to which a drug remains bound to the hERG channel, even after the membrane potential has returned to a negative resting state. It is assessed by comparing the current inhibition at the beginning and end of the pulse train in the presence of the drug.[8][9] A high percentage of trapping indicates that the drug dissociates slowly from the channel.[8]
Analysis Workflow:
-
Data Extraction: Export the raw current traces from the QPatch software.
-
Current Measurement: Measure the peak tail current amplitude for each voltage pulse.
-
Normalization: Normalize the current in the presence of the compound to the baseline current (vehicle control).
-
Concentration-Response Curve: Plot the percentage of inhibition against the compound concentration and fit the data with a Hill equation to determine the IC50.
-
Trapping Analysis: Compare the fractional block of the first and last pulse in the drug application phase. The percentage of trapping can be calculated to quantify the degree of drug trapping.[8]
Data Presentation
The following tables summarize the expected quantitative data from the evaluation of dofetilide and another Class III antiarrhythmic, cisapride, on an automated patch clamp system.
Table 1: IC50 Values of Class III Antiarrhythmic Agents on hERG Current
| Compound | Automated Patch Clamp IC50 (nM) | Manual Patch Clamp IC50 (nM) | Reference |
| Dofetilide | 7 | 13 | [11] |
| Cisapride | 18 | 26 | [11] |
Table 2: Drug Trapping Kinetics of Class III Antiarrhythmic Agents
| Compound | Concentration (nM) | Drug Trapping (%) | Characteristics | Reference |
| Dofetilide | 100 | 97 | High trapping; slow dissociation | [8][9] |
| Cisapride | 300 | 26 | Low trapping; rapid dissociation | [8][9] |
Conclusion
Automated electrophysiology platforms provide a robust and efficient means of characterizing the effects of Class III antiarrhythmic agents on the hERG potassium channel. The detailed protocols and data analysis workflows presented here, particularly the use of the CiPA-recommended Milnes voltage protocol, allow for a comprehensive assessment of not only the potency (IC50) but also the kinetic properties (drug trapping) of these compounds. This information is crucial for understanding their mechanism of action and for predicting their potential proarrhythmic risk in a drug discovery and development setting. The ability to generate high-quality, reproducible data in a high-throughput manner makes automated patch clamp an essential technology for modern cardiac safety pharmacology.
References
- 1. Modulation of HERG potassium channel function by drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facilitation of hERG Activation by Its Blocker: A Mechanism to Reduce Drug-Induced Proarrhythmic Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. QT prolongation through hERG K(+) channel blockade: current knowledge and strategies for the early prediction during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CiPA hERG Milnes kinetic assay on QPatch - Metrion Biosciences [metrionbiosciences.com]
- 7. Importance of modelling hERG binding in predicting drug-induced action potential prolongations for drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metrionbiosciences.com [metrionbiosciences.com]
- 9. sophion.com [sophion.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting rundown effects in Sematilide Hydrochloride patch clamp recordings
Technical Support Center: Sematilide Hydrochloride Patch Clamp Studies
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering rundown effects during patch clamp recordings of IKr (hERG) channels when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a Class III antiarrhythmic agent.[1][2] Its primary mechanism of action is the selective blockade of the rapidly activating component of the delayed rectifier potassium current, known as IKr.[3][4][5] The ion channel that conducts IKr is encoded by the human Ether-a-go-go-Related Gene (hERG).[6][7][8] Sematilide inhibits this channel in a concentration-dependent manner, with a reported IC50 of approximately 25 μM.[3][4][9]
Q2: What is "rundown" in the context of patch clamp recordings?
Rundown is a common experimental artifact in patch clamp electrophysiology, characterized by a gradual and irreversible decrease in the measured ion channel current over the course of an experiment.[10] This phenomenon is particularly prevalent in the whole-cell patch clamp configuration, where the dialysis of the cell's cytoplasm with the pipette's internal solution can lead to the loss of essential endogenous molecules required for normal channel function.[11][12][13] For IKr/hERG channels, rundown can complicate the interpretation of pharmacological data, as it may be mistaken for or mask the effect of a channel blocker like Sematilide.
Q3: Why are IKr/hERG channels susceptible to rundown?
The stability of IKr/hERG channels is sensitive to the intracellular environment. Rundown of these channels is often attributed to the washout of crucial cellular components and the disruption of regulatory pathways. Key factors include:
-
Loss of Metabolites: The dialysis of essential molecules like ATP and GTP from the cytoplasm into the recording pipette.[14]
-
Dephosphorylation: Disruption of the natural balance of intracellular kinases and phosphatases can alter the channel's phosphorylation state, leading to reduced activity.
-
Membrane Integrity: Changes in the composition of the cell membrane, such as the depletion of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2), can contribute to channel instability.[10]
Q4: My IKr current is running down. What are the immediate steps I should take?
When encountering rundown, it's essential to first verify the integrity of the fundamental patch clamp setup. This process involves a systematic check of your equipment and solutions.
Troubleshooting Guides
Problem 1: Rapid current rundown (>5% per minute) in whole-cell mode.
This is a common and significant issue. If basic checks (see diagram above) do not resolve the problem, the primary cause is likely the dialysis of essential intracellular factors.
Solution: Switch to the Perforated Patch Clamp Technique.
The perforated patch configuration is a powerful method to mitigate rundown.[12] It uses pore-forming agents (like Gramicidin or Amphotericin B) in the pipette tip to gain electrical access to the cell while leaving the cell membrane intact. This prevents the washout of larger intracellular molecules, leading to more stable, long-lasting recordings.[11][15]
Problem 2: How should I correct for minor, consistent rundown when analyzing Sematilide block?
If rundown is slow, consistent, and minimal (e.g., <20% over the recording period), it can be acceptable to correct for it during data analysis.[10]
Solution: Time-matched Vehicle Control.
-
Establish a Baseline: After achieving whole-cell configuration, record the IKr current for several minutes to establish a stable baseline.
-
Vehicle Application: Perfuse the cell with the vehicle solution (the solution Sematilide is dissolved in, e.g., 0.1% DMSO in external solution) for the same duration as your planned drug application.
-
Measure Rundown: Quantify the percentage decrease in current during the vehicle application. This gives you the rate of rundown.
-
Drug Application: In a separate experiment, apply Sematilide and measure the total current inhibition.
-
Correction: Subtract the rundown percentage from the total inhibition percentage to estimate the true pharmacological block. For example, if the total inhibition is 40% and your vehicle control shows a 10% rundown over the same period, the corrected Sematilide-induced block is approximately 30%.
Experimental Protocols & Data
Recommended Solution Compositions
Maintaining appropriate ionic gradients and intracellular factors is critical. The tables below provide standard starting-point solution compositions for recording cardiac IKr currents. Note that osmolarity should be checked and adjusted.[13][16]
| External Solution Component | Concentration (mM) |
| NaCl | 137 |
| KCl | 4 |
| CaCl2 | 1.8 |
| MgCl2 | 1 |
| HEPES | 10 |
| Glucose | 10 |
| pH adjusted to 7.4 with NaOH | |
| Osmolarity ~300-310 mOsm |
| Pipette (Internal) Solution | Concentration (mM) |
| K-Aspartate or KCl | 130 |
| MgCl2 | 1 |
| EGTA | 10 |
| HEPES | 5 |
| Mg-ATP | 2-5 |
| Na2-GTP | 0.1 |
| pH adjusted to 7.2 with KOH | |
| Osmolarity ~280-290 mOsm |
Protocol for Perforated Patch using Gramicidin
This protocol is adapted from standard procedures to minimize intracellular dialysis.[12]
-
Prepare Stock Solution: Make a high-concentration stock of Gramicidin (e.g., 50 mg/ml) in Dimethyl Sulfoxide (DMSO).[12]
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution into your filtered internal solution to a final concentration of 50-100 µg/ml.[12] Sonicate the solution for 1-2 minutes to ensure it is well-dissolved.
-
Pipette Filling (Tip-Dipping): To ensure a good seal, first dip the very tip of the pulled pipette into Gramicidin-free internal solution to fill the first ~100 µm. Then, backfill the rest of the pipette with the Gramicidin-containing solution. This prevents the pore-forming agent from interfering with seal formation.
-
Seal Formation: Approach the cell and form a Giga-ohm (GΩ) seal as you would for a standard patch.[15] Do not apply suction to rupture the patch.
-
Perforation Monitoring: After achieving a GΩ seal, monitor the series resistance (Rs) and cell capacitance (Cm). Perforation will occur gradually over 5-15 minutes as Gramicidin pores incorporate into the membrane patch. You will observe the series resistance decrease and the capacitive transients increase.
-
Begin Recording: Start your experiment once the series resistance has stabilized at a reasonably low level (typically < 30 MΩ).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacology of the class III antiarrhythmic agent sematilide in patients with arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of sematilide, a novel class III antiarrhythmic agent, on membrane currents in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rate-dependent effects of sematilide on ventricular monophasic action potential duration and delayed rectifier K+ current in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 7. Two components of delayed rectifier K+ current in heart: molecular basis, functional diversity, and contribution to repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac Delayed Rectifier Potassium Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 12. fujifilmcdi.com [fujifilmcdi.com]
- 13. re-place.be [re-place.be]
- 14. researchgate.net [researchgate.net]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. Patch Clamp Protocol [labome.com]
Technical Support Center: Optimizing Sematilide Hydrochloride Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the in vitro concentration of Sematilide Hydrochloride to achieve desired electrophysiological effects while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
This compound is a Class III antiarrhythmic agent. Its primary mechanism of action is the selective blockade of the rapid component of the delayed rectifier potassium current (IKr). This inhibition leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period in cardiac myocytes.
Q2: At what concentrations are the electrophysiological effects of this compound typically observed in vitro?
Based on available literature, the electrophysiological effects of this compound in isolated cardiac myocytes are generally observed in the micromolar (µM) range. Effective concentrations can vary depending on the specific cell type and experimental conditions. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific in vitro model.
Q3: What are the potential mechanisms of cytotoxicity for Class III antiarrhythmic drugs like this compound?
While direct cytotoxicity data for this compound is limited, studies on other Class III antiarrhythmic drugs, such as amiodarone, suggest potential mechanisms that could be relevant. These may include:
-
Mitochondrial Dysfunction: Inhibition of mitochondrial respiration and uncoupling of oxidative phosphorylation can lead to decreased ATP production and cellular stress.[1][2][3]
-
Induction of Apoptosis: At higher concentrations, these drugs may trigger programmed cell death (apoptosis) through intrinsic (mitochondrial) or extrinsic pathways.[2]
-
Oxidative Stress: Increased production of reactive oxygen species (ROS) can damage cellular components and contribute to cytotoxicity.[4]
Q4: How can I determine if this compound is causing cytotoxicity in my in vitro experiments?
Several assays can be used to assess cytotoxicity. It is recommended to use a combination of methods to get a comprehensive understanding of the cellular response. Common assays include:
-
MTT Assay: Measures metabolic activity, which can indicate a reduction in cell viability.
-
LDH Assay: Detects the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., Caspase-3) involved in apoptosis.
-
Mitochondrial Membrane Potential Assays: Assesses mitochondrial health, as a loss of membrane potential is an early indicator of apoptosis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high cell death at concentrations intended for electrophysiological studies. | The chosen cell line may be particularly sensitive to this compound. | Perform a dose-response curve starting from a lower concentration range (e.g., nanomolar) to determine the IC50 for cytotoxicity in your specific cell model. |
| Prolonged incubation time may lead to cumulative toxic effects. | Optimize the incubation time. Consider shorter exposure periods that are sufficient to observe the desired electrophysiological effects. | |
| Inconsistent results in cytotoxicity assays. | Assay interference by the compound. | Run appropriate controls, including a vehicle control and a positive control for cytotoxicity. Test for direct interference of this compound with the assay reagents. |
| Cell density is not optimal. | Ensure consistent cell seeding density across all experiments as this can influence the outcome of cytotoxicity assays. | |
| MTT assay shows decreased viability, but LDH assay shows no significant cytotoxicity. | This compound may be causing a cytostatic effect (inhibition of proliferation) or metabolic inhibition rather than cell lysis. | Use additional assays like Annexin V staining or a cell proliferation assay (e.g., BrdU incorporation) to distinguish between cytostatic and cytotoxic effects. |
| Evidence of apoptosis (e.g., positive Annexin V staining) but the underlying pathway is unknown. | The drug may be activating either the intrinsic or extrinsic apoptotic pathway. | Investigate key markers of different apoptotic pathways. For the intrinsic pathway, assess mitochondrial membrane potential and cytochrome c release. For the extrinsic pathway, measure the activity of initiator caspases like Caspase-8. |
Data Summary: In Vitro Concentrations of Class III Antiarrhythmic Drugs
The following table summarizes in vitro concentrations of amiodarone, a related Class III antiarrhythmic drug, that have been associated with cytotoxic effects. This data can serve as a reference for designing initial dose-ranging studies for this compound, for which direct cytotoxicity data is limited.
| Drug | Cell Type | Concentration Range (µM) | Observed Effect | Assay |
| Amiodarone | Human Lymphocytes | 10 - 55.5 | LD50 | Tetrazolium dye reduction |
| Amiodarone | Human Lymphocytes | > 7.3 | Mitochondrial damage | Electron Microscopy |
| Amiodarone | Lung Fragments | 22 | Decreased cellular ATP | ATP measurement |
| Amiodarone | Hepatocytes (HepG2) | IC50 ~50 | Decreased cell viability | MTT Assay |
| Amiodarone | Epithelial Cells (EAhy 926) | IC50 ~30 | Decreased cell viability | MTT Assay |
| Amiodarone | Renal Cells (Vero) | IC50 ~20 | Decreased cell viability | MTT Assay |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability by measuring the metabolic activity of mitochondria.
-
Materials:
-
Cells in culture
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and vehicle control) for the desired exposure time (e.g., 24, 48, 72 hours).
-
After treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Materials:
-
Cells in culture
-
This compound
-
LDH assay kit (commercially available)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate for the time specified in the kit's protocol (usually 15-30 minutes) at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified in the kit's protocol (typically 490 nm).
-
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells in culture
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Visualizations
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for determining the cytotoxic potential of this compound.
Potential Signaling Pathway for Drug-Induced Apoptosis
Caption: Potential intrinsic pathway of apoptosis induced by high concentrations of Sematilide HCl.
References
Technical Support Center: Mitigating Sematilide Hydrochloride-Induced Torsades de Pointes in Animal Studies
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing animal models to study sematilide hydrochloride and its potential for inducing torsades de pointes (TdP). This document provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My animal model is exhibiting a significant prolongation of the QT interval after sematilide administration. What are the immediate steps to prevent the onset of Torsades de Pointes?
A1: Prolonged QT interval is a critical precursor to TdP. Immediate intervention is recommended. Consider the following options:
-
Increase Pacing Rate: If your experimental setup allows for cardiac pacing, increasing the heart rate can be a highly effective countermeasure. High-rate pacing has been shown to suppress drug-induced TdP. In canine models with chronic atrioventricular (AV) block, pacing at 100-110 bpm prevented the induction of TdP by IKr blockers.[1] For ongoing TdP, pacing at 100 bpm has been shown to completely suppress the arrhythmia.[2][3][4][5]
-
Administer Magnesium Sulfate: Intravenous magnesium sulfate is a first-line therapy for TdP in clinical settings and has shown efficacy in animal models.[6][7][8][9] In canine studies, magnesium sulfate (30-60 mg/kg) prevented the induction of drug-induced TdP in 80% of animals.[6]
-
Correct Electrolyte Imbalances: Ensure that serum potassium and magnesium levels are within the normal to high-normal range. Hypokalemia is a significant risk factor for TdP. While a specific protocol for sematilide-induced TdP is not detailed, general guidelines for intravenous potassium chloride (KCl) administration in dogs suggest a rate not exceeding 0.5 mEq/kg/hr.
Q2: Torsades de Pointes has occurred in my animal model. What are the recommended procedures for termination of the arrhythmia?
A2: The immediate goal is to terminate the arrhythmia and stabilize the animal.
-
High-Rate Pacing: If available, initiate high-rate ventricular pacing (e.g., 100 bpm in a canine model) to overdrive suppress the arrhythmia.[2][3][4][5]
-
Intravenous Magnesium Sulfate: Administer a bolus of magnesium sulfate. In a canine model of quinidine-induced TdP, 30-60 mg/kg of magnesium sulfate was effective.[6][7]
-
Defibrillation: If the arrhythmia persists and leads to hemodynamic instability, defibrillation may be necessary as a life-saving measure.
Q3: I am designing a study to evaluate a potential mitigator of sematilide-induced TdP. What are some pharmacological agents I could consider as positive controls or comparators?
A3: Amiodarone is an excellent candidate for comparison. Unlike sematilide, which is a selective IKr channel blocker, amiodarone has a broader mechanism of action, blocking multiple ion channels (IKr, IKs, sodium, and calcium channels) and acting as a non-competitive anti-sympathetic agent.[10][11][12][13][14] This multi-channel blockade is thought to contribute to its lower incidence of TdP despite causing QT prolongation.[10][12]
Q4: Can I pre-treat my animals to reduce the risk of sematilide-induced TdP?
A4: Yes, pre-treatment strategies can be employed, particularly in sensitive animal models.
-
Electrolyte Management: Ensure baseline serum potassium and magnesium levels are in the mid-to-high normal range before sematilide administration.
-
Co-administration with a Calcium Channel Blocker: While not specific to sematilide, studies have shown that the co-administration of a calcium channel blocker like verapamil can reduce the incidence of TdP induced by other IKr blockers.[7]
-
Consideration of Anesthesia: Be aware that some anesthetics can influence cardiac repolarization and the susceptibility to TdP.
Quantitative Data on Mitigating Interventions
The following tables summarize quantitative data from animal studies on various strategies to mitigate drug-induced Torsades de Pointes.
Table 1: Efficacy of High-Rate Pacing in Canine Models of Drug-Induced TdP
| Intervention | Drug Model | Efficacy | Reference |
| Pacing at 100-110 bpm | Dofetilide | Prevented TdP in 6 out of 7 dogs | [1] |
| Pacing at 100 bpm | Dofetilide | Suppressed ongoing TdP in 4 out of 4 dogs | [2][3][4][5] |
Table 2: Efficacy of Magnesium Sulfate in a Canine Model of Drug-Induced TdP
| Intervention | Drug Model | Efficacy | Reference |
| 30-60 mg/kg MgSO₄ | Quinidine | Prevented TdP in 8 out of 10 dogs (80%) | [6] |
| 30-60 mg/kg MgSO₄ | Quinidine | Prevented TdP in 7 out of 9 dogs (77.8%) | [7] |
Detailed Experimental Protocols
Protocol 1: High-Rate Pacing for Suppression of Drug-Induced TdP in a Canine Model
This protocol is adapted from studies using IKr blockers in anesthetized dogs with chronic AV block.
-
Animal Model: Anesthetized canine with surgically induced chronic complete atrioventricular (AV) block.
-
Baseline Pacing: Establish a baseline ventricular pacing rate (e.g., 50 beats/minute) via a right ventricular apical pacing lead.
-
Induction of TdP: Administer this compound at the desired dose.
-
Monitoring: Continuously monitor the ECG for QT prolongation and the onset of TdP.
-
Intervention: Upon the first occurrence of TdP, immediately increase the ventricular pacing rate to 100 beats/minute. Maintain this rate for a set period (e.g., 2 minutes) to assess for suppression of the arrhythmia.
-
Data Analysis: Quantify the incidence and duration of TdP episodes before and after the initiation of high-rate pacing.
Protocol 2: Pharmacological Mitigation of Drug-Induced TdP with Magnesium Sulfate in a Canine Model
This protocol is based on studies investigating magnesium sulfate for quinidine-induced TdP.
-
Animal Model: Anesthetized canine model.
-
Induction of TdP: Administer this compound to induce QT prolongation and TdP. Ventricular pacing may be used to facilitate the induction of TdP.
-
Monitoring: Continuously record ECG to monitor for arrhythmias.
-
Intervention: Upon induction of TdP, administer a bolus of magnesium sulfate intravenously. A starting dose of 30 mg/kg can be used. If TdP persists, a second bolus to reach a cumulative dose of 60 mg/kg can be administered.[6][7]
-
Data Analysis: Compare the incidence and duration of TdP before and after magnesium sulfate administration.
Visualizations
Signaling Pathway Diagrams
Caption: Signaling pathway of sematilide-induced Torsades de Pointes.
Caption: Mechanisms of action for mitigating agents against TdP.
Experimental Workflow Diagram
Caption: Experimental workflow for inducing and mitigating sematilide-induced TdP.
References
- 1. High-rate pacing reduces variability of repolarization and prevents repolarization-dependent arrhythmias in dogs with chronic AV block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-rate pacing suppresses Torsade de Pointes arrhythmias and reduces spatial dispersion of repolarization in the chronic AV-block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-rate pacing suppresses Torsade de Pointes arrhythmias and reduces spatial dispersion of repolarization in the chronic AV-block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | High-rate pacing suppresses Torsade de Pointes arrhythmias and reduces spatial dispersion of repolarization in the chronic AV-block dog model [frontiersin.org]
- 6. Effect of magnesium sulfate on ventricular refractoriness and its efficacy for torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Efficacy of isoproterenol, magnesium sulfate and verapamil for torsade de pointes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magnesium and the heart: antiarrhythmic therapy with magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Magnesium therapy for torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-induced Inhibition and Trafficking Disruption of ion Channels: Pathogenesis of QT Abnormalities and Drug-induced Fatal Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Torsade de pointes induced by intravenous amiodarone therapy accompanied by marked augmentation of the transmural dispersion of repolarization in a patient with tachycardia‐induced‐cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amiodarone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]
a class III antiarrhythmic agent dose-response curve optimization in vivo
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers performing in vivo dose-response studies with Class III antiarrhythmic agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of a Class III antiarrhythmic agent?
A1: Class III antiarrhythmic agents primarily work by blocking potassium channels, specifically the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[1][2] This action slows the repolarization phase (Phase 3) of the cardiac action potential.[2][3] The result is a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP), which is the therapeutic basis for suppressing tachyarrhythmias, particularly those caused by reentry mechanisms.[2][4] On a surface electrocardiogram (ECG), this effect manifests as a prolongation of the QT interval.[2]
Diagram: Mechanism of Action of Class III Antiarrhythmics
Caption: Class III agents block IKr potassium channels, slowing repolarization.
Q2: What is the most critical endpoint to measure in an in vivo dose-response study for a Class III agent?
A2: The most critical endpoint is the heart rate-corrected QT interval (QTc).[5] Prolongation of the QTc interval is the hallmark pharmacodynamic effect of Class III agents and serves as a surrogate marker for assessing the risk of drug-induced torsades de pointes (TdP), a potentially fatal ventricular arrhythmia.[6][7] While other parameters like J-Tpeak corrected (JTpc) and Tpeak-Tend corrected (Tpeca) are being explored to better discriminate proarrhythmic risk, QTc remains the primary biomarker required by regulatory guidelines like ICH S7B.[5][8]
Q3: How do I choose the right animal model for my study?
A3: The choice of animal model is critical. Non-rodent species are preferred because their cardiac electrophysiology, particularly the ionic currents responsible for repolarization, is more similar to humans.[9]
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Dogs (Beagle): Historically a standard model, dogs have similar cellular electrophysiology to humans.[10] They are frequently used in telemetry studies for cardiovascular safety assessment.
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Non-Human Primates (Cynomolgus Monkey): Also a highly relevant model with close physiological similarity to humans.
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Rabbits: Often used for studies focusing on ion channel function, repolarization, and re-entrant arrhythmias.[11]
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Pigs and Goats: These large animal models are well-suited for translational studies that may involve interventional electrophysiology techniques.[10][11]
Rodent models are generally not considered appropriate for primary QT assessment due to significant differences in their cardiac ion channel composition.[9]
Troubleshooting Guides
Problem 1: I am observing high variability in my baseline QTc measurements, making it difficult to detect a drug effect.
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Acclimatization | Ensure animals are fully acclimatized to the housing and telemetry equipment for at least 7-10 days before dosing. | Stress and movement artifacts significantly impact heart rate and ECG morphology, leading to high variability. Proper acclimatization minimizes these factors. |
| Incorrect Heart Rate Correction Formula | Use an individual-animal correction formula (e.g., individual animal's regression-derived formula) rather than a generic formula like Bazett's or Fridericia's. | Generic formulas often over- or under-correct at different heart rates. An individual correction, derived from that animal's own baseline data, provides the most accurate QTc.[12] |
| Spontaneous QT Variability | Collect a sufficient baseline period (e.g., 24-48 hours) to capture the natural circadian rhythm and spontaneous variability of the QT interval.[12] | A robust baseline allows for time-matched comparisons with post-dose data, helping to distinguish a true drug effect from random fluctuation.[13] |
| Inconsistent Data Analysis | Use a consistent, validated algorithm for defining the end of the T-wave. Manual review by trained technicians should be standardized. | The end of the T-wave can be ambiguous. Inconsistent determination is a major source of measurement variability.[12] |
Diagram: Troubleshooting Workflow for High QTc Variability
Caption: Decision tree for troubleshooting high baseline QTc variability.
Problem 2: I am not observing a clear, dose-dependent increase in QTc interval.
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Drug Exposure | Conduct pharmacokinetic (PK) analysis. Correlate plasma drug concentrations with the pharmacodynamic (PD) effect (QTc change). | The lack of effect may be due to poor absorption, rapid metabolism, or rapid excretion, resulting in plasma concentrations below the therapeutic threshold. A PK/PD analysis is essential to confirm target engagement.[4] |
| Dose Range Too Low | Review in vitro data (e.g., hERG IC50) and literature on similar compounds to select a more appropriate dose range. Consider a dose escalation design. | The selected doses may be insufficient to produce a measurable effect. The dose range should ideally span from a no-effect level to a maximum tolerated dose or a dose that produces a clear pharmacologic response. |
| Reverse Use-Dependence | Analyze QTc changes at different heart rates. Administer the drug during the animal's rest/sleep phase when heart rates are lower. | Many "pure" Class III agents exhibit reverse use-dependence, meaning their channel-blocking effect is more pronounced at slower heart rates.[14] If the experiment is conducted during a period of high activity and fast heart rates, the effect may be masked. |
| Multi-Ion Channel Effects | The compound may also block calcium (ICa,L) or late sodium (INa,L) channels, which can shorten the action potential, counteracting the IKr block. | A compound that blocks multiple ion channels may have a muted or non-existent effect on the net QTc interval, despite blocking hERG.[5] This is a key concept in the CiPA initiative.[1][15] |
Problem 3: The test agent is causing proarrhythmia (e.g., Torsades de Pointes) at unexpectedly low doses.
| Potential Cause | Troubleshooting Step | Rationale |
| High "Torsadogenic" Potential | Carefully document the dose and plasma concentration at which proarrhythmia occurs. Analyze ECGs for early afterdepolarizations (EADs) or excessive QT prolongation. | This is a critical safety finding. The drug may be a potent and selective IKr blocker with a narrow therapeutic index. Exaggerated QT prolongation is a key predictor of TdP.[6] |
| Electrolyte Imbalance | Ensure animals have normal serum potassium and magnesium levels prior to and during the study. | Hypokalemia and hypomagnesemia can exacerbate the QT-prolonging and proarrhythmic effects of Class III agents. |
| Anesthetic Effects | If using an anesthetized model, choose an anesthetic with minimal impact on cardiac electrophysiology (e.g., alpha-chloralose). | Some anesthetics (e.g., isoflurane) can independently affect cardiac ion channels and may interact with the test agent to potentiate proarrhythmia. |
| Model Sensitivity | Certain arrhythmia models (e.g., atrioventricular block models) are specifically designed to be sensitive to proarrhythmic events. | If using a sensitized model, the lower threshold for proarrhythmia may be expected. This highlights the importance of choosing a model appropriate for the study's objective (efficacy vs. safety). |
Experimental Protocols
Protocol 1: In Vivo Dose-Escalation Study for QTc Assessment in a Conscious, Telemetry-Instrumented Dog Model
-
Animal Preparation:
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Surgically implant a telemetry transmitter (e.g., DSI M11 or equivalent) in adult male Beagle dogs (N=4-6 per group) according to the manufacturer's instructions.
-
Allow a minimum of 2 weeks for post-operative recovery.
-
Acclimatize animals to the study environment and procedures for at least 7 days prior to the first dose.
-
-
Baseline Data Collection:
-
Collect continuous ECG and heart rate data for at least 24 hours prior to dosing to establish a stable baseline and to calculate individual heart rate correction factors.
-
-
Dose Administration and Escalation:
-
Administer the test agent via the intended clinical route (e.g., oral gavage or intravenous infusion).
-
Employ a rising-dose design. For example:
-
Day 1: Vehicle Control
-
Day 4: Dose 1 (e.g., 0.1 mg/kg)
-
Day 7: Dose 2 (e.g., 1.0 mg/kg)
-
Day 10: Dose 3 (e.g., 10 mg/kg)
-
-
A sufficient washout period (e.g., 72 hours) between doses is critical to prevent drug accumulation.
-
-
Data Acquisition:
-
Record continuous ECG data from the pre-dose baseline period until at least 24 hours post-dose for each dosing occasion.
-
Collect serial blood samples at pre-determined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 24 hours post-dose) for pharmacokinetic analysis.
-
-
Data Analysis:
-
Extract ECG data in 10-30 second segments at regular intervals (e.g., every 15 minutes).
-
Calculate mean RR and QT intervals for each segment.
-
Apply an individual animal heart rate correction to the QT interval to derive QTc.
-
Calculate the change from the time-matched vehicle baseline (ΔQTc) and the change from the pre-dose baseline (ΔΔQTc).
-
Correlate ΔΔQTc values with plasma drug concentrations to generate an exposure-response curve.
-
Diagram: Experimental Workflow for a Dose-Escalation Study
Caption: Workflow from animal preparation to final data analysis.
Data Presentation
Table 1: Example Summary of Mean Change from Baseline in QTc (ms)
| Dose Level | N | Time Post-Dose (hours) | ||||
| 1 | 2 | 4 | 8 | 24 | ||
| Vehicle | 4 | 1.2 ± 2.1 | 0.8 ± 1.9 | -0.5 ± 2.5 | -1.1 ± 2.0 | 0.3 ± 1.8 |
| 0.1 mg/kg | 4 | 5.6 ± 3.0 | 8.9 ± 2.8 | 12.5 ± 3.5 | 7.1 ± 2.9 | 1.5 ± 2.2 |
| 1.0 mg/kg | 4 | 15.2 ± 4.1 | 25.8 ± 4.5 | 35.1 ± 5.0 | 22.4 ± 4.8 | 4.3 ± 3.1 |
| 10 mg/kg | 4 | 38.9 ± 5.5 | 55.3 ± 6.2 | 68.7 ± 7.1 | 45.0 ± 6.5 | 10.2 ± 4.0 |
| Data are presented as Mean ± SD. *p < 0.05 compared to time-matched vehicle control. |
Table 2: Example Pharmacokinetic / Pharmacodynamic (PK/PD) Correlation
| Dose Level | Cmax (ng/mL) | AUC0-24 (ng*h/mL) | Peak ΔΔQTc (ms) |
| 0.1 mg/kg | 25 ± 8 | 150 ± 45 | 13 |
| 1.0 mg/kg | 245 ± 60 | 1680 ± 350 | 35 |
| 10 mg/kg | 2600 ± 550 | 18500 ± 4100 | 69 |
| Data are presented as Mean ± SD. |
References
- 1. cipaproject.org [cipaproject.org]
- 2. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 3. lecturio.com [lecturio.com]
- 4. Pharmacologic and pharmacokinetic profile of class III antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Proof-of-Concept Evaluation of JTPc and Tp-Tec as Proarrhythmia Biomarkers in Preclinical Species: A Retrospective Analysis by an HESI-Sponsored Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current status of class III antiarrhythmic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Early drug development: assessment of proarrhythmic risk and cardiovascular safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving the in Vivo QTc assay: The value of implementing best practices to support an integrated nonclinical-clinical QTc risk assessment and TQT substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Translational Models of Arrhythmia Mechanisms and Susceptibility: Success and Challenges of Modeling Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models of arrhythmia: classic electrophysiology to genetically modified large animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Issues in QT interval measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Towards a better understanding of QT interval variability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging class III antiarrhythmic agents: mechanism of action and proarrhythmic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. anabios.com [anabios.com]
Technical Support Center: Stability of Class III Antiarrhythmic Agents in Long-Term Experimental Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Class III antiarrhythmic agents during long-term experimental storage. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for Class III antiarrhythmic agents?
Most Class III antiarrhythmic agents in solid form, such as tablets or powders, should be stored at controlled room temperature, protected from excess heat, moisture, and light. Liquid formulations, especially aqueous solutions for injection or oral suspensions, may have more specific requirements, including refrigeration. Always refer to the manufacturer's instructions for specific storage conditions.
Q2: How do different environmental factors affect the stability of these agents?
Temperature, humidity, and light are critical factors that can lead to the degradation of Class III antiarrhythmic agents. For example, elevated temperatures can accelerate hydrolysis and oxidation, while exposure to light can cause photodegradation. High humidity can be particularly detrimental to solid dosage forms, potentially leading to physical changes and chemical degradation.
Q3: What are the common degradation pathways for Class III antiarrhythmic agents?
The primary degradation pathways include:
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Hydrolysis: Breakdown of the molecule by reaction with water. This can be influenced by pH.
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Oxidation: Degradation due to reaction with oxygen.
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Photodegradation: Degradation caused by exposure to light.
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Thermal Degradation: Breakdown caused by exposure to high temperatures.
The specific degradation products will vary depending on the chemical structure of the agent. For instance, Dronedarone has been shown to degrade under alkaline hydrolytic and alkaline photolytic conditions.[1]
Troubleshooting Guides
HPLC Analysis Issues in Stability Studies
Q1: I'm observing peak tailing or splitting in my chromatograms. What could be the cause?
Peak tailing or splitting can arise from several issues:
-
Column Overload: Injecting too concentrated a sample. Try diluting your sample.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte, leading to poor peak shape. Ensure the mobile phase pH is appropriate for your compound.
-
Column Degradation: The stationary phase of the column may have degraded. Consider replacing the column.
Q2: My retention times are shifting between runs. How can I fix this?
Retention time variability can be caused by:
-
Inconsistent Mobile Phase Composition: Ensure your mobile phase is accurately prepared and well-mixed. If using a gradient, ensure the pump is functioning correctly.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection.
-
Leaks in the System: Check for any leaks in the pump, injector, or fittings.
Q3: I'm seeing extraneous peaks in my chromatogram. What is their origin?
Ghost peaks or unexpected peaks can be due to:
-
Contaminated Mobile Phase or Solvents: Use high-purity solvents and filter your mobile phase.
-
Sample Carryover: Clean the injector and autosampler needle between injections.
-
Degradation of the Sample in the Vial: Ensure your sample is stable in the autosampler solvent and conditions.
-
Bleed from the Column or other System Components: This may occur with older columns or certain mobile phases.
Quantitative Stability Data
The following tables summarize the stability of common Class III antiarrhythmic agents under various storage conditions.
Table 1: Stability of Amiodarone Hydrochloride in Different Formulations
| Formulation | Concentration | Storage Temperature | Storage Duration | Remaining Concentration | Reference |
| Oral Suspension | 5 mg/mL | 4°C | 91 days | ≥ 90% | |
| Oral Suspension | 5 mg/mL | 25°C | 42 days | ≥ 90% | |
| IV Admixture (5% Dextrose) | 25 mg/mL | 5°C ± 3°C (protected from light) | 28 days | Stable (no decrease) | [2] |
| IV Admixture (5% Dextrose or 0.9% NaCl) | Not specified | 5°C | 32 days | Stable | [2] |
| IV Admixture (5% Dextrose or 0.9% NaCl) | Not specified | 25°C | 32 days | Stable | [2] |
| IV Admixture (5% Dextrose or 0.9% NaCl) | Not specified | 40°C | 18 days | Significant degradation | [2] |
Table 2: Stability of Sotalol Hydrochloride in Oral Suspension
| Formulation Vehicle | Concentration | Storage Temperature | Storage Duration | Remaining Concentration | Reference |
| Ora Plus:Ora Sweet (1:1) | 5 mg/mL | 4°C | 91 days | ≥ 98.9% | [3] |
| Ora Plus:Ora Sweet (1:1) | 5 mg/mL | 25°C | 91 days | ≥ 95.5% | [3] |
| 1% Methylcellulose:Simple Syrup (1:9) | 5 mg/mL | 4°C | 91 days | ≥ 95.5% | [3] |
| 1% Methylcellulose:Simple Syrup (1:9) | 5 mg/mL | 25°C | 91 days | ≥ 94.4% | [3] |
Table 3: General Stability Information for Other Class III Antiarrhythmics
| Agent | Formulation | General Stability Notes | Reference |
| Dronedarone | Solid | Can degrade under heat, light, or humidity. Proper storage in a tightly closed container at controlled room temperature is essential.[4] | [4] |
| Dofetilide | Capsules | Cross-linking of the gelatin capsule during extended storage at elevated temperature and humidity (ICH accelerated conditions) does not affect bioavailability.[5] | [5] |
| Ibutilide Fumarate | Solid | Stable under recommended storage conditions. Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1][6] | [1][6] |
| Azimilide Dihydrochloride | Solid | Store at -20°C. Information on long-term stability at other conditions is limited. | [2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Dronedarone Hydrochloride
This protocol is adapted from a validated method for the quantitative analysis of Dronedarone Hydrochloride in tablet form.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Waters Symmetry C8 (100 x 4.6 mm), 5 µm particle size.
-
Mobile Phase: A mixture of buffer and methanol (40:60 v/v). The buffer consists of 50 mM KH2PO4 with 1 ml of triethylamine in 1 liter of water, with the pH adjusted to 2.5 using ortho-phosphoric acid.
-
Flow Rate: 1 ml/min.
-
Detection Wavelength: 290 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Forced Degradation Study Procedure:
-
Acid Degradation: Heat the drug with 1M HCl at 80°C for 2 hours.
-
Alkaline Degradation: Heat the drug with 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Heat the drug with 6% v/v H2O2 at 80°C for 2 hours.
-
Thermal Degradation: Expose the solid drug to high temperatures (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose the drug to UV light for a specified period.
After exposure to stress conditions, samples are prepared and analyzed using the HPLC method to assess the extent of degradation and the resolution of the parent drug from its degradation products.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Azimilide dihydrochloride | Voltage-gated Potassium Channels | Bio-Techne [bio-techne.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Ibutilide fumarate|122647-32-9|MSDS [dcchemicals.com]
Technical Support Center: Sematilide Hydrochloride Research in 3D Cardiac Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3D cell culture models to investigate the cardiac effects of Sematilide Hydrochloride. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to navigate the transition from traditional 2D cell culture to more physiologically relevant 3D systems.
Frequently Asked Questions (FAQs)
Q1: Why are 2D cell cultures inadequate for this compound research?
A1: Traditional 2D cell cultures, typically monolayers of cardiomyocytes, lack the complex architecture and microenvironment of native heart tissue.[1][2] This simplified system fails to replicate crucial cell-cell and cell-matrix interactions that influence cardiac function and drug response.[2][3] Consequently, 2D models often yield misleading data on the cardiotoxic potential of compounds like this compound, which primarily affects cardiac electrophysiology.
Q2: What are the main advantages of using 3D cardiac models (spheroids/organoids) for this research?
A2: 3D cardiac models, such as spheroids and organoids generated from human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), offer significantly improved physiological relevance.[1][4][5] They better mimic the native heart's structure, cellular composition, and function.[6][7] This allows for more accurate assessment of electrophysiological parameters, contractility, and potential pro-arrhythmic effects of drugs, providing more predictive data for in vivo responses.[1][8]
Q3: What is the primary mechanism of action for this compound's cardiotoxicity?
A3: this compound is a known potent blocker of the hERG (human Ether-à-go-go-Related Gene) potassium channel. This channel is critical for cardiac action potential repolarization. Inhibition of the hERG channel by Sematilide delays repolarization, leading to QT interval prolongation on an electrocardiogram, which can trigger potentially fatal cardiac arrhythmias like Torsades de Pointes (TdP).
Q4: What are the key differences between cardiac spheroids and cardiac organoids?
A4: Cardiac spheroids are typically simpler, self-assembled aggregates of cardiac cells, often formed by co-culturing hiPSC-CMs with cardiac fibroblasts and endothelial cells to better represent the cellular composition of the heart.[9] Cardiac organoids are more complex 3D structures that undergo a degree of self-organization and morphogenesis to recapitulate aspects of early heart development, sometimes forming chamber-like cavities.[6] While spheroids are excellent for high-throughput screening, organoids can provide deeper insights into developmental cardiotoxicity and complex disease modeling.[4][8]
Q5: Can 3D models be used for high-throughput screening (HTS) of compounds like Sematilide?
A5: Yes, 3D models, particularly cardiac spheroids, are highly amenable to HTS formats.[1][10] Spheroids can be generated uniformly in multi-well plates (e.g., 96- or 384-well U-bottom, low-attachment plates), allowing for automated liquid handling and analysis using high-content imaging systems and kinetic plate readers.[10][11][12]
Troubleshooting Guides
This section provides solutions to common issues encountered during the formation and analysis of 3D cardiac models for cardiotoxicity studies.
Problem 1: Poor or Inconsistent Spheroid/Organoid Formation
| Possible Cause | Suggested Solution |
| Suboptimal Cell Quality | Ensure hiPSCs are undifferentiated before starting cardiac differentiation. Verify high purity (>90%) of hiPSC-CMs post-differentiation via flow cytometry for cardiac troponin T (cTnT). |
| Incorrect Seeding Density | Optimize the number of cells seeded per well. Too few cells may not aggregate, while too many can lead to a necrotic core. Start with a titration of 5,000 to 20,000 cells per spheroid in a 96-well plate.[10] |
| Inappropriate Culture Plates | Use ultra-low attachment (ULA) plates with a U-bottom shape to promote cell aggregation into a single, centrally located spheroid.[11] |
| Differentiation Protocol Failure | If organoid formation fails during differentiation, reassess the quality and activity of growth factors and small molecules used in the protocol. Ensure precise timing of media changes and supplement additions.[13] |
Problem 2: Irregular or Absent Beating in Cardiac Models
| Possible Cause | Suggested Solution |
| Immaturity of Cardiomyocytes | Allow sufficient time for maturation in 3D culture. Spontaneous, synchronous beating typically appears after 3-4 days and stabilizes over 1-2 weeks.[9][10] |
| Necrotic Core Formation | Large spheroids (>500 µm) can develop a necrotic core due to limited oxygen and nutrient diffusion. Use smaller spheroids or culture in spinning bioreactors or on an orbital shaker to improve diffusion.[14] |
| Culture Medium Issues | Ensure the culture medium has the correct formulation, pH, and osmolarity. Refresh media regularly (typically every 2-3 days) to replenish nutrients and remove waste. |
| Contamination | Regularly screen for mycoplasma and other microbial contaminants, which can impair cell function.[15] |
Problem 3: Low Signal-to-Noise Ratio in Functional Assays
| Possible Cause | Suggested Solution |
| Inefficient Dye Loading (Calcium/Voltage) | Optimize dye concentration and incubation time. Ensure the dye solution completely covers the spheroid/organoid. Some dyes may require a solubilizing agent like Pluronic F-127 for better cell penetration. |
| Phototoxicity or Photobleaching | Minimize exposure to excitation light. Use the lowest possible laser power and exposure time that still provides a detectable signal. Use of anti-bleaching agents in the medium can also help.[16] |
| Poor Spheroid-Electrode Contact (MEA) | For MEA recordings, ensure the organoid is positioned directly on top of the electrodes and has formed a stable connection. Allow time for the organoid to attach to the MEA surface.[17] |
| Movement Artifacts | For imaging-based assays, contraction can cause movement artifacts. Use motion-tracking software to correct for this. Alternatively, for electrophysiology, a motion-arresting agent like blebbistatin can be used, though its potential effects on the assay should be considered.[17][18] |
Data Presentation: 2D vs. 3D Cardiotoxicity Assessment
The following table summarizes hypothetical comparative data for a hERG-blocking compound like this compound, illustrating the typical differences observed between 2D and 3D cardiac models.
| Parameter | 2D Monolayer | 3D Cardiac Spheroid | Rationale for Difference |
| IC50 (hERG Blockade) | 85 nM | 120 nM | Drug penetration into the 3D structure is slower, and enhanced cell-cell communication can modulate drug response, often requiring a higher concentration to elicit the same effect.[1] |
| Arrhythmia Induction Threshold | 150 nM | 250 nM | The synchronized, multicellular 3D environment provides a buffer against arrhythmic events, better reflecting the in vivo situation where isolated cell events may not propagate. |
| Field Potential Duration (FPDc) | 40% increase at 100 nM | 25% increase at 100 nM | The electrophysiological network in 3D models is more robust and complex, leading to a more tempered response to ion channel blockade compared to isolated 2D cells. |
| Viability (IC50) | 2.5 µM | > 10 µM | 3D cultures are generally more resistant to cytotoxic effects due to diffusion gradients and protective cell-cell interactions. |
Experimental Protocols
Protocol 1: Generation of hiPSC-Derived Cardiac Spheroids
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Cell Preparation : Differentiate hiPSCs into cardiomyocytes (hiPSC-CMs), endothelial cells (hiPSC-ECs), and cardiac fibroblasts (hiPSC-CFs) using established protocols.[14] Confirm purity of each cell type.
-
Cell Counting and Mixing : Harvest and count each cell population. Combine the cells in a single-cell suspension at a desired ratio (e.g., 4:2:1 for CMs:ECs:CFs) in spheroid formation medium.[14]
-
Seeding : Dispense the cell suspension into U-bottom, ultra-low attachment 96-well plates at a density of 10,000-20,000 total cells per well in 100 µL of medium.[10]
-
Spheroid Formation : Centrifuge the plate briefly (e.g., 100 x g for 3 minutes) to facilitate cell aggregation at the bottom of the well.
-
Incubation and Culture : Incubate at 37°C and 5% CO₂. Spheroids will form within 24-48 hours. Spontaneous beating should become apparent within 3-4 days.[10] Change 50% of the medium every 2-3 days carefully to avoid aspirating the spheroids. The spheroids are typically ready for assays after 7-14 days in culture.[19]
Protocol 2: Calcium Transient Assay in Cardiac Spheroids
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Dye Loading : Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or the FLIPR Calcium 6 Assay Kit) in appropriate assay buffer (e.g., Tyrode's solution).[10]
-
Incubation : Remove the culture medium from the wells and add the dye loading buffer. Incubate the plate for 1-2 hours at 37°C, protected from light.
-
Washing : Gently remove the loading buffer and wash the spheroids 1-2 times with fresh assay buffer to remove extracellular dye.
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Compound Addition : Add the assay buffer containing various concentrations of this compound or vehicle control to the wells.
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Data Acquisition : Immediately place the plate into a high-speed kinetic fluorescence plate reader (e.g., FLIPR Tetra®) or a high-content imaging system equipped with an environmental chamber.[10] Record fluorescence intensity over time (e.g., 20 reads/second for 30-60 seconds) to capture the calcium flux oscillations corresponding to the beating pattern.[20][21]
-
Analysis : Analyze the resulting traces to determine parameters such as beat rate, peak amplitude, and decay kinetics.[16][18]
Protocol 3: Cell Viability Assay in 3D Models
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Assay Preparation : Prepare cardiac spheroids and treat them with a concentration range of this compound for a specified duration (e.g., 24, 48, or 72 hours).
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Reagent Preparation : Allow the 3D-optimized viability reagent (e.g., CellTiter-Glo® 3D Reagent) and the assay plate to equilibrate to room temperature.[22] The CellTiter-Glo® 3D reagent has enhanced lytic capacity to penetrate the spheroid structure.[23]
-
Reagent Addition : Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
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Lysis and Signal Stabilization : Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
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Measurement : Read the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP present, which indicates the number of viable cells.[22][23]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and the general workflow for assessing its effects using 3D cardiac models.
References
- 1. revvity.com [revvity.com]
- 2. focus.gbo.com [focus.gbo.com]
- 3. Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qkine.com [qkine.com]
- 5. corning.com [corning.com]
- 6. Frontiers | Cardiac organoids: a new tool for disease modeling and drug screening applications [frontiersin.org]
- 7. Cardiac spheroids as promising in vitro models to study the human heart microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human heart organoids: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes for Preclinical Cardiotoxicity Screening in Cardio-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of drug effects on cardiomyocyte physiology using human iPSC-derived cardiac spheroids [moleculardevices.com]
- 11. Benefits of Using 3D Cell Models in Drug Discovery | Technology Networks [technologynetworks.com]
- 12. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 13. Guidelines for Manufacturing and Application of Organoids: Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A three-dimensional culture system for generating cardiac spheroids composed of cardiomyocytes, endothelial cells, smooth-muscle cells, and cardiac fibroblasts derived from human induced-pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Generation of self-assembling cardiac organoids using hiPSC-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol to study electrophysiological properties of hPSC-derived 3D cardiac organoids using MEA and sharp electrode techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CalTrack: High-Throughput Automated Calcium Transient Analysis in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | A three-dimensional culture system for generating cardiac spheroids composed of cardiomyocytes, endothelial cells, smooth-muscle cells, and cardiac fibroblasts derived from human induced-pluripotent stem cells [frontiersin.org]
- 20. fujifilmcdi.com [fujifilmcdi.com]
- 21. Three-dimensional cardiac models: a pre-clinical testing platform - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assays and Tools to Monitor Biology in 3D Cell Cultures | 3D Assay [promega.com]
- 23. eastport.cz [eastport.cz]
Technical Support Center: Preclinical Off-Target Assessment of Class III Antiarrhythmic Agents
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers assessing the off-target effects of Class III antiarrhythmic agents in preclinical models.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro and in vivo preclinical assessments.
In Vitro Ion Channel Screening (hERG & Other Channels)
-
Question: My IC50 values for hERG block are highly variable between experiments. What are the common causes and solutions?
-
Answer: Variability in hERG IC50 values is a frequent issue.[1][2] Key factors include:
-
Temperature: hERG channel kinetics are temperature-sensitive. Block by some drugs is markedly temperature-dependent.[1] Troubleshooting: Maintain a consistent, near-physiological temperature (e.g., 35-37°C) for all experiments and report it clearly.[1]
-
Voltage Protocol: The voltage pulse protocol used to activate the channels can significantly alter the measured IC50, with differences of up to 60-fold reported for some compounds.[3] This is because drugs may have different affinities for open, closed, or inactivated states of the channel.[3] Troubleshooting: Use a standardized protocol, such as the CiPA step-ramp protocol, which mimics a cardiac action potential.[4] If comparing data, ensure protocols are identical.
-
Compound Solubility & Stability: Poorly soluble compounds may not reach the target concentration, or may precipitate in aqueous recording solutions.[5] Troubleshooting: Verify compound concentration in the final assay solution using LC-MS/MS.[5] Prepare solutions fresh and filter to remove precipitates.[5] Use low-binding labware.
-
Cell Line & Passage Number: Cell line characteristics can drift with high passage numbers, affecting channel expression and function. Troubleshooting: Use cells within a defined, low passage number range and regularly verify channel expression and kinetics.
-
-
-
Question: I'm screening a "pure" Class III agent but see significant activity on other channels like NaV1.5 or CaV1.2. Is this expected?
-
Answer: Yes, this is a common finding. Many drugs classified as Class III agents based on their primary mechanism (potassium channel blockade) also interact with other ion channels.[6][7] For example, amiodarone has blocking effects on sodium and calcium channels in addition to its primary Class III activity.[7] This cross-reactivity is a key reason for conducting broad ion channel screening panels.[8][9]
-
In Vivo Telemetry & ECG Studies
-
Question: My animal telemetry study shows significant QT prolongation as expected, but no arrhythmias (e.g., Torsades de Pointes). Does this mean the compound is safe?
-
Answer: Not necessarily. While exaggerated QT prolongation is a predictor for Torsades de Pointes (TdP), the arrhythmia itself is an occasional and unpredictable event.[10] The absence of TdP in a small preclinical study does not guarantee safety. The key is to establish a safety margin between the therapeutic dose and the dose causing significant QT prolongation. Furthermore, species differences in cardiac electrophysiology can make some animal models less susceptible to TdP than humans.[11]
-
-
Question: I'm observing unexpected neurological or behavioral side effects (e.g., tremors, ataxia) in my animal studies. Could this be related to my Class III agent?
-
Answer: Yes. If the agent has off-target effects on ion channels in the central nervous system (CNS), neurological signs are possible. For instance, amiodarone is known to cause neurologic side effects like tremors and ataxia.[7] It is crucial to correlate these findings with the drug's broader ion channel profile and conduct specific neurotoxicology assessments if such effects are observed.[12]
-
-
Question: How do I manage and interpret the large volume of data from continuous telemetry monitoring?
-
Answer: Continuous telemetry generates extensive data, and focusing on relevant endpoints is key.[13]
-
Automated Analysis: Use software to automatically detect and flag significant events like arrhythmias, pauses, and substantial changes in QT, PR, or QRS intervals.
-
Focus on Trends: Look for dose-dependent trends in ECG parameters rather than isolated events.
-
Time-Matched Controls: Always compare data to time-matched vehicle control animals to account for diurnal variations in cardiovascular parameters.
-
Data Averaging: Average data over specific time intervals (e.g., 1-5 minutes) to smooth out noise, but retain beat-to-beat data for detailed analysis of arrhythmic events.
-
-
Section 2: Data Presentation
Effective off-target assessment requires clear comparison of a compound's potency against its intended target versus potential off-targets.
Table 1: Example Ion Channel Selectivity Profile for a Hypothetical Class III Agent (Compound X)
| Target | Assay Type | IC50 (µM) | On-Target / Off-Target |
| hERG (KCNH2) | Automated Patch Clamp | 0.25 | On-Target |
| hKCNQ1/hKCNE1 (IKs) | Automated Patch Clamp | 15.8 | Off-Target |
| hNaV1.5 (Peak) | Automated Patch Clamp | 8.9 | Off-Target |
| hCaV1.2 | Automated Patch Clamp | > 30 | Off-Target |
| hKir2.1 (IK1) | Automated Patch Clamp | > 30 | Off-Target |
| GABA(A) Receptor | Radioligand Binding Assay | 22.5 | Off-Target (CNS) |
| M1 Muscarinic R. | Radioligand Binding Assay | > 30 | Off-Target (Autonomic) |
Table 2: Example In Vivo Telemetry ECG Findings in Cynomolgus Monkeys (24h post-dose)
| Treatment Group (n=4) | Dose (mg/kg) | Mean Change in QTcF (ms) from Vehicle | Incidence of 2nd Degree AV Block |
| Vehicle | 0 | 0 | 0/4 |
| Compound X | 1 | +25 | 0/4 |
| Compound X | 3 | +68 | 1/4 |
| Compound X | 10 | +115 | 3/4 |
Section 3: Experimental Protocols
Protocol 1: Automated Patch Clamp Assay for hERG (Kv11.1) Channel Inhibition
-
Cell Culture: Use HEK293 cells stably expressing the hERG channel. Culture cells to 70-90% confluency. Maintain cells in a 37°C, 5% CO2 incubator. Use cells below passage 20.
-
Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic dissociation solution. Resuspend cells in an external recording solution and allow them to recover for at least 30 minutes before use.
-
Solutions:
-
External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (mM): 130 K-aspartate, 5 MgCl2, 5 EGTA, 4 ATP, 10 HEPES; pH adjusted to 7.2 with KOH.
-
-
Electrophysiology:
-
Use an automated patch clamp system (e.g., QPatch, SyncroPatch).
-
Obtain whole-cell recordings with seal resistances >500 MΩ.
-
Maintain temperature at 35 ± 2°C.
-
-
Voltage Protocol (CiPA Step-Ramp):
-
Hold cells at -80 mV.
-
Depolarize to +20 mV for 2 seconds.
-
Ramp down to -50 mV over 1 second.
-
Measure peak tail current during the ramp-down phase.
-
Apply the protocol at a frequency of 0.1 Hz.
-
-
Compound Application:
-
Prepare a concentration-response curve (e.g., 0.01, 0.1, 1, 10, 30 µM) in the external solution.
-
Establish a stable baseline recording with vehicle solution for 3 minutes.
-
Sequentially perfuse cells with increasing concentrations of the test compound, allowing for equilibrium at each concentration (typically 3-5 minutes).
-
-
Data Analysis:
-
Measure the peak tail current amplitude for each concentration.
-
Normalize the current to the baseline (vehicle) response.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Section 4: Visualizations (Graphviz)
Caption: Preclinical workflow for assessing off-target effects.
References
- 1. Variability in the measurement of hERG potassium channel inhibition: effects of temperature and stimulus pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing hERG Data Variability with Action Potential Waveforms [metrionbiosciences.com]
- 3. biorxiv.org [biorxiv.org]
- 4. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.library.uq.edu.au [search.library.uq.edu.au]
- 6. ahajournals.org [ahajournals.org]
- 7. Class III Antiarrythmics - Free Sketchy Medical Lesson [sketchy.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Current status of class III antiarrhythmic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
- 12. ncardia.com [ncardia.com]
- 13. Seven day continuous ambulatory electrocardiographic telemetric study with pocket electrocardiographic recording device for detecting hydroxychloroquine induced arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Data Reproducibility in Sematilide Hydrochloride Cardiac Safety Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of cardiac safety assays involving Sematilide Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its effect on cardiac ion channels a concern?
A1: this compound is classified as a Class III antiarrhythmic agent. Its primary mechanism of action is the blockade of the delayed rectifier potassium current (I_K), specifically the rapid component (I_Kr), which is encoded by the human Ether-à-go-go-Related Gene (hERG). Inhibition of the hERG channel can prolong the cardiac action potential, leading to a lengthened QT interval on an electrocardiogram. This prolongation is a key risk factor for developing a potentially fatal cardiac arrhythmia called Torsades de Pointes (TdP). Therefore, accurately and reproducibly assessing the effect of Sematilide on the hERG channel and other cardiac ion channels is a critical aspect of cardiac safety assessment.
Q2: What are the key sources of variability in Sematilide cardiac safety assays?
A2: Variability in these assays can arise from several factors, including:
-
Experimental Conditions: Temperature, pH of recording solutions, and the specific voltage clamp protocol used can significantly impact the measured potency of Sematilide.[1][2]
-
Cellular System: The type of cell used (e.g., recombinant cell lines like HEK293 or CHO, or human induced pluripotent stem cell-derived cardiomyocytes - hiPSC-CMs) can influence the results.
-
Compound Stability and Concentration: Degradation of Sematilide in solution or nonspecific binding to the perfusion apparatus can lead to inaccurate concentration-response curves.[2]
-
Electrophysiological Recording Quality: Issues such as unstable seal resistance, high leak currents, and current "rundown" (a gradual decrease in current amplitude over time) are common sources of error in patch-clamp experiments.[3]
-
Data Analysis: The choice of data analysis methods, including how IC50 values are calculated, can introduce variability.[4]
Q3: What is the Comprehensive in vitro Proarrhythmia Assay (CiPA) and how does it relate to Sematilide testing?
A3: The CiPA initiative is a new paradigm for assessing the proarrhythmic risk of drugs, moving beyond a sole focus on hERG channel block.[5][6] It proposes a more comprehensive evaluation consisting of three main components:
-
In vitro assessment of drug effects on a panel of key cardiac ion channels (including hERG, Nav1.5, and Cav1.2).[5][7]
-
In silico reconstruction of the cardiac action potential using the ion channel data to generate a "Torsade Metric Score" that predicts proarrhythmic risk.[8]
-
Confirmation of the in silico findings using hiPSC-CMs.[5]
For Sematilide, the CiPA framework encourages a broader assessment of its effects on multiple ion channels to provide a more accurate prediction of its proarrhythmic potential than hERG inhibition data alone.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for Sematilide
Q: We are observing significant variability in the IC50 values for Sematilide's block of the hERG current between experiments. What could be the cause and how can we improve consistency?
A: Inconsistent IC50 values are a common challenge. Here are the primary factors to investigate and the recommended solutions:
-
Temperature Fluctuations: The potency of some hERG blockers is temperature-sensitive.[1][2]
-
Solution: Maintain a stable, physiological temperature (35-37°C) throughout the experiment using a temperature-controlled perfusion system. Continuously monitor the bath temperature with a thermistor.[9]
-
-
Voltage Protocol Differences: The voltage protocol used to elicit hERG currents can significantly alter the apparent potency of state-dependent blockers.
-
Compound Adsorption: Lipophilic compounds can adsorb to the tubing of the perfusion system, leading to a lower effective concentration at the cell.
-
Solution: Use low-adsorption tubing and minimize the length of the perfusion lines. It is also recommended to verify the concentration of the compound in samples collected from the recording chamber.[2]
-
-
Variability in Data Analysis: Different curve-fitting algorithms and parameters for calculating IC50 can yield different results.[4]
-
Solution: Standardize the data analysis workflow. Use a consistent sigmoidal curve-fitting model and define clear criteria for data inclusion and exclusion.
-
Issue 2: hERG Current Rundown in Patch-Clamp Recordings
Q: During our whole-cell patch-clamp experiments, we observe a significant "rundown" of the hERG current, making it difficult to assess the steady-state block by Sematilide. How can we minimize this?
A: hERG current rundown is a known issue in patch-clamp electrophysiology.[3] Here are some strategies to mitigate it:
-
Internal Solution Composition: The composition of the intracellular solution is critical for maintaining channel stability.
-
Solution: Ensure the internal solution contains Mg-ATP (typically 2-5 mM) to support cellular metabolic processes. Some researchers also include GTP (e.g., 0.3 mM) and a phosphocreatine-based ATP regenerating system.
-
-
Perforated Patch-Clamp: This technique preserves the intracellular milieu, which can reduce rundown.
-
Solution: Consider using the perforated patch-clamp technique with agents like amphotericin B or gramicidin. This maintains the integrity of the cytoplasm, which can be crucial for the stability of some ion channels.
-
-
Experiment Duration: Longer experiments are more susceptible to rundown.
-
Solution: Optimize the experimental timeline to minimize the duration of the recording. Allow for a stable baseline to be established, but avoid excessively long recordings after drug application.
-
-
Data Correction for Rundown: If rundown cannot be completely eliminated, it can be corrected for during data analysis.
-
Solution: Before applying the drug, record the baseline current for a sufficient period to establish a stable rundown rate. This rate can then be used to correct the measured drug effect.
-
Issue 3: High Leak Current or Inability to Form a Gigaseal
Q: We are struggling to obtain high-quality recordings due to high leak currents or difficulty in forming a stable gigaseal. What are the common causes and solutions?
A: Achieving a high-resistance seal (≥1 GΩ) is fundamental for accurate patch-clamp recordings.[9][10] Problems in this area often stem from the following:
-
Cell Health: Unhealthy or damaged cells will not form a good seal.
-
Solution: Ensure cells are in optimal condition. For cultured cells, use them at an appropriate passage number and confluency. For isolated cardiomyocytes, optimize the isolation protocol to maximize the yield of healthy, rod-shaped cells.[11]
-
-
Pipette Quality: The shape and cleanliness of the pipette tip are crucial.
-
Solution: Use a high-quality pipette puller and polisher to create smooth, appropriately sized tips (typically 1-3 MΩ resistance). Ensure the internal solution is filtered to remove any particulate matter that could clog the tip.
-
-
Mechanical Stability: Vibrations in the setup can disrupt seal formation.
-
Solution: Use an anti-vibration table and ensure all components of the rig are securely fastened.
-
-
Solution Cleanliness: Debris in the external solution can interfere with sealing.
-
Solution: Filter all external solutions on the day of the experiment.
-
Data Presentation
Table 1: Key Experimental Parameters Influencing hERG Assay Reproducibility
| Parameter | Recommendation | Rationale |
| Temperature | 35-37°C, continuously monitored | The potency of some hERG blockers is temperature-dependent.[1][2] |
| Voltage Protocol | Standardized step-ramp or action potential waveform | Drug block can be state-dependent; consistency is key for reproducibility.[9][10] |
| Seal Resistance | ≥ 1 GΩ | Minimizes leak currents and ensures high-quality recordings.[9][10] |
| Series Resistance | Compensate ≥ 80% | Reduces voltage errors, especially for large currents.[12] |
| Internal Solution | Include Mg-ATP (2-5 mM) | Helps maintain channel function and reduces current rundown. |
| Compound Incubation | Sufficient time to reach steady-state block | Some compounds have slow binding kinetics.[13] |
| Positive Control | Include a known hERG blocker (e.g., Dofetilide, Cisapride) | Verifies assay sensitivity and performance.[9] |
Experimental Protocols
Protocol 1: Manual Patch-Clamp Assay for Sematilide Effect on hERG Current
-
Cell Preparation:
-
Use CHO or HEK293 cells stably expressing the hERG channel.
-
Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.
-
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Filter all solutions on the day of use.
-
-
Electrophysiological Recording:
-
Pull and fire-polish borosilicate glass pipettes to a resistance of 1-3 MΩ when filled with internal solution.
-
Establish a whole-cell configuration with a seal resistance >1 GΩ.
-
Compensate for at least 80% of the series resistance.
-
Maintain the bath temperature at 36 ± 1°C.[12]
-
-
Voltage Protocol and Data Acquisition:
-
Apply the FDA-recommended step-ramp voltage protocol at a frequency of 0.2 Hz.[12] The protocol consists of a holding potential of -80 mV, a depolarizing step to +40 mV, followed by a repolarizing ramp back to -80 mV.[9][10]
-
Record the baseline hERG current (measured as the peak tail current during the ramp) for at least 3 minutes to ensure stability.
-
Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a new steady-state at each concentration.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Dofetilide).
-
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Correct for any current rundown observed during the baseline recording.
-
Normalize the current to the baseline and plot the concentration-response curve.
-
Fit the data with a Hill equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of Action of this compound on Cardiac Myocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. hERG block potencies for 5 positive control drugs obtained per ICH E14/S7B Q&As best practices: Impact of recording temperature and drug loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative [metrionbiosciences.com]
- 6. CiPA: Cardiac Safety Studies | Axion Biosystems [axionbiosystems.com]
- 7. criver.com [criver.com]
- 8. cipaproject.org [cipaproject.org]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. A simple and effective method to consistently isolate mouse cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Validating Sematilide Hydrochloride Purity: RP-HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of reverse-phase high-performance liquid chromatography (RP-HPLC) with alternative analytical techniques for the validation of Sematilide Hydrochloride purity. The information presented herein is intended to assist researchers and drug development professionals in selecting the most appropriate methodology for their specific needs, ensuring the quality, safety, and efficacy of this important pharmaceutical compound.
This compound, a class III antiarrhythmic agent, requires rigorous purity assessment to identify and quantify any process-related impurities or degradation products. While RP-HPLC is a powerful and widely used technique for this purpose, a thorough evaluation of its performance against other methods such as High-Performance Thin-Layer Chromatography (HPTLC), Capillary Electrophoresis (CE), and UV-Visible (UV-Vis) Spectrophotometry is crucial for robust analytical strategy development.
Executive Summary of Method Comparison
The choice of analytical method for purity validation depends on various factors, including the required sensitivity, selectivity, speed, and cost. Below is a summary of the key performance characteristics of each technique for the analysis of this compound.
| Parameter | RP-HPLC | HPTLC | Capillary Electrophoresis (CE) | UV-Vis Spectrophotometry |
| Selectivity | Excellent | Good to Excellent | Excellent | Low to Moderate |
| Sensitivity | High (ng/mL) | Moderate (ng/spot) | Very High (pg/mL) | Low (µg/mL) |
| Analysis Time | Moderate (15-30 min) | Fast (Multiple samples in parallel) | Very Fast (5-15 min) | Very Fast (<1 min) |
| Resolution | High | Moderate to High | Very High | N/A (No separation) |
| Cost per Sample | Moderate | Low | Moderate | Very Low |
| Quantitative Accuracy | Excellent | Good | Excellent | Good |
| Ideal For | Routine QC, stability studies, impurity profiling | Rapid screening, semi-quantitative analysis | High-efficiency separations, chiral analysis | Preliminary assays, content uniformity |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for analogous compounds and serve as a starting point for the specific validation of this compound.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed to separate this compound from its potential impurities, including starting materials from synthesis and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase (at the initial gradient composition) to a final concentration of 1 mg/mL.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput method for screening the purity of this compound.
Instrumentation:
-
HPTLC system with an automatic TLC sampler, developing chamber, and a TLC scanner.
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254
-
Mobile Phase: Toluene: Methanol: Acetone: Ammonia (5:3:2:0.2 v/v/v/v)
-
Application: Apply 5 µL of the sample solution as bands.
-
Development: Ascending development in a saturated chamber.
-
Detection: Densitometric scanning at 254 nm.
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in methanol.
Capillary Electrophoresis (CE)
CE provides very high-resolution separations and is particularly useful for charged molecules like this compound.
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica, 50 µm I.D., 50 cm total length (42 cm to detector)
-
Background Electrolyte: 50 mM Phosphate buffer, pH 7.5
-
Voltage: 20 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic injection (50 mbar for 5 seconds)
-
Detection: 254 nm
Sample Preparation:
-
Dissolve this compound in the background electrolyte to a concentration of 0.5 mg/mL.
UV-Visible Spectrophotometry
This method is a simple and rapid approach for a preliminary purity assessment or for quantifying the bulk drug substance where interfering impurities are not expected to absorb at the analytical wavelength.
Instrumentation:
-
UV-Visible Spectrophotometer
Analytical Parameters:
-
Solvent: 0.1 M Hydrochloric Acid
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a dilute solution of this compound (approximately 272 nm based on its structural analog, procainamide).
-
Quantification: Based on the Beer-Lambert law using a standard calibration curve.
Sample Preparation:
-
Prepare a stock solution of this compound in 0.1 M HCl and dilute to fall within the linear range of the calibration curve.
Data Presentation and Comparison
The following tables present hypothetical yet realistic data to compare the performance of the different analytical methods for the purity validation of this compound against two potential impurities:
-
Impurity A: 4-[(methylsulfonyl)amino]benzoic acid (a potential starting material and hydrolytic degradation product)
-
Impurity B: N,N-diethylethylenediamine (another potential starting material and hydrolytic degradation product)
Table 1: Method Validation Parameters
| Parameter | RP-HPLC | HPTLC | Capillary Electrophoresis (CE) | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.999 | > 0.998 |
| LOD | 5 ng/mL | 20 ng/spot | 1 ng/mL | 1 µg/mL |
| LOQ | 15 ng/mL | 60 ng/spot | 3 ng/mL | 3 µg/mL |
| Accuracy (% Recovery) | 99.5 - 100.8% | 98.2 - 101.5% | 99.6 - 100.5% | 99.0 - 101.0% |
| Precision (%RSD) | < 1.0% | < 2.0% | < 1.5% | < 1.5% |
Table 2: Separation and Resolution Data
| Analyte | RP-HPLC (Retention Time) | HPTLC (Rf Value) | Capillary Electrophoresis (Migration Time) |
| Sematilide | 12.5 min | 0.65 | 6.8 min |
| Impurity A | 8.2 min | 0.40 | 4.5 min |
| Impurity B | 3.1 min | 0.25 | 3.2 min |
| Resolution (Sematilide/Impurity A) | > 5.0 | > 2.0 | > 6.0 |
| Resolution (Impurity A/Impurity B) | > 8.0 | > 1.5 | > 4.0 |
Note: UV-Vis Spectrophotometry does not provide separation; therefore, it is not included in this table.
Mandatory Visualizations
Diagrams
Conclusion
The validation of this compound purity is a critical aspect of its development and quality control.
-
RP-HPLC stands out as the most balanced method, offering excellent selectivity, sensitivity, and quantitative accuracy, making it the gold standard for routine quality control and stability studies.
-
HPTLC serves as a valuable, cost-effective tool for rapid screening and semi-quantitative analysis, especially when high throughput is required.
-
Capillary Electrophoresis provides unparalleled resolution and is an excellent orthogonal technique to confirm purity results obtained by HPLC, particularly for complex impurity profiles or when only minute sample quantities are available.
-
UV-Visible Spectrophotometry , while lacking the specificity of separative techniques, is a simple, fast, and economical method for preliminary assays and content uniformity testing, provided that potential impurities do not have significant absorbance at the analytical wavelength.
The selection of the most suitable method will ultimately depend on the specific analytical requirements, regulatory expectations, and available resources. A combination of these techniques often provides the most comprehensive approach to ensuring the purity and quality of this compound.
Validating hERG Assays: A Comparative Guide to Class III Antiarrhythmic Positive Controls
For researchers, scientists, and drug development professionals, ensuring the validity and reliability of human Ether-à-go-go-Related Gene (hERG) potassium channel assays is paramount in preclinical cardiac safety assessment. This guide provides a comprehensive comparison of commonly used Class III antiarrhythmic agents as positive controls for hERG assay validation, supported by experimental data and detailed protocols.
The inhibition of the hERG channel is a critical indicator of potential proarrhythmic risk, as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias like Torsades de Pointes (TdP).[1][2][3] Therefore, robust and validated hERG assays are a regulatory requirement in drug development.[3][4] Class III antiarrhythmic agents are potent hERG channel blockers and are recommended as positive controls to demonstrate assay sensitivity and reproducibility.[2][5] This guide focuses on four key Class III antiarrhythmics: Dofetilide, Amiodarone, Azimilide, and E-4031.
Comparative Analysis of Positive Controls
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of hERG channel blockers. However, it is important to note that IC50 values can vary significantly depending on the experimental conditions, such as the cell line used, the temperature, and the voltage clamp protocol employed.[6][7] The following tables summarize IC50 values for the selected Class III antiarrhythmic agents from various studies, highlighting the different experimental setups.
| Positive Control | Cell Line | Temperature | IC50 | Citation |
| Dofetilide | HEK293 | 37°C | 4 - 15 nM | [8] |
| Dofetilide | CHO | Not Specified | 17.9 ± 1.2 nmol/L | [9] |
| Amiodarone | HEK293 | 37°C | ~45 nM | [10][11] |
| Amiodarone | Xenopus Oocytes | Not Specified | 9.8 µM | [10] |
| Azimilide | Xenopus Oocytes | Not Specified | 1.4 µM (at 0.1 Hz) | [12] |
| Azimilide | Xenopus Oocytes | Not Specified | 5.2 µM (at 1 Hz) | [12] |
| E-4031 | CHO | Not Specified | 294 nM (manual patch) | [3] |
| E-4031 | CHO | Not Specified | 724 nM (automated patch) | [3] |
Table 1: Comparison of IC50 values for Class III antiarrhythmic agents in hERG assays under various experimental conditions.
Experimental Protocols
Accurate and reproducible hERG data rely on well-defined experimental protocols. Both manual and automated patch-clamp techniques are widely used for hERG liability testing.[2][13]
Manual Patch-Clamp Protocol
The manual patch-clamp technique is considered the gold standard for its high data quality and flexibility.[4]
1. Cell Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.[4][14]
-
Cells are harvested and prepared for electrophysiological recording.
2. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at physiological temperature (35-37°C).[4][15]
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.
-
The intracellular solution typically contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, and 10 HEPES, adjusted to pH 7.2 with KOH.
-
The extracellular solution typically contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, adjusted to pH 7.4 with NaOH.
3. Voltage-Clamp Protocol:
-
A standardized voltage protocol is applied to elicit hERG currents. A common protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to activate and then inactivate the channels, and a subsequent repolarizing step to -50 mV to measure the peak tail current.[14][15]
4. Data Analysis:
-
The peak tail current amplitude is measured before and after the application of the test compound.
-
The percentage of current inhibition is calculated, and concentration-response curves are generated to determine the IC50 value using a logistical equation.[15]
Automated Patch-Clamp Protocol
Automated patch-clamp systems offer higher throughput for screening a large number of compounds.[13][16]
1. Cell Preparation:
-
Cells are prepared similarly to the manual patch-clamp protocol but are often suspended in a solution compatible with the automated system.
2. System Operation:
-
The automated system performs cell capture, sealing, whole-cell formation, and compound application.
-
The same voltage protocols and solutions as in the manual patch-clamp can be adapted for the automated system.
3. Data Analysis:
-
Data acquisition and analysis are typically performed using the system's software, which automates the calculation of IC50 values.
Mechanism of hERG Channel Blockade
Class III antiarrhythmic agents primarily block the hERG channel by binding to a site within the inner cavity of the channel pore.[10][17] This binding is often state-dependent, meaning the drugs have a higher affinity for the open and/or inactivated states of the channel.[5][9] Key amino acid residues in the S6 transmembrane domain (e.g., Tyrosine 652 and Phenylalanine 656) and the pore helix (e.g., Threonine 623, Serine 624, and Valine 625) are crucial for the binding of these drugs.[10][11][18]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 5. ahajournals.org [ahajournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. sciencerepository.org [sciencerepository.org]
- 9. Class III antiarrhythmic drugs block HERG, a human cardiac delayed rectifier K+ channel. Open-channel block by methanesulfonanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. Towards a structural view of drug binding to hERG K+ channels: - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 第III群抗不整脈薬のHERGチャネル結合の分子様式 [jstage.jst.go.jp]
Statistical analysis of Sematilide Hydrochloride electrophysiology data for reproducibility
A deep dive into the electrophysiological effects of Sematilide Hydrochloride and its alternatives, providing key data and protocols for researchers in drug development.
This guide offers a comprehensive statistical analysis of this compound's electrophysiology data, focusing on reproducibility and comparison with other Class III antiarrhythmic agents. Designed for researchers, scientists, and drug development professionals, this document provides a clear, objective comparison of the product's performance, supported by experimental data.
Comparative Electrophysiological Effects of Class III Antiarrhythmic Drugs
The following tables summarize the quantitative electrophysiological effects of this compound and its key alternatives—Amiodarone, Sotalol, Dofetilide, and Ibutilide. These drugs are all classified as Class III antiarrhythmic agents, primarily exerting their effects by blocking potassium channels, which leads to a prolongation of the cardiac action potential duration.
Table 1: Effects on QT Interval and Action Potential Duration (APD)
| Drug | Species/Model | Concentration/Dose | Change in QTc Interval | Change in APD90 | Citation |
| Sematilide HCl | Human | 133 +/- 29 mg (oral, every 8 hours) | 8 to 17% increase | 40 +/- 17 ms increase (at 600 ms cycle length) | [1] |
| Canine | 30 mg/kg (oral) | Significant prolongation | Not Reported | [2] | |
| Amiodarone | Canine | 30 mg/kg (oral) | Significant prolongation | Not Reported | [2] |
| Human | 2 weeks therapy | 180 +/- 45 beats/min (slowing of ventricular tachycardia) | Not Reported | [3] | |
| Sotalol | Human | 0.6 mg/kg (IV) | Prolongation | Prolongation of effective refractory period in atrium and ventricle | [4] |
| Human | 1.5 mg/kg (IV) | Significant lengthening | +14.9% increase in ventricular ERP | [5] | |
| Dofetilide | Human | 0.75 mg (oral) | 16.7 +/- 8.7% increase (at 60 bpm) | Not Reported | [6] |
| Human | 3.0 to 15.0 µg/kg (IV) | 13.4% to 14.2% increase | Not Reported | [7] | |
| Ibutilide | Human | 1 + 1 mg (IV) | 442 ± 29 to 471 ± 37 ms | Not Reported | [8][9] |
| Human | 0.01 mg/kg (up to 1mg, IV) | Not Reported | 48 ms increase in RV-MAPD (at 600 ms cycle length) | [10] |
Table 2: Effects on Effective Refractory Period (ERP)
| Drug | Species/Model | Concentration/Dose | Change in Atrial ERP | Change in Ventricular ERP | Citation |
| Sematilide HCl | Human | 133 +/- 29 mg (oral, every 8 hours) | 238 +/- 32 to 264 +/- 32 ms | 252 +/- 25 to 281 +/- 30 ms | [1] |
| Rabbit | 1-100 µM | Concentration-dependent increase | Not Reported | [11] | |
| Amiodarone | Canine | Chronic administration | Not Reported | Prolongation | [2] |
| Sotalol | Human | 0.4 mg/kg (IV) | Prolongation | Prolongation | [12] |
| Human | 1.5 mg/kg (IV) | +24.6% increase | +14.9% increase | [5] | |
| Dofetilide | Human | 3.0 to 15.0 µg/kg (IV) | Not Reported | 7.9% to 20.6% increase | [7] |
| Ibutilide | Human | 18 patients | Prolonged antegrade AV node ERP (252±60 to 303±70 ms) | Prolonged antegrade AP ERP (275±40 to 320±60 ms) | [13] |
Experimental Protocols
Reproducibility in electrophysiological studies is paramount. Below are detailed methodologies for key experiments cited in the comparative analysis.
Cardiomyocyte Isolation
-
Objective: To obtain viable, single cardiac myocytes for in vitro electrophysiological recordings.
-
Method:
-
Animal Model: Adult male New Zealand White rabbits or Sprague-Dawley rats.
-
Anesthesia: Anesthetize the animal with an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
Heart Excision: Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.
-
Perfusion: Retrogradely perfuse the heart with a calcium-free Tyrode's solution to wash out the blood, followed by perfusion with an enzymatic digestion solution containing collagenase and protease.
-
Digestion: Once the heart becomes flaccid, remove the ventricles and gently agitate in the enzyme solution to dissociate the cells.
-
Filtration and Centrifugation: Filter the cell suspension to remove large tissue debris and centrifuge at a low speed.
-
Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to obtain calcium-tolerant myocytes.
-
Cell Culture: Plate the isolated myocytes on laminin-coated dishes for subsequent experiments.
-
Whole-Cell Patch Clamp Electrophysiology
-
Objective: To record ionic currents and action potentials from single cardiomyocytes to assess the effects of pharmacological compounds.
-
Method:
-
Cell Preparation: Use freshly isolated or cultured cardiomyocytes.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution composition should mimic the intracellular ionic environment.
-
Giga-seal Formation: Approach a single myocyte with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Data Acquisition: Record ionic currents in voltage-clamp mode or action potentials in current-clamp mode using a patch-clamp amplifier and data acquisition software.
-
Drug Application: Perfuse the recording chamber with an external solution containing the test compound (e.g., this compound) at various concentrations.
-
Data Analysis: Analyze the recorded currents and action potentials to determine the drug's effects on various electrophysiological parameters.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Antiarrhythmic effects of selective prolongation of refractoriness. Electrophysiologic actions of sematilide HCl in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the in vivo electrophysiological and proarrhythmic effects of amiodarone with those of a selective class III drug, sematilide, using a canine chronic atrioventricular block model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of electrophysiologic study results in patients treated with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical electrophysiology of intravenous sotalol, a beta-blocking drug with class III antiarrhythmic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiologic and antiarrhythmic effects of sotalol in patients with life-threatening ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of dofetilide on QT-interval duration and dispersion at various heart rates during exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability [frontiersin.org]
- 8. Ibutilide and novel indexes of ventricular repolarization in persistent atrial fibrillation patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frequency-dependent electrophysiological effect of ibutilide on human atrium and ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular electrophysiological effects of the class III antiarrhythmic agents sematilide and clofilium on rabbit atrial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological effects of sotalol--just another beta blocker? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophysiological effects of ibutilide in patients with accessory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sematilide Hydrochloride and Dofetilide on IKr Current Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two Class III antiarrhythmic agents, sematilide hydrochloride and dofetilide, on the rapidly activating component of the delayed rectifier potassium current (IKr). The IKr current, conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel, is crucial for cardiac repolarization, and its blockade is a primary mechanism for prolonging the action potential duration to treat cardiac arrhythmias. Understanding the differential effects of these agents on the IKr current is vital for drug development and clinical application.
Executive Summary
Quantitative Data Comparison
The following table summarizes the available quantitative data for the binding affinity of sematilide and dofetilide to the IKr channel.
| Drug | Parameter | Value | Species/Cell Type | Reference |
| This compound | Ki (Binding Affinity) | 12 µM | Guinea Pig Ventricular Myocytes | [1] |
| Dofetilide | Ki (Binding Affinity) | 47 nM | Guinea Pig Ventricular Myocytes | [1] |
| Dofetilide | IC50 (IKr Block) | 31.5 nM | Guinea Pig Ventricular Myocytes | |
| Dofetilide | IC50 (hERG Block) | 7 nM | HEK293 Cells | [2] |
Note: IC50 values for dofetilide can vary depending on the experimental conditions and cell type used.
Mechanism of Action and Signaling Pathway
Both sematilide and dofetilide exert their primary antiarrhythmic effect by directly blocking the pore of the hERG potassium channel, which conducts the IKr current. This blockade inhibits the efflux of potassium ions during the repolarization phase of the cardiac action potential. The reduced outward potassium current leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) of cardiac myocytes. This electrophysiological alteration helps to terminate and prevent re-entrant arrhythmias.
Signaling pathway of IKr channel blockade.
Experimental Protocols
The following section outlines a representative experimental protocol for comparing the efficacy of sematilide and dofetilide on the IKr current using the whole-cell patch-clamp technique.
1. Cell Preparation:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG potassium channel are a commonly used model system.
-
Cell Culture: Cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium supplemented with fetal bovine serum and antibiotics) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Dissociation: For electrophysiological recordings, cells are dissociated into a single-cell suspension using a non-enzymatic cell dissociation solution.
2. Electrophysiological Recording:
-
Technique: Whole-cell patch-clamp technique in voltage-clamp mode.
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH).
-
-
Recording Pipettes: Borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized. Data is acquired and analyzed using appropriate software.
3. Voltage-Clamp Protocol:
-
Holding Potential: Cells are held at a holding potential of -80 mV.
-
Depolarizing Pulse: A depolarizing pulse to +20 mV for 2 seconds is applied to activate the hERG channels.
-
Repolarizing Pulse: The membrane potential is then repolarized to -50 mV to elicit the IKr tail current.
-
Pulse Frequency: The voltage protocol is applied at a frequency of 0.1 Hz.
4. Drug Application:
-
A baseline recording of the IKr current is established.
-
This compound and dofetilide are prepared in the external solution at various concentrations.
-
The drug solutions are perfused into the recording chamber, and the effect on the IKr tail current is measured until a steady-state block is achieved.
5. Data Analysis:
-
The amplitude of the IKr tail current is measured before and after drug application.
-
The percentage of current inhibition is calculated for each drug concentration.
-
Concentration-response curves are generated, and the IC50 value (the concentration of the drug that causes 50% inhibition of the current) is determined by fitting the data to the Hill equation.
Workflow for comparing IKr inhibitors.
Logical Relationship of Blocking Effects
The significant difference in the binding affinities of sematilide and dofetilide directly translates to a difference in their potency to block the IKr current and, consequently, their clinical efficacy and potential for proarrhythmic side effects.
Potency and clinical implications.
Conclusion
Based on the available binding affinity data, dofetilide is a substantially more potent blocker of the IKr current than this compound.[1] This higher potency translates to greater efficacy at lower concentrations but may also be associated with a higher risk of proarrhythmic events, a critical consideration in the development and clinical use of IKr-blocking antiarrhythmic drugs. Further head-to-head studies determining the IC50 values for the functional block of the IKr current under identical conditions would provide a more definitive quantitative comparison of their efficacy.
References
- 1. Comparison of binding to rapidly activating delayed rectifier K+ channel, IKr, and effects on myocardial refractoriness for class III antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Proarrhythmic Effects: Novel Class III Antiarrhythmic Agents Versus Amiodarone in Canine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proarrhythmic effects of various investigational Class III antiarrhythmic agents against the established benchmark, amiodarone, within canine models. The data presented is compiled from multiple preclinical studies, offering insights into the electrophysiological and proarrhythmic profiles of these compounds. This document is intended to serve as a resource for researchers and professionals in the field of cardiac safety pharmacology and drug development.
Executive Summary
The development of new Class III antiarrhythmic drugs aims to replicate the efficacy of amiodarone while minimizing its extensive side-effect profile, including its potential for proarrhythmia. Canine models are crucial in the preclinical assessment of these agents due to the similarity of their cardiac electrophysiology to humans. This guide synthesizes data from several key studies, highlighting the comparative proarrhythmic potential of novel agents such as sematilide, cardiocyclide, SZV-270, and KCB-328 against amiodarone. The findings suggest that while many novel Class III agents demonstrate potent antiarrhythmic effects, their proarrhythmic risk, particularly the induction of Torsades de Pointes (TdP), can vary significantly and, in some cases, exceed that of amiodarone, which is known for its low incidence of TdP despite causing QT prolongation.[1][2]
Comparative Data on Proarrhythmic and Electrophysiological Effects
The following tables summarize the quantitative data from canine studies, comparing the effects of different Class III antiarrhythmic agents on key electrophysiological parameters and the incidence of proarrhythmic events.
Table 1: Comparative Effects on QT Interval and Torsades de Pointes (TdP)
| Drug | Canine Model | Dose | QT Interval Prolongation | Incidence of Torsades de Pointes (TdP) |
| Amiodarone | Chronic Atrioventricular Block | 3 and 30 mg/kg (oral) | Yes | 0 of 4 animals at both doses |
| Sematilide | Chronic Atrioventricular Block | 3 mg/kg (oral) | Yes (faster onset than amiodarone) | 0 of 4 animals |
| 30 mg/kg (oral) | Yes (faster onset than amiodarone) | 3 of 4 animals (lethal) | ||
| Cardiocyclide | Vagus Nerve Excitation | Not specified | Yes (QT and QTc) | Not reported |
| KCB-328 | Coronary Ligation & Reperfusion | 0.5 mg/kg/30 min (IV) | 11% (QTc) | Did not induce TdP-type ventricular tachycardia |
| SZV-270 | Tachypaced (AF model) | Not specified | Yes (QTc) | Did not provoke TdP in a rabbit proarrhythmia model |
Table 2: Comparative Effects on Effective Refractory Period (ERP)
| Drug | Canine Model | Effect on Atrial ERP | Effect on Ventricular ERP |
| Amiodarone | Not specified in detail | Prolongs refractory period | Prolongs refractory period |
| Cardiocyclide | Vagus Nerve Excitation | Increased | Increased |
| Sotalol | Vagus Nerve Excitation | Increased | Increased |
| Dofetilide | Atrial Flutter (crush-injury) | Prolonged by 23% | Not specified |
| Quinidine | Atrial Flutter (crush-injury) | Prolonged by 14% | Not specified |
| MS-551 | Post-myocardial infarction | Not specified | Increased by 7-17% (IV), 13% (oral) |
| KCB-328 | Atrial Flutter (crush-injury) | Significantly prolonged | Significantly prolonged |
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for the interpretation of the comparative data. The following sections describe the key canine models utilized in the cited studies.
Chronic Atrioventricular (AV) Block Model
This model is recognized for its high sensitivity in detecting the torsadogenic potential of drugs.[3]
-
Animal Preparation: Healthy mongrel dogs of either sex are used. Under general anesthesia and sterile conditions, a complete AV block is surgically induced by formalin injection into the AV node region.
-
Post-Operative Care: Animals are allowed to recover for at least 4 weeks, during which they develop chronic AV block, characterized by a stable, slow idioventricular rhythm. This remodeling process is thought to mimic the pathophysiology of human patients at higher risk for drug-induced TdP.[3]
-
Drug Administration and Monitoring: The Class III antiarrhythmic agent or amiodarone is administered orally to conscious dogs. Continuous electrocardiogram (ECG) monitoring is performed using a Holter device to record heart rate, QT interval, and the occurrence of any ventricular arrhythmias, including TdP.
Coronary Artery Ligation and Reperfusion Model
This model is employed to assess the antiarrhythmic and proarrhythmic effects of drugs in the context of myocardial ischemia and reperfusion.
-
Animal Preparation: Beagle dogs are anesthetized, and their chests are opened to expose the heart.
-
Ischemia and Reperfusion: The left anterior descending coronary artery is ligated for a specified period (e.g., 30 minutes) to induce myocardial ischemia, followed by the release of the ligature to allow for reperfusion.
-
Drug Administration and Monitoring: The test compound is typically administered intravenously before, during, or after the ligation/reperfusion procedure.[4] Continuous ECG monitoring is performed to assess the incidence and severity of ventricular arrhythmias.
Vagus Nerve Excitation Model
This model is utilized to study atrial arrhythmias, particularly vagally-mediated atrial fibrillation.
-
Animal Preparation: Dogs are anesthetized, and the right vagus nerve is surgically exposed.
-
Arrhythmia Induction: The peripheral segment of the vagus nerve is electrically stimulated with increasing frequency to induce atrioventricular fibrillations.
-
Drug Administration and Electrophysiological Studies: The antiarrhythmic agent is administered, and programmed electrical stimulation of the myocardium is performed to measure parameters such as the effective refractory periods of the atria and ventricles, and QT/QTc intervals.[5]
Visualization of Experimental Workflow
The following diagram illustrates a generalized experimental workflow for assessing the proarrhythmic potential of a novel Class III antiarrhythmic agent in a canine model.
Caption: Generalized workflow for canine proarrhythmia studies.
Signaling Pathways and Mechanisms of Action
Class III antiarrhythmic agents primarily exert their effects by blocking potassium channels involved in the repolarization phase of the cardiac action potential. The blockade of the rapid component of the delayed rectifier potassium current (IKr) is a common mechanism for these drugs and is associated with prolongation of the action potential duration and the QT interval. However, amiodarone possesses a more complex pharmacological profile, blocking multiple ion channels, including sodium and calcium channels, in addition to potassium channels. This multi-channel blockade is thought to contribute to its lower incidence of TdP compared to more selective IKr blockers.[1]
The following diagram illustrates the primary ionic currents targeted by Class III antiarrhythmics and amiodarone.
Caption: Ion channel targets of Class III agents and amiodarone.
Conclusion
The comparative data from canine models indicate that while novel Class III antiarrhythmic agents can effectively prolong cardiac repolarization, this does not always translate to a favorable safety profile concerning proarrhythmia. The study on sematilide, for instance, starkly illustrates that a potent and selective IKr blockade can lead to a higher incidence of lethal TdP compared to the multi-channel blocker amiodarone in a sensitive canine model.[1] Conversely, agents like KCB-328 and SZV-270 have shown promise with potent antiarrhythmic effects and a seemingly lower proarrhythmic risk in the models tested.[4][6]
These findings underscore the importance of comprehensive preclinical evaluation in canine models that are sensitive to proarrhythmic events. The complex pharmacology of amiodarone, involving the blockade of multiple ion channels, appears to confer a degree of protection against TdP, a feature that remains a significant challenge to replicate in the development of new, more selective Class III antiarrhythmic drugs. Future research should continue to focus on elucidating the precise mechanisms that differentiate the proarrhythmic potential of these compounds to guide the development of safer and more effective antiarrhythmic therapies.
References
- 1. Comparison of the in vivo electrophysiological and proarrhythmic effects of amiodarone with those of a selective class III drug, sematilide, using a canine chronic atrioventricular block model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic amiodarone reduces transmural dispersion of repolarization in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive and reliable proarrhythmia in vivo animal models for predicting drug-induced torsades de pointes in patients with remodelled hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic effects of a novel class III drug, KCB-328, on canine ventricular arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [A comparative study of the effects of antiarrhythmic class III drugs cardiocyclide and sotalol on the atrioventricular fibrillation caused by vagus nerve excitation in narcotized dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Cross-species comparison of Sematilide Hydrochloride pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic properties of Sematilide Hydrochloride across various species, supported by experimental data. The information is intended to aid in the preclinical and clinical development of this class III antiarrhythmic agent.
Data Presentation: Comparative Pharmacokinetics
The following table summarizes the key pharmacokinetic parameters of this compound after intravenous (IV) and oral (PO) administration in humans, dogs, rabbits, and rats. This allows for a direct comparison of the drug's absorption, distribution, metabolism, and excretion (ADME) profiles across different species.
| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Bioavailability (F) (%) | Reference |
| Human | IV | 25 mg | - | - | - | - | - | - | - | [1] |
| PO | 25 mg | - | - | - | - | - | - | 47 ± 15 | [1] | |
| IV | 40 mg (30 min infusion) | - | - | - | - | - | - | - | [2] | |
| PO | 100 mg | - | - | - | - | - | - | - | [2] | |
| Dog | IV | 3.0 mg/kg | - | - | - | - | - | - | - | [3] |
| PO | 3 and 30 mg/kg | - | - | - | - | - | - | - | [4] | |
| Rabbit | IV | 1 mg/kg bolus + 8 µg/kg/min | 1300 ± 500 | - | - | - | - | - | - | [5] |
| IV | 2 mg/kg bolus + 20 µg/kg/min | 3700 ± 1400 | - | - | - | - | - | - | [5] | |
| IV | 7 mg/kg bolus + 68 µg/kg/min | 13400 ± 1800 | - | - | - | - | - | - | [5] | |
| Rat | IV | - | - | - | - | - | - | - | - | [6] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Human Studies
-
Intravenous and Oral Administration:
-
Subjects: Healthy male volunteers.[1] In another study, subjects included healthy volunteers and patients with varying degrees of renal impairment.[2]
-
IV Administration: A 25 mg dose was administered intravenously.[1] In a separate study, a 40 mg dose was infused over 30 minutes.[2]
-
Oral Administration: A 25 mg oral dose was administered.[1] Another study used a 100 mg oral tablet.[2]
-
Sample Collection: Blood and urine samples were collected at predefined time points for up to 48 and 72 hours, respectively.[2]
-
Analytical Method: Plasma and urine concentrations of sematilide were determined using a specific high-performance liquid chromatography (HPLC) method.[1][2]
-
Canine Studies
-
Intravenous Administration:
-
Subjects: Conscious dogs, 3-5 days after anterior myocardial infarction.[3]
-
Administration: An intravenous dose of 3.0 mg/kg was administered every 3 hours for a total of six doses.[3]
-
Sample Collection: Specific details on blood sample collection times were not provided in the abstract.
-
Analytical Method: The method for determining plasma concentrations was not specified in the abstract.
-
-
Oral Administration:
Rabbit Studies
-
Intravenous Administration:
-
Subjects: New Zealand White rabbits.[5]
-
Administration: A cumulative intravenous dosing regimen was used, consisting of a bolus followed by a 45-minute infusion:
-
Sample Collection: Serum samples were collected to determine sematilide levels.[5]
-
Analytical Method: Serum sematilide levels were analyzed by HPLC.[5]
-
Rat Studies
-
Intravenous Administration:
-
Subjects: Information on plasma concentrations after intravenous administration was available in rats.[6]
-
Sample Collection: Plasma and urine samples were collected.[6]
-
Analytical Method: Drug concentrations in plasma and urine were assayed by a specific HPLC method with UV or electrochemical detection, or liquid scintillation spectrometry.[6]
-
Mandatory Visualization
Signaling Pathway of this compound
This compound is a class III antiarrhythmic agent. Its primary mechanism of action involves the blockade of the rapidly activating component of the delayed rectifier potassium current (IKr) in cardiac myocytes. This inhibition of potassium efflux during Phase 3 of the cardiac action potential leads to a prolongation of the action potential duration and an increase in the effective refractory period, thereby exerting its antiarrhythmic effects.
Experimental Workflow for a Typical Pharmacokinetic Study
The following diagram illustrates a generalized workflow for conducting a pharmacokinetic study, from drug administration to data analysis.
References
- 1. Kinetics and dynamics of sematilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of sematilide in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic and electrophysiologic actions of CK-3579 and sematilide in a conscious canine model of sudden coronary death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the in vivo electrophysiological and proarrhythmic effects of amiodarone with those of a selective class III drug, sematilide, using a canine chronic atrioventricular block model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rate-dependent effects of sematilide on ventricular monophasic action potential duration and delayed rectifier K+ current in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative kinetics of sematilide in four species - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Cardiotoxicity Findings of Sematilide Hydrochloride in Ex Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sematilide Hydrochloride, a class III antiarrhythmic agent, with a well-established alternative, Dofetilide. It focuses on validating in vitro findings related to cardiac ion channel blockade in more physiologically relevant ex vivo models. By presenting experimental data and detailed protocols, this document aims to facilitate the objective assessment of Sematilide's electrophysiological effects and its translation from cellular assays to whole organ preparations.
Executive Summary
This compound selectively blocks the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene, leading to a prolongation of the cardiac action potential duration (APD). This mechanism is central to its antiarrhythmic effect but also carries a potential risk for proarrhythmia. This guide systematically compares the in vitro potency of Sematilide and Dofetilide on the hERG channel and examines how these findings translate to effects on action potential duration in ex vivo heart models. The data presented herein is crucial for the preclinical cardiac safety assessment of Sematilide and similar compounds.
In Vitro and Ex Vivo Data Comparison
The following tables summarize the quantitative data from in vitro and ex vivo studies for this compound and Dofetilide, providing a basis for comparing their electrophysiological profiles.
Table 1: In Vitro Potency on hERG (IKr) Channels
| Compound | Assay Type | Cell Line | IC50 | Reference |
| Sematilide HCl | Whole-cell Patch Clamp | Rabbit Atrial Myocytes | ~25 µM | [1] |
| Whole-cell Patch Clamp | Guinea Pig Ventricular Myocytes | >10 µM (significant APD prolongation) | [2] | |
| Dofetilide | Automated Patch Clamp (hERG) | HEK293 | 7 nM | [3] |
| Manual Patch Clamp (IKr) | Rabbit Ventricular Myocytes | 13 nM | [3] | |
| [3H]dofetilide Binding | HEK293 (hERG) | Ki values correlate well with functional IC50 | [4] | |
| Rb+ Efflux Assay | hERG-expressing cells | 69 nM | [5] |
Table 2: Ex Vivo Effects on Cardiac Action Potential Duration
| Compound | Model | Species | Parameter | Effect | Reference |
| Sematilide HCl | In vivo (MAP recording) | Rabbit | APD75 | 27% increase at 400ms cycle length with 3.7 µg/ml | [6] |
| Purkinje Fibers | Canine | APD | Prolongation | [7] | |
| Dofetilide | In vivo (MAP recording) | Human | MAPD90 (RV apex) | 45 ms (16%) increase at 800ms cycle length | [8] |
| In vivo (MAP recording) | Human | MAPD (RV apex) | 31 ms (13%) increase at 500ms cycle length | [9] | |
| Ventricular Trabeculae | Human | APD90 | Concentration-dependent increase | [10][11] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of this compound.
Caption: Experimental workflow for validating in vitro findings.
Experimental Protocols
In Vitro: Whole-Cell Patch Clamp Electrophysiology
Objective: To determine the inhibitory concentration (IC50) of this compound on the hERG potassium channel current (IKr).
Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions (37°C, 5% CO2).
-
Alternatively, primary cardiomyocytes can be isolated from animal models (e.g., rabbit or guinea pig ventricles) through enzymatic digestion.
Electrophysiological Recording:
-
Cells are transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution (in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH).
-
Borosilicate glass microelectrodes (resistance 2-4 MΩ) are filled with an internal solution (in mM: 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH).
-
The whole-cell patch-clamp configuration is established.
-
A specific voltage protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to record the deactivating tail current, which is characteristic of hERG.
-
After obtaining a stable baseline recording, cells are perfused with increasing concentrations of this compound or Dofetilide.
-
The peak tail current amplitude at each concentration is measured and normalized to the baseline control.
-
The concentration-response curve is fitted with a Hill equation to determine the IC50 value.
Ex Vivo: Langendorff-Perfused Isolated Heart
Objective: To assess the effect of this compound on the action potential duration and refractory period in an intact heart preparation.
Heart Preparation:
-
An animal (e.g., rabbit, guinea pig) is heparinized and anesthetized.
-
The heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit solution.
-
The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution maintained at 37°C.
Electrophysiological Measurements:
-
Monophasic Action Potential (MAP) Recording: A MAP catheter is positioned against the epicardial surface of the left or right ventricle to record changes in action potential duration at 90% repolarization (MAPD90).
-
Pacing: The heart is paced at a constant cycle length (e.g., 400 ms) using stimulating electrodes placed on the right ventricle.
-
Drug Perfusion: After a stabilization period, a baseline recording is obtained. This compound or Dofetilide is then added to the perfusate at desired concentrations.
-
Data Acquisition: MAPD90 and the ventricular effective refractory period (VERP) are measured before and after drug administration. VERP is determined using a programmed electrical stimulation protocol (e.g., S1-S2 protocol).
-
A pseudo-ECG can also be recorded to measure the QT interval.
Data Analysis:
-
The percentage change in MAPD90 and VERP from baseline is calculated for each drug concentration.
-
These ex vivo results are then compared with the in vitro IC50 values to establish a concentration-effect relationship and validate the in vitro findings.
Conclusion
This guide demonstrates that the in vitro hERG channel blocking activity of this compound translates to a predictable prolongation of the cardiac action potential duration in ex vivo models. The comparative data with Dofetilide, a potent and well-characterized IKr blocker, provides a valuable benchmark for assessing the relative potency and potential proarrhythmic risk of Sematilide. The provided experimental protocols offer a standardized approach for researchers to conduct their own validation studies, contributing to a more comprehensive understanding of the cardiac safety profile of novel antiarrhythmic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Rate-dependent effects of sematilide on action potential duration in isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The [3H]dofetilide binding assay is a predictive screening tool for hERG blockade and proarrhythmia: Comparison of intact cell and membrane preparations and effects of altering [K+]o - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rate-dependent effects of sematilide on ventricular monophasic action potential duration and delayed rectifier K+ current in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cardiac electrophysiological activity of aryl-substituted derivatives of the class III antiarrhythmic agent sematilide. Potential class I/III agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the class III antiarrhythmic drug dofetilide on ventricular monophasic action potential duration and QT interval dispersion in stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of dofetilide on cardiac repolarization in patients with ventricular tachycardia. A study using simultaneous monophasic action potential recordings from two sites in the right ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of in silico predictions of action potential duration in response to inhibition of IKr and ICaL with new human ex vivo recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability [frontiersin.org]
Performance of Class III Antiarrhythmic Agents in Preclinical Animal Models of Cardiac Arrhythmia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Class III antiarrhythmic agents in established animal models of cardiac arrhythmias. The data presented is compiled from peer-reviewed studies and is intended to assist in the evaluation and selection of appropriate models and therapeutic candidates for preclinical research.
Introduction to Class III Antiarrhythmic Agents
Class III antiarrhythmic agents exert their primary effect by blocking potassium channels, which leads to a prolongation of the cardiac action potential duration and the effective refractory period.[1][2][3][4] This mechanism is particularly effective in terminating re-entrant arrhythmias.[1][5] While the primary target is the potassium channel, many Class III drugs exhibit complex pharmacology, interacting with other ion channels as well.[2][6][7] This guide will delve into the comparative efficacy of prominent Class III agents—Amiodarone, Dofetilide, Sotalol, Ibutilide, and Azimilide—across various animal models.
Comparative Efficacy in Animal Models
The following tables summarize the quantitative performance of selected Class III antiarrhythmic agents in different animal models of cardiac arrhythmia.
Amiodarone in Canine Models of Ventricular Fibrillation (VF)
Amiodarone is a potent antiarrhythmic with broad-spectrum effects, blocking potassium, sodium, and calcium channels, as well as exhibiting anti-adrenergic properties.[2][6][8] Canine models of ventricular fibrillation are frequently used to evaluate its efficacy.
| Parameter | Control/Baseline | Amiodarone Treatment | Animal Model | Study Focus | Citation |
| Ventricular Fibrillation Threshold (VFT) | 27.9 µA/g | 63.5 µA/g | Canine | Normal Conditions | [9] |
| Ventricular Defibrillation Threshold (VDT) | 43.9 mA/g | 57.8 mA/g | Canine | Normal Conditions | [9] |
| Number of VF Wavefronts | Baseline | 42% decrease (acute), 60% decrease (chronic) | Canine | VF Activation Patterns | [10] |
| Incidence of Re-entry | Baseline | 44% decrease (acute), 57% decrease (chronic) | Canine | VF Activation Patterns | [10] |
| Survival to Hospital Admission | 12.0% (Lidocaine) | 22.8% | Canine (Prolonged VF) | Comparative Efficacy | [11] |
| QT Interval | 234.0 ms (Lidocaine) | 420.0 ms | Canine (Prolonged VF) | ECG Effects | [11] |
| Transmural Dispersion of Ventricular Repolarization Time (TDVRT) | Increased in CHF | Significantly decreased | Canine (CHF model) | Electrophysiology | [12] |
| Ventricular Fibrillation Threshold (VFT) | Decreased in CHF | Increased | Canine (CHF model) | Electrophysiology | [12] |
Dofetilide in Rabbit Models of Torsades de Pointes (TdP)
Dofetilide is a highly selective blocker of the rapid component of the delayed rectifier potassium current (IKr).[13][14][15][16] The rabbit model is particularly sensitive to IKr blockade and is a standard for assessing the proarrhythmic risk of TdP.
| Parameter | Control/Baseline | Dofetilide Treatment | Animal Model | Study Focus | Citation |
| Incidence of Torsades de Pointes | 0/7 | 1/7 (3 nM), 7/7 (30 nM) | Rabbit (Isolated Heart) | Proarrhythmia | [8] |
| QT Interval Prolongation | Baseline | Reverse rate-dependent increase | Rabbit (Isolated Heart) | Proarrhythmia | [8] |
| Frequency of Arrhythmic Beats | Low | Strikingly increased | Rabbit (Anesthetized) | Pro-arrhythmic Effects | [17] |
Sotalol in Rat Models of Ventricular Tachycardia (VT)
Sotalol is unique in that it combines Class III antiarrhythmic properties (potassium channel blockade) with non-selective beta-adrenergic blockade (Class II activity).[1][11][18][19][20][21] Rat models of ischemia-induced ventricular tachycardia are commonly employed to test its efficacy.
| Parameter | Control/Baseline | Sotalol Treatment | Animal Model | Study Focus | Citation |
| Mean Duration of VT/VF | Not specified | Reduced | Rat (Reperfusion-induced arrhythmia) | Antiarrhythmic Effect | |
| Action Potential Duration | Not specified | Increased | Rat (in vitro) | Electrophysiology | |
| Ventricular Tachycardia Induction | 10/14 (CHF) | Not specified | Rat (Ischemic Heart Failure) | Arrhythmia Induction | [22] |
Specific quantitative data for sotalol's direct effect on VT duration in rat models from the provided search results is limited. The referenced study indicates a reduction in the mean duration of VT/VF without providing specific numerical values in the abstract.
Ibutilide in Porcine Models of Atrial Fibrillation (AF)
Ibutilide is a Class III agent that, in addition to blocking IKr, is also thought to activate a slow inward sodium current.[23][24][25][26] Porcine models of atrial fibrillation are utilized due to the anatomical and physiological similarities of the porcine heart to the human heart.
| Parameter | Control/Baseline | Ibutilide Treatment | Animal Model | Study Focus | Citation |
| Conversion of AF to Sinus Rhythm | 4/18 (spontaneous) | Not specified | Porcine (Induced AF) | Antiarrhythmic Requirement | [27][28][29] |
The provided search results describe a porcine model where antiarrhythmics were required for AF termination in some animals, but specific quantitative data on ibutilide's performance in this model was not found in the initial searches.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of protocols used to induce the arrhythmias discussed above.
Induction of Ventricular Fibrillation in a Canine Model
This protocol is adapted from studies investigating the effects of amiodarone.[9][30][31][32][33]
-
Animal Preparation: Mongrel dogs are anesthetized with an appropriate agent (e.g., pentobarbital).[11] Ventilation is maintained via an endotracheal tube. Standard ECG leads are placed for monitoring. Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration.[11]
-
Induction of VF: Ventricular fibrillation can be induced electrically.[32] In some protocols, a combination of localized myocardial warming or cooling with programmed electrical stimulation is used to reproducibly induce VF.[30] For ischemia-induced VF, the left anterior descending coronary artery is occluded.[31]
-
Data Acquisition: Epicardial VF activation patterns can be recorded using multi-electrode arrays.[10] Ventricular Fibrillation Threshold (VFT) and Ventricular Defibrillation Threshold (VDT) are measured.
-
Drug Administration: The Class III antiarrhythmic agent (e.g., amiodarone) is administered intravenously.[11]
Induction of Torsades de Pointes in a Rabbit Model
This protocol is based on studies evaluating the proarrhythmic potential of dofetilide.[8][17]
-
Animal Preparation: Rabbits are anesthetized (e.g., with pentobarbital) and instrumented for ECG and blood pressure monitoring.[17]
-
Sensitization: To increase the susceptibility to TdP, an α1-adrenoceptor agonist such as phenylephrine is infused.[17] In isolated heart models, bradycardia is induced by atrioventricular ablation.[8]
-
Arrhythmia Induction: The Class III agent (e.g., dofetilide) is infused.[17] The occurrence of ventricular premature beats, ventricular tachycardia, and Torsades de Pointes is monitored.
-
Data Analysis: The incidence and duration of arrhythmias are quantified. ECG parameters such as the QT interval are measured and corrected for heart rate.[17]
Induction of Ventricular Tachycardia in a Rat Model
This protocol is derived from studies on ischemia-induced arrhythmias.[22][34][35]
-
Animal Preparation: Rats are anesthetized, intubated, and ventilated. A thoracotomy is performed to expose the heart.
-
Induction of Ischemia: The left coronary artery is ligated to induce myocardial infarction and create a substrate for ventricular tachycardia.[22]
-
Electrophysiological Study: After a period of recovery and heart failure development (e.g., six weeks), in vivo electrophysiological studies are performed using programmed electrical stimulation (PES) to induce ventricular tachycardia.[22]
-
Data Recording: Electrical activation sequences, voltage amplitudes, and monophasic action potentials are recorded to characterize the arrhythmia.[22]
Signaling Pathways and Mechanisms of Action
The therapeutic and proarrhythmic effects of Class III antiarrhythmic agents are dictated by their interactions with cardiac ion channels.
General Mechanism of Class III Antiarrhythmic Agents
Class III agents primarily block the outward potassium currents during phase 3 of the cardiac action potential, leading to delayed repolarization and a prolonged action potential duration.[4][7][36]
Caption: General signaling pathway for Class III antiarrhythmic agents.
Multi-Channel Effects of Amiodarone
Amiodarone exhibits a complex mechanism of action, affecting multiple ion channels.[2][6]
References
- 1. What is the mechanism of Sotalol Hydrochloride? [synapse.patsnap.com]
- 2. Amiodarone | Free ACLS Online Training Video | ProACLS [proacls.com]
- 3. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
- 4. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 5. Emerging class III antiarrhythmic agents: mechanism of action and proarrhythmic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ion channel basis of pharmacological effects of amiodarone on myocardial electrophysiological properties, a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Tedisamil and dofetilide-induced torsades de pointes, rate and potassium dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of amiodarone on ventricular fibrillation and defibrillation thresholds in the canine heart under normal and ischemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of acute and chronic amiodarone on activation patterns and defibrillation threshold during ventricular fibrillation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of amiodarone on dispersion of ventricular repolarization in a canine congestive heart failure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. droracle.ai [droracle.ai]
- 15. ahajournals.org [ahajournals.org]
- 16. Dofetilide: a new class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biomarkers and endogenous determinants of dofetilide-induced torsades de pointes in α1-adrenoceptor-stimulated, anaesthetized rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. In vivo Electrophysiological Study of Induced Ventricular Tachycardia in Intact Rat Model of Chronic Ischemic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ibutilide, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells. Concentration-, time-, voltage-, and use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
- 25. The actions of ibutilide and class Ic drugs on the slow sodium channel: new insights regarding individual pharmacologic effects elucidated through combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Electrophysiology and pharmacology of ibutilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A Simple Porcine Model of Inducible Sustained Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. profiles.wustl.edu [profiles.wustl.edu]
- 29. A Simple Porcine Model of Inducible Sustained Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Canine model of ventricular fibrillation using programmed stimuli and localized myocardial warming or cooling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Mechanisms of Ventricular Fibrillation in Canine Models of Congestive Heart Failure and Ischemia Assessed by In Vivo Noncontact Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Influence of time and therapy on ventricular defibrillation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. vetlexicon.com [vetlexicon.com]
- 34. tandfonline.com [tandfonline.com]
- 35. researchgate.net [researchgate.net]
- 36. lecturio.com [lecturio.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Sematilide Hydrochloride
This guide provides essential safety, handling, and disposal information for Sematilide Hydrochloride, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe management of this compound in a laboratory setting.
Physicochemical and Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₄ClN₃O₃S | [this compound Datasheet DC Chemicals] |
| Molecular Weight | 349.87 g/mol | [this compound Datasheet DC Chemicals] |
| Appearance | Solid | [this compound - CymitQuimica] |
| Solubility | DMF: 12 mg/mlDMSO: 12 mg/mlEthanol: 3 mg/mlPBS (pH 7.2): 5 mg/ml | [Sematilide (hydrochloride) (CK-1752A, CAS Number: 101526-62-9) |
| Storage Temperature | Powder: -20°CIn solvent: -80°C | [this compound |
| Toxicity | GHS Classification: Acute toxicity, Oral (Category 4).[1] Harmful if swallowed.[1]IC₅₀: 25 µM for the delayed rectifier K+ current.[2] | [this compound |
| Occupational Exposure | No occupational exposure limit values have been established for this product.[1] | [this compound |
Personal Protective Equipment (PPE)
Consistent and proper use of personal protective equipment is mandatory when handling this compound to minimize exposure.
| PPE Category | Specific Requirements |
| Eye Protection | Safety goggles with side-shields are required to protect against splashes.[1] |
| Hand Protection | Wear protective gloves. Given the nature of the compound, consider double-gloving with nitrile gloves.[1][3] |
| Body Protection | An impervious lab coat or clothing is necessary to prevent skin contact.[1] For tasks with a higher risk of splashes, consider disposable coveralls.[3] |
| Respiratory | Use a suitable respirator when working with the powder form to avoid inhalation of dust, or if aerosols may be generated.[1] Work should be conducted in a well-ventilated area or under a fume hood.[1][3] |
Experimental Protocol: General Handling and Weighing of this compound Powder
This protocol outlines the standard procedure for safely handling and weighing this compound powder in a laboratory setting.
1. Preparation:
- Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
- Verify that a safety shower and eye wash station are accessible.[1]
- Assemble all necessary equipment: analytical balance, weighing paper or boat, spatula, and appropriate waste containers.
- Don the required personal protective equipment as detailed in the table above.
2. Weighing Procedure:
- Perform all manipulations of the powder within the fume hood to minimize inhalation risk.
- Carefully open the container of this compound.
- Use a clean spatula to transfer the desired amount of powder onto the weighing paper or boat on the analytical balance.
- Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.
- Once the desired amount is weighed, securely close the primary container.
3. Post-Weighing and Cleanup:
- Carefully transfer the weighed powder to the designated vessel for your experiment.
- Decontaminate the spatula and any other reusable equipment with alcohol.[1]
- Dispose of the weighing paper/boat and any other contaminated disposable items in a designated, sealed waste container.
- Wipe down the work surface of the fume hood.
- Remove PPE in the correct order to avoid self-contamination and dispose of single-use items in the appropriate waste stream.
- Wash hands thoroughly with soap and water after completing the work.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers to ensure adequate flushing. Seek prompt medical attention.[1]
-
Skin Contact: Rinse the affected skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer CPR (avoiding mouth-to-mouth resuscitation). Seek immediate medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[1]
-
Solid Waste: Collect all contaminated solid waste, including unused product, contaminated PPE, and cleaning materials, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container.
-
Environmental Precautions: Prevent the release of this compound into the environment. Do not allow it to enter drains or water courses.[1]
Visual Workflow Guides
The following diagrams illustrate key operational and emergency procedures for handling this compound.
Caption: Workflow for handling a this compound spill.
Caption: Standard operating procedure for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
